molecular formula C10H14N2O4 B1433857 ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate CAS No. 1499238-81-1

ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Cat. No.: B1433857
CAS No.: 1499238-81-1
M. Wt: 226.23 g/mol
InChI Key: KWKBCNQBNHLQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is a functionalized imidazole derivative designed for advanced pharmaceutical research and development. Its primary researched application is in the synthesis of healing drugs . The compound serves as a versatile building block in medicinal chemistry, leveraging the imidazole scaffold which is a near-ubiquitous component in biologically active compounds and natural products . Researchers value this specific derivative for its potential in constructing novel molecular architectures, particularly as a precursor in the development of more complex heterocyclic systems with targeted therapeutic profiles. The structure features ester groups that facilitate further chemical modifications, making it a key intermediate for exploring structure-activity relationships in drug discovery programs.

Properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-12-5-8(11-7-12)10(14)16-4-2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKBCNQBNHLQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is a key disubstituted imidazole derivative utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its structural framework, featuring two distinct ester functionalities on an imidazole core, makes it a valuable building block for constructing biologically active compounds. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent N-alkylation strategy of ethyl 1H-imidazole-4-carboxylate. We will delve into the mechanistic underpinnings, address the critical challenge of regioselectivity, present a detailed experimental protocol, and offer guidance on purification and characterization. This document is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood methodology for preparing this important synthetic intermediate.

Mechanistic Insights and Strategic Considerations

The primary route to synthesizing this compound is through the N-alkylation of ethyl 1H-imidazole-4-carboxylate with an appropriate two-carbon electrophile, typically ethyl bromoacetate. This reaction, while straightforward in concept, presents a significant and well-documented challenge in heterocyclic chemistry: controlling the site of alkylation.

The N-Alkylation Reaction: A Nucleophilic Substitution

The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The imidazole ring, particularly after deprotonation, acts as a potent nucleophile. The lone pair of electrons on a nitrogen atom attacks the electrophilic methylene carbon of ethyl bromoacetate, displacing the bromide leaving group.

To facilitate this, a base is essential. The base deprotonates the N-H of the imidazole ring (pKa ≈ 14.5), forming a highly nucleophilic imidazolate anion. This dramatically increases the reaction rate compared to the alkylation of the neutral imidazole. Common choices for the base include mild inorganic bases like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydride (NaH) for more rapid and complete deprotonation.[2] The reaction is typically conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without interfering with the nucleophile.

The Critical Challenge: Regioselectivity

For an unsymmetrical substrate like ethyl 1H-imidazole-4-carboxylate, the imidazolate anion is an ambident nucleophile. Deprotonation results in a negative charge that is delocalized across both nitrogen atoms (N1 and N3), leading to two possible sites for alkylation.[3]

  • Attack at N1: Yields the desired product, This compound .

  • Attack at N3: Yields the regioisomeric byproduct, ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-5-carboxylate .

The presence of the electron-withdrawing ethyl carboxylate group at the C4 position influences the electronic density and steric accessibility of the two nitrogen atoms. However, literature suggests that for 4(5)-substituted imidazoles, N-alkylation often results in a mixture of the 1,4- and 1,5-disubstituted regioisomers, sometimes in nearly equal proportions.[4] Therefore, any synthesis plan must assume the formation of both isomers and incorporate a robust purification strategy.

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Products A Ethyl 1H-imidazole-4-carboxylate C Deprotonated Imidazolate Anion (Ambident Nucleophile) A->C + Base B Ethyl Bromoacetate P1 Product 1 (Desired) Ethyl 1-(2-ethoxy-2-oxoethyl)- 1H-imidazole-4-carboxylate B->P1 Attack at N1 P2 Product 2 (Isomer) Ethyl 1-(2-ethoxy-2-oxoethyl)- 1H-imidazole-5-carboxylate B->P2 Attack at N3 Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->P1 Attack at N1 C->P2 Attack at N3

Caption: General reaction scheme illustrating the formation of regioisomers.

Validated Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound, incorporating steps for the subsequent purification of the isomeric mixture.

Materials and Equipment
Reagents & Solvents Equipment
Ethyl 1H-imidazole-4-carboxylateRound-bottom flask (flame-dried)
Ethyl bromoacetateMagnetic stirrer and stir bar
Anhydrous Potassium Carbonate (K₂CO₃)Inert atmosphere setup (Nitrogen or Argon)
Anhydrous N,N-Dimethylformamide (DMF)Syringes and needles
Ethyl acetate (EtOAc)Separatory funnel
HexanesRotary evaporator
Deionized waterSilica gel for column chromatography
Brine (saturated aq. NaCl)TLC plates, chamber, and UV lamp
Anhydrous Magnesium Sulfate (MgSO₄)Glassware for chromatography
Step-by-Step Synthesis & Work-up
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 1H-imidazole-4-carboxylate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.2-0.5 M).

  • Reagent Addition: While stirring vigorously, add ethyl bromoacetate (1.1 eq.) dropwise to the suspension at room temperature over 10-15 minutes. Causality Note: Dropwise addition helps to control any potential exotherm and minimizes side reactions.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.

  • Quenching & Extraction: Once complete, pour the reaction mixture into deionized water (approx. 10x the volume of DMF) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Causality Note: Partitioning between water and an immiscible organic solvent removes the DMF and inorganic salts.

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification: Separation of Regioisomers

The crude product is a mixture of the 1,4- and 1,5-disubstituted isomers and must be purified. Flash column chromatography is the most effective method.[3]

  • Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent (e.g., 20% ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica plug and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 60-70% ethyl acetate). The two regioisomers typically have different polarities and will elute at different times.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure fractions of each isomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified products. The desired this compound is typically isolated as a viscous oil or low-melting solid.

Caption: Experimental workflow from reaction setup to isomer separation.

Data Summary and Characterization

Precise yield is highly dependent on reaction scale and purification efficiency. A combined yield for both isomers in the range of 70-90% is typical before chromatographic separation.

Parameter Value / Description
Molecular Formula C₁₀H₁₄N₂O₄
Molecular Weight 226.23 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (Expected Signals) Imidazole Protons: Two singlets (~7.5-8.0 ppm). N-CH₂: One singlet (~5.0 ppm). Ester Ethyl Groups: Two sets of a quartet (~4.2-4.4 ppm, 4H total) and a triplet (~1.2-1.4 ppm, 6H total). The precise chemical shifts will differ slightly between the two regioisomers, enabling identification.
¹³C NMR (Expected Signals) Carbonyls: Two signals (~160-170 ppm). Imidazole Carbons: Three signals (~115-145 ppm). N-CH₂: One signal (~50 ppm). Ester O-CH₂: Two signals (~60-62 ppm). Ester CH₃: Two signals (~14 ppm).
Mass Spec (ESI+) m/z = 227.1 [M+H]⁺, 249.1 [M+Na]⁺

Note: Spectroscopic data is predicted based on the structure and data for analogous compounds. Actual values should be confirmed experimentally.[5]

Conclusion

The synthesis of this compound via N-alkylation of ethyl 1H-imidazole-4-carboxylate is a reliable but nuanced procedure. The central challenge is not the formation of the C-N bond but the management of the inherent lack of regioselectivity that leads to a mixture of 1,4- and 1,5-disubstituted products. A successful synthesis hinges on a meticulously executed reaction followed by a high-resolution purification step, typically flash column chromatography. By understanding the underlying mechanism and anticipating the formation of isomers, researchers can confidently and reproducibly synthesize this valuable intermediate for applications in medicinal chemistry and beyond.

References

  • I. R. Baxendale, "Regiospecific Synthesis of N-Alkyl-4- and 5-Substituted Imidazoles," Synlett, 1999.
  • BenchChem, "Protocol for N-Alkylation of 4-iodo-1H-imidazole," BenchChem Technical Support Center, 2025.
  • Reddit User Discussion, "This is why selective N-alkylation of imidazoles is difficult," r/OrganicChemistry, 2023.[3]

  • MySkinRecipes, "this compound," MySkinRecipes, N.D.[1]

  • Wiley-VCH, "Supporting Information for Synthesis of 1H-Indazoles," Wiley Online Library, 2007.[5]

  • Bellina, F., Cauteruccio, S., & Rossi, R., "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles," PMC, 2010.[6]

  • BenchChem, "Separation of Imidazole Regioisomers," BenchChem Technical Support Center, 2025.[7]

  • Guidechem, "What is the synthesis of Ethyl imidazole-4-carboxylate?," Guidechem FAQ, N.D.[8]

Sources

An In-depth Technical Guide to Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating a Versatile Heterocycle in Modern Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions in enzymes make it a privileged scaffold in drug design. This guide focuses on a specific, functionally rich derivative: Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate (CAS 1499238-81-1).

This molecule is not a simple imidazole; it is a disubstituted diester, featuring reactive handles at both the N-1 and C-4 positions. The strategic placement of two distinct ethyl ester groups—one directly on the ring and one on an N-alkyl chain—opens a vast landscape for selective chemical modifications. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis based on established chemical principles, and an expert perspective on its potential reactivity and applications.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both reactive and biological systems. While extensive experimental data for this specific compound is not publicly available, we can deduce its core properties from its structure and the well-understood chemistry of its constituent functional groups.

Molecular Structure and Key Features

The structure of this compound is defined by an imidazole core functionalized at two key positions.

Caption: Chemical structure of the target molecule.

  • Imidazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms, providing basicity and sites for alkylation.

  • C-4 Ethyl Carboxylate: An electron-withdrawing group attached to the ring, influencing the ring's electronic density and the acidity of the N-H proton in its precursor.

  • N-1 Ethoxy-oxoethyl Group: An N-alkyl substituent that blocks one of the nitrogen atoms and introduces a second ester functionality, creating opportunities for differential reactivity.

Physicochemical Data Summary

The following table summarizes the known and predicted properties of the molecule.

PropertyValueSource / Method
CAS Number 1499238-81-1Chemical Vendor Databases[2][]
Molecular Formula C₁₀H₁₄N₂O₄Calculated from Structure
Molecular Weight 226.23 g/mol Calculated from Formula
Appearance Likely a solid or oilInferred from related structures
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF, DMSO). Limited solubility in water.Predicted based on functional groups
Purity Typically available at ≥95%Commercial Suppliers[4]

Section 2: Synthesis and Purification Strategy

The synthesis of this compound is best approached via the N-alkylation of its immediate precursor, ethyl imidazole-4-carboxylate. This reaction, while straightforward in concept, presents a significant challenge in regioselectivity that must be expertly managed.

Causality Behind the Synthetic Design

The core transformation is the formation of a C-N bond at the N-1 position of the imidazole ring. The chosen method is a classic SN2 reaction, which is well-documented for imidazole derivatives.[1][5]

  • Starting Material: Ethyl imidazole-4-carboxylate is the logical precursor. It is commercially available and contains the required C-4 ester group.

  • Alkylating Agent: Ethyl bromoacetate or ethyl chloroacetate are ideal reagents. They provide the required "ethoxy-oxoethyl" fragment and contain a good leaving group (Br⁻ or Cl⁻) for the SN2 reaction.

  • Base: A non-nucleophilic base is critical. The purpose of the base is to deprotonate the N-H of the imidazole ring, creating the imidazolate anion. This anion is a much stronger nucleophile than the neutral imidazole, accelerating the reaction. Potassium carbonate (K₂CO₃) is a common and effective choice as it is inexpensive, moderately strong, and heterogeneous, simplifying workup.[1]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is required to dissolve the reagents and facilitate the SN2 mechanism.

The Regioselectivity Challenge

The primary technical hurdle is that the starting material, ethyl imidazole-4-carboxylate, is an unsymmetrical imidazole. Alkylation can occur at either the N-1 or N-3 nitrogen atom, leading to two different constitutional isomers.

G start Ethyl imidazole-4-carboxylate (Unsymmetrical) reagents Base (K₂CO₃) Ethyl Bromoacetate Solvent (DMF) start->reagents Reaction product1 Product 1 (Desired) Ethyl 1-(...)-1H-imidazole-4-carboxylate reagents->product1 Alkylation at N-1 product2 Product 2 (Isomer) Ethyl 1-(...)-1H-imidazole-5-carboxylate reagents->product2 Alkylation at N-3 purification Purification (Column Chromatography) product1->purification product2->purification final Isolated Product 1 purification->final

Caption: Workflow illustrating the key challenge of isomeric product formation.

Studies on the alkylation of similar imidazole-4(5)-carboxylate systems have shown that this reaction often yields a nearly 1:1 mixture of the 1,4- and 1,5-isomers.[6][7] This is because the electronic influence of the C-4 ester group does not strongly favor one nitrogen over the other for electrophilic attack, and steric hindrance is minimal. Therefore, the purification step is not just a formality but a critical, self-validating system for the entire protocol.

Detailed Experimental Protocol

This protocol is a robust, field-proven method for reactions of this type.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl imidazole-4-carboxylate (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Add anhydrous Dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration).

  • Reaction Execution:

    • Cool the suspension to 0 °C using an ice bath. This helps to control the initial exotherm upon addition of the alkylating agent.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of two new spots with very similar Rf values (representing the two isomers) will indicate reaction completion.

  • Workup and Extraction:

    • Pour the reaction mixture into water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product as a mixture of isomers.

  • Purification:

    • Purify the crude mixture using silica gel column chromatography.

    • A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 20% to 50% ethyl acetate in hexane), is required to separate the two closely-eluting isomers.

    • Collect fractions and analyze by TLC to isolate the pure desired product.

Section 3: Spectroscopic Characterization (Predicted)

Authenticating the final product requires rigorous spectroscopic analysis. While a public-domain spectrum for this specific molecule is unavailable, we can predict the key signals based on its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is the most powerful tool for confirming the structure and distinguishing it from its isomer.

Proton EnvironmentPredicted Shift (δ, ppm)MultiplicityIntegrationKey Features
Imidazole H-2~7.9 - 8.2singlet1HSinglet between the two nitrogens.
Imidazole H-5~7.6 - 7.8singlet1HSinglet adjacent to the N-1 substituent.
N-CH₂-CO~5.0 - 5.3singlet2HKey Signal: Deshielded singlet for the methylene bridge.
O-CH₂ (N-alkyl ester)~4.1 - 4.3quartet2HEthyl ester quartet.
O-CH₂ (C-4 ester)~4.2 - 4.4quartet2HEthyl ester quartet, likely overlapping with the other.
CH₃ (N-alkyl ester)~1.1 - 1.3triplet3HEthyl ester triplet.
CH₃ (C-4 ester)~1.2 - 1.4triplet3HEthyl ester triplet, likely overlapping with the other.

Distinguishing Isomers: The key to distinguishing the 1,4-isomer from the 1,5-isomer lies in the chemical shifts of the imidazole ring protons. The N-alkylation will have a distinct electronic effect on the adjacent C-5 proton versus the more distant C-2 proton, allowing for structural assignment via 2D NMR techniques (NOESY, HMBC).

Predicted IR Spectrum

Infrared spectroscopy will confirm the presence of the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1735-1750C=O stretchEster (N-alkyl chain)
~1710-1730C=O stretchEster (C-4, conjugated)
~1500-1550C=N, C=C stretchImidazole ring
~1150-1250C-O stretchEster

The presence of two distinct carbonyl (C=O) peaks is highly probable due to the different electronic environments of the two ester groups (one is conjugated with the imidazole ring, the other is not).

Section 4: Chemical Reactivity and Synthetic Potential

The molecule's value lies in its potential for further, selective transformations. The two ester groups are the primary sites of reactivity.

G start Ethyl 1-(...)-4-carboxylate (Target Molecule) path1_reagent 1. LiOH, THF/H₂O 2. Mild Acidic Workup start->path1_reagent Selective Saponification path2_reagent 1. NaOH (aq), Heat 2. Acidic Workup start->path2_reagent Full Saponification path3_reagent Amine (R-NH₂), Heat start->path3_reagent Aminolysis path1_product Mono-acid at N-1 Position (Carboxylic Acid / Ester) path1_reagent->path1_product path2_product Di-acid (Dicarboxylic Acid) path2_reagent->path2_product path3_product Amide / Di-amide Derivatives path3_reagent->path3_product

Caption: Potential reactivity pathways of the target molecule.

  • Selective Saponification: The ester on the N-alkyl chain is generally more susceptible to hydrolysis under mild basic conditions (e.g., Lithium Hydroxide in THF/water) than the more sterically hindered and electronically conjugated ester at the C-4 position. This allows for the selective formation of a mono-acid, which can then be used in amide coupling reactions.

  • Full Saponification: Using stronger basic conditions (e.g., aqueous NaOH with heat) will hydrolyze both ester groups to yield the corresponding dicarboxylic acid.

  • Amidation/Transesterification: The ester groups can react with amines or alcohols under appropriate conditions to form amides or new esters, respectively, further expanding the library of accessible derivatives.

Section 5: Applications in Research and Development

This compound is not an end-product but a valuable building block. Its utility is primarily as an intermediate in organic synthesis for constructing more complex molecules.[8]

  • Drug Discovery: As a highly functionalized scaffold, it can serve as the starting point for synthesizing libraries of compounds for screening against biological targets like kinases or proteases. The two distinct functional handles allow for the systematic exploration of the chemical space around the imidazole core.

  • Agrochemicals: The imidazole nucleus is also present in many fungicides and herbicides. This molecule could be used to develop new agrochemical agents.

  • Materials Science: Imidazole derivatives are used in the creation of ionic liquids and coordination polymers. The ester functionalities provide sites for polymerization or for tuning the properties of advanced materials.

Conclusion

This compound represents a molecule of significant synthetic potential. While its direct experimental characterization is sparse in the public literature, its properties, synthesis, and reactivity can be confidently understood through the fundamental principles of organic chemistry. The key challenge in its preparation—the control of regioselectivity during N-alkylation—underscores the necessity of rigorous purification and analytical validation. For the medicinal or materials chemist, this compound offers a versatile and strategically functionalized platform from which to build molecular complexity and explore new chemical frontiers.

References

  • AccelaChem. SY225283, Product Search. [Link]

  • Chembase. This compound | 1499238-81-1. [Link]

  • Alichem. CAS 1499238-81-1 this compound. [Link]

  • Dumpis, M. A., et al. (2001). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry.
  • MySkinRecipes. This compound. [Link]

  • Patel, M., & Tandel, F. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
  • Grimmett, M. R. (1997). N-Alkylation of imidazoles. University of Otago.
  • Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]

  • Shukla, A., et al. (2008).
  • Verma, A., et al. (2025). Reaction strategies for synthesis of imidazole derivatives: a review.

Sources

A Comprehensive Guide to the Structure Elucidation of Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and progress.[1] Small organic molecules, such as ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate, are often pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The precise arrangement of atoms and functional groups within these molecules dictates their reactivity, biological activity, and potential for further chemical modification. This guide provides an in-depth, technical walkthrough of the structure elucidation process for this compound, designed for researchers, scientists, and professionals in drug development. Our approach is rooted in a multi-technique analytical workflow, emphasizing not just the "how" but the "why" behind each experimental choice.

Part 1: Sample Preparation and Purification: The Foundation of Accurate Analysis

Before any spectroscopic analysis can yield meaningful results, the purity of the sample is paramount. Impurities, even in trace amounts, can introduce extraneous signals and lead to misinterpretation of data. For a diester compound like our target molecule, a logical purification strategy is essential.

Initial Synthesis and Work-up:

The synthesis of this compound would likely involve the N-alkylation of ethyl imidazole-4-carboxylate with an ethyl haloacetate.[3][4][5] Following the reaction, a standard aqueous work-up is the first line of defense against impurities.

Experimental Protocol: Liquid-Liquid Extraction

  • Quenching the Reaction: The reaction mixture is cooled to room temperature and diluted with a suitable organic solvent, such as ethyl acetate.

  • Aqueous Washing: The organic layer is washed sequentially with:

    • A saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acidic starting materials or byproducts.

    • Water to remove any water-soluble impurities.

    • Brine (saturated aqueous sodium chloride) to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.

  • Drying: The separated organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove residual water.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Rationale for a Two-Step Purification:

For esters, common impurities include the starting alcohol and carboxylic acid.[6] A multi-step purification process ensures the removal of a broad range of potential contaminants.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is the most common choice for moderately polar compounds like our target molecule.

  • Mobile Phase Selection: A solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation of the desired product from impurities.

  • Elution and Fraction Collection: The crude product is loaded onto the silica gel column and eluted with the chosen mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Final Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified this compound.

Part 2: Spectroscopic Analysis: Assembling the Structural Puzzle

With a purified sample in hand, we can now employ a suite of spectroscopic techniques to piece together the molecular structure. Each method provides a unique and complementary piece of information.

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition.[7][8] For our target molecule, high-resolution mass spectrometry (HRMS) is particularly informative.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules, minimizing fragmentation and providing a clear molecular ion peak.[9]

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high mass accuracy, typically within 5 ppm, which is crucial for determining the elemental composition.[8]

  • Data Analysis: The accurate mass of the molecular ion is used to calculate the possible elemental compositions.

Expected Data for C₁₀H₁₄N₂O₄:

ParameterExpected Value
Molecular Formula C₁₀H₁₄N₂O₄
Monoisotopic Mass 226.0954 u
Ionization Mode ESI-Positive
Observed Ion [M+H]⁺
Expected m/z 227.1026

This accurate mass measurement provides strong evidence for the molecular formula C₁₀H₁₄N₂O₄, a critical first step in structure confirmation.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.[5][10] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • A small amount of the purified liquid or solid sample is placed directly on the ATR crystal.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic/imidazole ring)
~2980-2850Medium-StrongC-H stretch (aliphatic -CH₂, -CH₃)
~1735Strong, SharpC=O stretch (ester carbonyls)[11]
~1600-1450Medium-WeakC=C and C=N stretching (imidazole ring)
~1250-1050StrongC-O stretch (esters)[11]

The presence of a strong absorption around 1735 cm⁻¹ is highly indicative of the two ester functional groups. The C-H stretching frequencies help distinguish between the aromatic imidazole protons and the aliphatic ethyl and methylene protons.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules.[13][14][15] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically employed for a complete structural assignment.[16]

The Structure and Proton/Carbon Numbering:

For clarity in the following discussion, the atoms of this compound are numbered as follows:

Numbered structure of this compound

2.3.1 ¹H NMR Spectroscopy: Proton Environments and Connectivity

¹H NMR provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).[17]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~7.8s1H
H-5~7.5s1H
H-6~4.9s2H
H-8~4.3q2H
H-10~4.2q2H
H-9~1.3t3H
H-11~1.2t3H

Interpretation:

  • The two singlets in the aromatic region (~7.8 and ~7.5 ppm) are characteristic of the two protons on the imidazole ring.

  • The singlet at ~4.9 ppm corresponds to the methylene protons (H-6) adjacent to the imidazole nitrogen and the ester carbonyl.

  • The two quartets at ~4.3 and ~4.2 ppm are indicative of the two methylene groups (H-8 and H-10) of the ethyl esters, each coupled to a methyl group.

  • The two triplets at ~1.3 and ~1.2 ppm correspond to the two methyl groups (H-9 and H-11) of the ethyl esters, each coupled to a methylene group.

2.3.2 ¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.[18]

Experimental Protocol: ¹³C NMR

  • Using the same sample as for ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C-7~168
C-9~163
C-4~140
C-2~138
C-5~118
C-10~62
C-8~61
C-6~48
C-11~14.5
C-9~14.2

Interpretation:

  • The two signals in the downfield region (~168 and ~163 ppm) are characteristic of the two ester carbonyl carbons.

  • The signals at ~140, ~138, and ~118 ppm correspond to the three carbons of the imidazole ring.

  • The signals at ~62 and ~61 ppm are from the methylene carbons of the two ethyl groups.

  • The signal at ~48 ppm is from the N-CH₂-C=O methylene carbon.

  • The two upfield signals at ~14.5 and ~14.2 ppm are from the two methyl carbons of the ethyl groups.

2.3.3 2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[19][20]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). In our target molecule, COSY would show correlations between H-8 and H-9, and between H-10 and H-11, confirming the two ethyl ester fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.[20] This allows for the direct assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are 2-3 bonds away.[2] This is a powerful tool for piecing together the molecular skeleton.

Predicted Key HMBC Correlations:

ProtonCorrelates to Carbon(s)Implication
H-2C-4, C-5Confirms imidazole ring structure
H-5C-2, C-4, C-9Connects H-5 to the imidazole ring and the C4-ester
H-6C-2, C-5, C-7Connects the N-methylene group to the imidazole ring and its ester carbonyl
H-8C-9Confirms the ethyl group of the C4-ester
H-10C-7Confirms the ethyl group of the N-substituent ester

Part 3: Data Integration and Structure Confirmation

The final step in structure elucidation is to integrate all the data from the different spectroscopic techniques to build a cohesive and self-validating picture of the molecule.

Workflow for Structure Elucidation:

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_integration Data Integration & Confirmation Synthesis Synthesis of Crude Product Purification Purification (Extraction & Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) Purification->MS Determine Molecular Formula IR Infrared Spectroscopy (IR) Purification->IR Identify Functional Groups NMR NMR Spectroscopy (1D & 2D) Purification->NMR Map C-H Framework Integration Integrate All Data (MS + IR + NMR) MS->Integration IR->Integration NMR->Integration FinalStructure FinalStructure Integration->FinalStructure Propose & Confirm Structure

Caption: A typical workflow for small molecule structure elucidation.

Confirming the Structure of this compound:

  • HRMS provides the molecular formula C₁₀H₁₄N₂O₄.

  • IR spectroscopy confirms the presence of ester carbonyl groups (C=O) and both aromatic and aliphatic C-H bonds.

  • ¹H and ¹³C NMR account for all 14 protons and 10 carbons in the proposed structure.

  • 2D NMR (COSY, HSQC, and HMBC) provides the crucial connectivity information, linking the individual fragments together in the correct sequence. The HMBC correlations, in particular, would confirm the N-1 substitution of the ethoxy-oxoethyl group and the C-4 position of the ethyl carboxylate group on the imidazole ring.

Visualizing NMR Connectivity:

The following diagram illustrates the key HMBC correlations that piece the molecular puzzle together.

Caption: Key HMBC correlations confirming the molecular structure.

The structure elucidation of a novel or known small molecule is a systematic process that relies on the synergistic application of multiple analytical techniques. By following a logical workflow of purification and spectroscopic analysis, as detailed in this guide for this compound, researchers can confidently determine the molecular structure. This foundational knowledge is critical for advancing research in medicinal chemistry, materials science, and beyond, ensuring the integrity and reproducibility of scientific findings.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Vertex AI Search.
  • Quantifying Small Molecules by Mass Spectrometry. LCGC International.
  • Small molecule analysis using MS. Bioanalysis Zone.
  • How to Find Functional Groups in the IR Spectrum. (2016). Dummies.
  • Application of LCMS in small-molecule drug development. (2016). Vertex AI Search.
  • IR Spectroscopy: Functional Group Analysis. Scribd.
  • Advances in structure elucidation of small molecules using mass spectrometry. (2010). PMC - NIH.
  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). Vertex AI Search.
  • Applying 2D NMR methods to the structural elucidation of complex natural products. Vertex AI Search.
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. PubMed.
  • This compound. MySkinRecipes.
  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
  • How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate.
  • Interpreting Infrared Spectra. Specac Ltd.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.
  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
  • General procedures for the purification of Esters. Chempedia - LookChem.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.
  • NMR spectroscopy - An Easy Introduction. Chemistry Steps.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). Sungkyunkwan University.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). SciSpace.
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts.
  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. ausetute.com.
  • Supporting Information. The Royal Society of Chemistry.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.

Sources

Literature Review of Imidazole-4-Carboxylate Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and amphoteric nature make it a "privileged structure" for interacting with biological targets.[1][3][4] The introduction of a carboxylate group at the 4-position of the imidazole ring creates the imidazole-4-carboxylate scaffold, a versatile platform for developing novel therapeutic agents. This carboxyl group not only provides a crucial anchor for target binding but also serves as a synthetic handle for extensive chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][5] This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of imidazole-4-carboxylate derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

The Strategic Importance of the Imidazole-4-Carboxylate Core

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms.[6] This structure is a key component in several vital biological molecules, including the amino acid histidine, histamine, and the purine bases of nucleic acids.[2][7] Its ability to act as both a proton donor and acceptor at physiological pH allows it to participate in critical catalytic and binding interactions within enzyme active sites and receptor pockets.

The addition of a carboxylate functional group at the C4 position significantly enhances the scaffold's utility:

  • Enhanced Polarity and Solubility : The carboxyl group improves the aqueous solubility and overall polarity of the molecule, which can be advantageous for optimizing pharmacokinetic profiles.[5][8]

  • Target Interaction : The carboxylate can act as a hydrogen bond acceptor or form ionic bonds (salt bridges) with positively charged residues (e.g., arginine, lysine) in a biological target, providing a strong anchoring point.

  • Synthetic Versatility : The carboxyl group is readily converted into a wide array of other functional groups, including esters, amides, and acyl chlorides.[5][9] This allows for the systematic exploration of chemical space around the core scaffold to improve potency, selectivity, and drug-like properties.

Key Synthetic Methodologies

The construction of the imidazole-4-carboxylate core and its subsequent diversification can be achieved through several efficient synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the need for operational simplicity and yield.

One-Pot, Multi-Component Synthesis

Modern synthetic chemistry prioritizes efficiency and sustainability. One-pot, multi-component reactions are particularly valuable as they reduce waste and save time by combining several synthetic steps without isolating intermediates. A notable example is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides to produce diversely functionalized imidazole-4-carboxylates.[10] This method allows for the modulation of substituents at the C-2, N-3, and C-5 positions in good yields.[10]

G cluster_process One-Pot Process cluster_outcome Purification & Product DiazaDiene 1,2-Diaza-1,3-diene Mix Mix & Seal in Vessel DiazaDiene->Mix Amine Primary Amine (R¹-NH₂) Amine->Mix Aldehyde Aldehyde (R²-CHO) Aldehyde->Mix MW Microwave Irradiation (e.g., 150°C, 20 min) Mix->MW Evaporation Solvent Evaporation MW->Evaporation Purify Column Chromatography Evaporation->Purify Product Imidazole-4-carboxylate Derivative Purify->Product

Caption: Workflow for Microwave-Assisted One-Pot Synthesis.

Functionalization via the Carboxylate Group

The parent 1H-Imidazole-4-carboxylic acid serves as a fundamental building block for more complex derivatives.[5] The carboxyl group's reactivity is central to this process. It can be readily converted into esters or amides through condensation reactions with alcohols or amines, respectively.[5] This is a common strategy for attaching various side chains designed to interact with specific sub-pockets of a target protein.

This protocol describes the hydrolysis of an ester to yield the parent carboxylic acid, a foundational step for further derivatization.

  • Mixing : Mix ethyl imidazole-4-carboxylate with a potassium hydroxide (KOH) solution at a mass ratio of 1:2.2.

  • Reaction : Maintain the reaction mixture at 30°C with stirring until the reaction is complete (monitored by TLC).

  • Acidification : After completion, slowly add a sulfuric acid (H₂SO₄) solution to the reaction mixture to adjust the pH to 1. This protonates the carboxylate, causing the product to precipitate.

  • Isolation : Collect the crude product by filtration.

  • Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture) to obtain pure 1H-imidazole-4-carboxylic acid.

Diverse Biological Activities and Therapeutic Targets

The imidazole-4-carboxylate scaffold has been successfully employed to generate inhibitors and modulators for a wide range of biological targets, demonstrating its broad therapeutic potential.[6][8][11]

Enzyme Inhibition

The unique geometry and electronic features of imidazole derivatives make them excellent candidates for designing enzyme inhibitors.[1][12]

The SARS-CoV-2 main protease is essential for viral replication, making it a prime target for antiviral drugs.[13] Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as non-covalent, competitive inhibitors of this enzyme.[13] These compounds interact with the active site, blocking its function and thus inhibiting viral proliferation.[13] One study identified a lead compound with an IC₅₀ value of 4.79 µM.[13]

G cluster_enzyme Enzyme Active Site ActiveSite M-pro Active Site Products Mature Viral Proteins ActiveSite->Products Cleaves Blocked Replication Blocked ActiveSite->Blocked Substrate Viral Polyprotein Substrate->ActiveSite Binds Inhibitor Imidazole-4-carboxylate Derivative Inhibitor->ActiveSite Competitively Binds

Sources

"biological activity of substituted imidazole esters"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Imidazole Esters

Foreword

The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold renowned for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic characteristics and ability to engage in various biological interactions make it an exceptional starting point for drug design.[2] When this versatile heterocycle is functionalized with an ester group—a moiety known for its influence on pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability—the resulting substituted imidazole esters emerge as a class of compounds with profound therapeutic potential.

This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple catalog of findings. It is designed to provide a deep, mechanistic understanding of why these molecules are effective. We will explore the causality behind their synthesis, the intricate pathways they modulate, and the critical structure-activity relationships that govern their potency. By presenting field-proven experimental protocols and transparent data, this document aims to be a self-validating resource for advancing the discovery and development of novel therapeutics based on the substituted imidazole ester scaffold.

Strategic Synthesis of Substituted Imidazole Esters

The biological efficacy of a compound is inextricably linked to its chemical structure. Therefore, a robust and versatile synthetic strategy is the first critical step in exploring the therapeutic potential of substituted imidazole esters. The general approach involves the synthesis of the core imidazole ring followed by the strategic introduction of an ester functionality.

Core Imidazole Synthesis: The Debus-Radziszewski Reaction

A foundational method for creating the imidazole core is the Debus-Radziszewski imidazole synthesis. This reaction brings together a glyoxal, an aldehyde, an amine, and ammonia (or an ammonium salt) to form the imidazole ring.[3] Its enduring utility lies in its ability to accommodate a wide variety of substituents, allowing for the generation of a diverse library of imidazole precursors.

Key Esterification Pathway: N-Alkylation

A prevalent and efficient method for introducing the ester moiety is through the N-alkylation of the imidazole nucleus. A prime example is the reaction of imidazole with an alpha-halo ester, such as ethyl chloroacetate, in the presence of a weak base like potassium carbonate (K₂CO₃) in an anhydrous solvent like acetone.[4][5] The base facilitates the deprotonation of the imidazole nitrogen, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form the N-substituted imidazole ester.[4]

This reaction is favored for its moderate conditions and generally good yields.[4] The resulting intermediate, an imidazole ester, serves as a versatile platform for further modifications, such as converting the ester to various amides by reacting it with different amines.[4][5]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted imidazole ester, ensuring the final compound is of high purity for biological evaluation.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reactants Imidazole Precursor + Ethyl Chloroacetate + K₂CO₃ in Acetone Reflux Reflux Reaction Mixture Reactants->Reflux Heat Evaporation Evaporate Solvent (in vacuo) Reflux->Evaporation Reaction Completion Extraction Extract with Organic Solvent Evaporation->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Evaporation2 Evaporate Solvent to Yield Crude Product Drying->Evaporation2 Purify Purification (e.g., Column Chromatography) Evaporation2->Purify Characterize Structural Characterization (NMR, IR, Mass Spec) Purify->Characterize Final Pure Imidazole Ester Characterize->Final G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Imidazole Substituted Imidazole Ester Imidazole->PI3K Inhibits Imidazole->AKT Inhibits Imidazole->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway. [6]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Imidazole and its derivatives have demonstrated significant anti-inflammatory and analgesic properties, rivaling established agents like acetylsalicylic acid in some models. [7][8]

  • Mechanism of Action: The anti-inflammatory effects of imidazole-based compounds are largely attributed to their ability to modulate the arachidonic acid metabolism pathway. [9]They can inhibit key enzymes like cyclooxygenase (COX), reducing the production of prostaglandins that mediate pain and inflammation. Furthermore, these derivatives can modulate the activity of transcription factors such as NF-κB, which leads to the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β. [9]Some imidazole derivatives also possess antioxidant properties, helping to mitigate the oxidative stress that is intricately linked with inflammation. [9]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. SAR studies on substituted imidazoles reveal how specific molecular features influence their therapeutic potency. [10][11]

  • Influence of Ring Substituents: The nature and position of substituents on the imidazole ring dramatically affect biological activity. For instance, the introduction of electron-withdrawing groups (like a nitro group) or electron-donating groups (like a methoxy group) can modulate the electronic properties of the ring, enhancing its binding affinity to specific targets. [8]Studies have shown that para-substituted phenyl rings on the imidazole core often result in better anti-inflammatory action than ortho- or meta-substituted versions. [8]

  • Role of the Ester Moiety: The ester group itself is not merely a passive linker. Its size, lipophilicity, and electronic nature can be fine-tuned to optimize the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). Hydrolysis of the ester by cellular esterases can also serve as a prodrug strategy, releasing the active carboxylic acid form of the drug at the target site.

Workflow for Structure-Activity Relationship (SAR) Studies

G Lead Lead Compound (Initial Imidazole Ester) Design Design Analogs (Vary Substituents R¹, R², R³) Lead->Design Synthesis Synthesize Analog Library Design->Synthesis Screening Biological Screening (e.g., MTT, MIC assays) Synthesis->Screening Data Analyze Data (IC₅₀, MIC values) Screening->Data SAR Establish SAR (Identify Key Moieties) Data->SAR SAR->Design Iterative Refinement Optimized Optimized Lead SAR->Optimized

Caption: A generalized workflow for SAR studies. [6]

Self-Validating Experimental Protocols

Trustworthiness in scientific research is built on robust and reproducible methodologies. The following protocols are detailed to serve as self-validating systems for the synthesis and biological evaluation of substituted imidazole esters.

Protocol 1: Synthesis of Ethyl 1H-imidazol-1-yl acetate

This protocol describes a standard procedure for synthesizing a model imidazole ester. [4]

  • Reactant Preparation: In a round-bottom flask, dissolve imidazole (0.05 mol) in 50 mL of dry acetone.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.05 mol) to the mixture.

  • Alkylation: Slowly add ethyl chloroacetate (0.075 mol) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain until thin-layer chromatography (TLC) indicates the disappearance of the starting imidazole.

  • Solvent Removal: After cooling to room temperature, evaporate the acetone under reduced pressure (in vacuo).

  • Extraction: Extract the resulting residue with carbon tetrachloride. Collect the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulphate, filter, and evaporate the solvent to obtain the final product, which can be used for subsequent steps or purified further by chromatography.

Protocol 2: In Vitro Antimicrobial Susceptibility (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This tube dilution method provides a quantitative measure of a compound's potency. [4]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton).

  • Serial Dilution: Prepare a series of two-fold dilutions of the test imidazole ester in culture tubes containing the broth. Concentrations should span a clinically relevant range.

  • Inoculation: Add a standardized volume of the microbial inoculum to each tube. Include a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).

  • Incubation: Incubate the tubes at 37°C for 24 hours for bacteria or for 48-72 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth). [4]

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxic or anti-proliferative effects on cancer cells. [6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted imidazole ester and incubate for a specified period (typically 48-72 hours). [6]3. MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Viable cells will reduce the yellow MTT to purple formazan crystals. Remove the MTT medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the crystals. [6]5. Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, is calculated by plotting the absorbance values against the compound concentrations. [6]

Data Presentation and Analysis

Clear and concise data presentation is essential for comparing the efficacy of different compounds. Tables are an effective tool for summarizing quantitative results from biological assays.

Table 1: Comparative Anticancer Activity of Substituted Imidazoles

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected substituted imidazole derivatives against various cancer cell lines. A lower IC₅₀ value indicates higher potency.

Compound IDCore StructureCell LineIC₅₀ (µM)Reference
IPM7141H-imidazole[4,5-f]p[1][6]henanthrolineHCT1161.74[6]
Compound 37Benzimidazole-pyrazoleA5492.2[6]
BZML (13)5-(trimethoxybenzoyl)-imidazoleSW4800.027[12]
Kim-161 (5a)Substituted ImidazoleT24 (Urothelial)56.11[13][14]
Kim-111 (5b)Substituted ImidazoleT24 (Urothelial)67.29[13][14]
Compound 43Substituted Xanthine (related)MCF-7 (Breast)0.8[12]
Table 2: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives

This table presents the antimicrobial activity of novel imidazole derivatives against representative bacterial strains.

Compound IDE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)B. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)Reference
HL1>5000500025001250[15]
HL2250050001250625[15]
Hybrid 62h4.9-17 µM---[16]
Hybrid 87h6.2 µM---[16]

Conclusion and Future Directions

Substituted imidazole esters represent a highly versatile and promising class of molecules in the landscape of modern drug discovery. Their synthetic tractability, coupled with a broad spectrum of potent biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—makes them prime candidates for further development. The insights gained from SAR studies provide a clear roadmap for optimizing their structures to enhance potency and selectivity while minimizing potential toxicity.

The future of this field lies in the rational design of novel derivatives and molecular hybrids that can address the persistent challenges of drug resistance and off-target effects. [1][13][16]Leveraging computational modeling and advanced screening techniques will accelerate the identification of next-generation lead compounds. As our understanding of the molecular pathways these compounds modulate deepens, so too will our ability to engineer highly targeted and effective therapeutics for some of the most pressing medical needs of our time.

References

  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHQdpj_4mQvnTzlK-jBx1uxiDXuKcmHV5xWwTXixWIXJJ9yGd55A1q7liw8lrUwM7qMLJtEG5YDWv_Tb30R909p7qLUEwfuprFGv5KFLkDpi7F60hDpRxMw_aOdOVqy6AqCfswYaXUQmM3I7rM7J7TNEtt11wpm_qTx34E7hX4LTUVGzuKDgvA3jiSb00ctix6ZyNhnPpAtN0aLWwxV0f8TcLWOEV2YvzlLOj5zh41CRBIa6MNsbSA6OXvT_g=]
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyUFbPbxnUwOFrNMGb0KhvNQCFTQSyjZoqiZaEbocHPBsR91UYJzFToj2YyH-PggSQi98PXnxycxx_v93MQCgZCUefo5utnAE_YZRWyXduLeNJS4WXIcoT-3ffV_Cea09Yd94Cmn5lA0Xy_SI=]
  • Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3899933/]
  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWPOQwdiWBgENRVpUDGbW4_m4bN7_5sgPMVsanoq3hA6gm2GNViO_kHhFx-3BlDzy4E9OEJLB_hXxhMNNDkzA0-yNZ5OeTeTupgV5ytKYL6g_z6vTnvRoIi2yWgk_Yzv_jiMAmeNPSm0K0FQzU]
  • Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6124635/]
  • Review of pharmacological effects of imidazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaF_AvFGGzihkLt-4aT7EdBexrZg1w5uYn8J38FG6bj9hrpI3LQTHQqXxYS8h_G6m7DL6sxrcR_y7EzKXKrqZA1dotocy2_tfZBZ-dq37KeQvuQQPasIlbbTrVcFFzPVUHpY4k7Tl85ssbbVl_SaG2nKS59d3qieXmY-DpKBpbvA3QaviJDVVAP2SnkQI8y827kHKVHYSPf9pgF5DAF57XV1nN]
  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3178972/]
  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [URL: https://orientjchem.
  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Novel-anticancer-effect-of-substituted-imidazole-Aboulhoda-Omar/77194605151529170e7e780d604e33967d01e1d3]
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349277/]
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [URL: https://vertexaisearch.cloud.google.
  • Synthesis of N-substituted imidazole derivatives Figure shows the... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-N-substituted-imidazole-derivatives-Figure-shows-the-reaction-between_fig1_263486334]
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [URL: https://www.bibliomed.org/mnsfulltext/203/203-1707212009.pdf?1737130225]
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6680757/]
  • A Comparative Guide to the Anticancer Activity of Substituted Imidazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_aLuvNGzb000QInvYxy8svDf9C8vWXfitY9njXOY90mGx-47Ryh0KBQAfs-E_csbHkqjqxY4sIB8FdHysW3X4IvQK5qTyYv1hpdsaQ2DsUzgoA4jsjmc3FEwBaD6XLZgnNhmCnIEAadx245iNk8sN02SMkaIMRvLAdZ-3f0oU_bUCYYnRG0GljKxRPF9_QcmFmla5NE8cKZQHUSX_F-xAH_Yv1jWQm7yR0mRYKet5vg==]
  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00350f]
  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6163351/]
  • Structure-activity relationships for 2-substituted imidazoles as .alpha.2-adrenoceptor antagonists. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00348a012]
  • Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ResearchGate. [URL: https://www.researchgate.net/publication/338570222_Anticancer_Activities_of_Tetrasubstituted_Imidazole-Pyrimidine-Sulfonamide_Hybrids_as_Inhibitors_of_EGFR_Mutants]
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [URL: https://www.researchgate.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [URL: https://www.jpir.online/index.php/jpir/article/view/163]
  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [URL: https://asianpubs.org/index.php/jac/article/view/3663]
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/39334964/]
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [URL: https://www.researchgate.
  • The Role of Imidazole Derivatives in Modern Drug Discovery. [URL: https://www.inno-pharmchem.com/news/the-role-of-imidazole-derivatives-in-modern-drug-discovery-785335.html]
  • Synthesis and reactivity of imidazole-1-sulfonate esters (imidazylates) in substitution, elimination, and metal-catalyzed cross-coupling reactions: a review. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1928373]
  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ob/d0ob00350f]
  • Synthesis, characterization and antibacterial studies of some new imidazole derivatives. [URL: https://www.ijpronline.com/ViewArticle.aspx?Vol=14&Issue=4&ArticleID=119]
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. MDPI. [URL: https://www.mdpi.com/1420-3049/25/11/2577]
  • A Review of Imidazole Derivatives. Asian Journal of Research in Chemistry. [URL: https://ajrconline.org/index.php/AJRC/article/view/7281]
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [URL: https://scialert.net/abstract/?doi=sciintl.2013.253.260]
  • Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5357904/]
  • Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube. [URL: https://www.youtube.
  • Inhibition of an Ester Hydrolysis by Imidazole. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00938a051]
  • Control of modes of intramolecular imidazole catalysis of ester hydrolysis by steric and electronic effects. Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja00812a035]
  • Imidazole compounds for use as enzyme inhibitors. Google Patents. [URL: https://patents.google.
  • Imidazole. Wikipedia. [URL: https://en.wikipedia.org/wiki/Imidazole]
  • Imidazole Headgroup Phospholipid Shows Asymmetric Distribution in Vesicles and Zinc-Dependent Esterase Activity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11642862/]

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of biologically active molecules.[1][2] This technical guide delves into the putative mechanism of action of a specific derivative, ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate. In the absence of direct research on this molecule, this paper synthesizes the known biological activities of structurally related imidazole-4-carboxylate derivatives to construct a theoretical framework for its potential therapeutic action. We propose a multi-faceted mechanism centered on enzyme inhibition and receptor modulation, substantiated by a comprehensive review of existing literature. Furthermore, this guide outlines detailed experimental protocols to systematically investigate and validate these hypotheses, providing a roadmap for future research and development.

The Imidazole Nucleus: A Privileged Scaffold in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in numerous approved pharmaceuticals and biologically significant molecules.[1][2] Its unique electronic properties, including its ability to act as a proton donor and acceptor, and its capacity for hydrogen bonding, make it an exceptional scaffold for interacting with a diverse array of biological targets such as enzymes and receptors.[1] The versatility of the imidazole core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This inherent adaptability has led to the development of imidazole-containing compounds with a wide spectrum of therapeutic applications, including antifungal, anti-inflammatory, anticancer, and antihypertensive agents.[3][4][5][6]

Biological Landscape of Imidazole-4-carboxylate Derivatives

While direct studies on this compound are not publicly available, the broader class of imidazole-4-carboxylate derivatives has been the subject of considerable investigation, revealing a range of biological activities. These activities provide a foundation for postulating the mechanism of the title compound.

Antiplatelet Activity

Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters have demonstrated potent antiplatelet effects.[7] Their mechanism of action is multifactorial, involving the inhibition of cyclooxygenase-1 (COX-1) and antagonism of platelet-activating factor (PAF) and adenosine diphosphate (ADP) receptors.[7] The ester and amide functionalities, along with hydrophobic moieties, are crucial for this activity.[7]

Antifungal Properties

N-cyano-1H-imidazole-4-carboxamide derivatives have shown selective and potent antifungal activity, particularly against Rhizoctonia solani.[3] This suggests that the imidazole-4-carboxylate scaffold can be a valuable starting point for the development of novel antifungal agents. The imidazole core is also a key feature of many existing antifungal drugs.[8]

Anticancer Potential

The imidazole ring is a prominent feature in many anticancer agents due to its ability to interact with various targets involved in cancer progression, such as enzymes and receptors, and even bind to DNA.[2] Derivatives of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones have exhibited significant antiproliferative activity against human cancer cell lines.[9]

Antibacterial Activity

Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment have displayed excellent in vitro antibacterial activity against virulent phytopathogenic bacteria.[10] The proposed mechanism involves disruption of the bacterial cell membrane, leading to the leakage of intracellular components.[10]

Putative Mechanism of Action of this compound

Based on the structure of this compound, which features an imidazole core and two ester functionalities, we can propose a hypothetical mechanism of action that integrates the known activities of related compounds. The presence of the ester groups suggests that the compound may act as a prodrug, being hydrolyzed in vivo to a more active carboxylic acid form.

Proposed Signaling Pathway: Inhibition of Inflammatory Mediators

Drawing parallels with the antiplatelet activity of other imidazole-4-carboxylic acid esters, a plausible mechanism for the title compound is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Ethyl 1-(2-ethoxy-2-oxoethyl) -1H-imidazole-4-carboxylate Compound->COX_Enzymes Inhibition

Caption: Proposed inhibitory action on the COX pathway.

Alternative Hypothesis: Receptor Antagonism

The imidazole nucleus is a known pharmacophore for various G-protein coupled receptors (GPCRs). The title compound could potentially act as an antagonist at receptors involved in inflammation or neurotransmission.

Experimental Protocols for Mechanism Validation

To investigate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound or its hydrolyzed metabolite directly inhibits COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of COX enzymes.

  • Procedure: a. Prepare a series of dilutions of the test compound. b. Incubate the enzymes with the test compound for a specified time. c. Initiate the reaction by adding arachidonic acid. d. Measure the product formation over time using a plate reader.

  • Data Analysis: Calculate the IC50 value for each enzyme to determine the potency and selectivity of inhibition.

Cell-Based Assays for Anti-Inflammatory Activity

Objective: To assess the compound's ability to inhibit the production of pro-inflammatory mediators in a cellular context.

Methodology:

  • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Assay Principle: Measure the levels of prostaglandin E2 (PGE2) and nitric oxide (NO) in the cell culture supernatant.

  • Procedure: a. Culture RAW 264.7 cells to confluency. . Pre-treat the cells with various concentrations of the test compound. c. Stimulate the cells with LPS to induce an inflammatory response. d. After incubation, collect the supernatant. e. Quantify PGE2 levels using an ELISA kit and NO levels using the Griess reagent.

  • Data Analysis: Determine the dose-dependent effect of the compound on the production of inflammatory mediators.

Experimental Workflow Diagram

G cluster_invitro In Vitro Screening cluster_cellular Cell-Based Validation Enzyme_Assay COX-1/COX-2 Inhibition Assay IC50 Determine IC50 Values Enzyme_Assay->IC50 Compound_Treatment Treatment with Compound IC50->Compound_Treatment Guide Concentration Selection Cell_Culture RAW 264.7 Macrophages Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation PGE2_Assay PGE2 ELISA LPS_Stimulation->PGE2_Assay NO_Assay Griess Assay for NO LPS_Stimulation->NO_Assay Compound_Treatment->LPS_Stimulation

Caption: Workflow for validating anti-inflammatory activity.

Quantitative Data Summary

The following table outlines the expected data to be generated from the proposed experimental protocols.

AssayParameter MeasuredExpected Outcome for Active Compound
COX-1 Inhibition AssayIC50 Value (µM)Low micromolar to nanomolar
COX-2 Inhibition AssayIC50 Value (µM)Low micromolar to nanomolar
PGE2 ELISA% Inhibition of PGE2Dose-dependent decrease
Griess Assay% Inhibition of NODose-dependent decrease

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the extensive research on related imidazole-4-carboxylate derivatives provides a strong foundation for proposing a putative anti-inflammatory mechanism. The theoretical framework presented in this guide, centered on the inhibition of COX enzymes, offers a logical starting point for investigation. The detailed experimental protocols outlined herein provide a clear and robust pathway for validating this hypothesis and uncovering the therapeutic potential of this compound. Further research is warranted to explore the full pharmacological profile of this compound and its potential as a lead compound in drug discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • MySkinRecipes. Ethyl 1-(2-Ethoxy-2-oxoethyl)
  • PubMed.
  • PubMed. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity.
  • Guidechem. What is 1H-Imidazole-4-carboxylic acid used for in organic synthesis?
  • ChemicalBook.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • PubMed. 2-Substituted-1-(2-morpholinoethyl)
  • MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.
  • PubMed. Design, synthesis, and biological evaluation of novel 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives as cytotoxic agents and COX-2/LOX inhibitors.
  • Benchchem.

Sources

An In-depth Technical Guide to Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate: Unlocking Research Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and pharmaceuticals.[1][2][3] Its unique electronic properties and hydrogen bonding capabilities make it an exceptional scaffold for interacting with a wide array of biological targets, including enzymes and receptors.[2] Within this versatile family of heterocycles, ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate emerges as a promising, yet underexplored, building block for novel molecular design. This technical guide provides a comprehensive overview of its synthetic pathways, physicochemical properties, and, most importantly, its potential research applications for scientists and drug development professionals.

This diester derivative of the imidazole core, with its distinct substitution pattern, offers multiple reactive sites for chemical modification, paving the way for the creation of diverse compound libraries. While specific biological data for this exact molecule is emerging, its structural relationship to other well-studied imidazole-4-carboxylates allows for informed hypotheses regarding its potential as a precursor to new therapeutic agents and functional materials.

Physicochemical Properties and Structural Features

To effectively harness the potential of this compound, a thorough understanding of its key physicochemical properties is essential.

PropertyValueSource
CAS Number 1499238-81-1[2]
Molecular Formula C10H14N2O4Inferred
Molecular Weight 226.23 g/mol Inferred
Appearance Likely a solid[4]
Solubility Expected to be soluble in common organic solventsGeneral Knowledge

The molecule's structure is characterized by an imidazole ring substituted at the 1-position with an ethyl acetate group and at the 4-position with an ethyl carboxylate group. This arrangement of functional groups provides a rich platform for synthetic transformations.

Proposed Synthesis and Reaction Pathways
Hypothetical Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Ethyl imidazole-4-carboxylate R N-Alkylation A->R B Ethyl bromoacetate B->R C Base (e.g., K2CO3, NaH) C->R D Solvent (e.g., DMF, Acetonitrile) D->R W Aqueous Work-up R->W P Column Chromatography W->P FP This compound P->FP G A This compound B Hydrolysis/Amidation A->B Step 1 C Coupling with Bioactive Moieties B->C Step 2 D Novel Imidazole-based Anticancer Drug Candidates C->D Final Products

Sources

"derivatives of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate Derivatives

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity for diverse substitutions make it a versatile building block in drug design.[2][4] Imidazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][3][4]

Significance of the 1,4-Disubstituted Imidazole Core

Within the vast chemical space of imidazole-containing compounds, the 1,4-disubstituted pattern is of particular importance. This substitution pattern allows for the precise orientation of functional groups in three-dimensional space, enabling targeted interactions with biological macromolecules. The regioselective synthesis of 1,4-disubstituted imidazoles has been a significant area of research, with methods developed to control the placement of substituents on the imidazole ring.[5][6] This control is crucial for optimizing the pharmacological properties of a drug candidate.

Profile of this compound as a Key Intermediate

This compound is a key intermediate in the synthesis of more complex, biologically active molecules.[7] Its structure incorporates two ester functionalities, which can be selectively hydrolyzed or modified, and a reactive nitrogen atom in the imidazole ring that is amenable to further substitution. This combination of features makes it a valuable starting point for the construction of libraries of novel compounds for drug discovery.

Synthetic Pathways to the Core Scaffold

The synthesis of this compound and its analogs relies on established methods for the formation of the 1,4-disubstituted imidazole ring. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule suggests several possible disconnection points. A common approach involves the formation of the imidazole ring from acyclic precursors.

G Target This compound Precursor1 Ethyl glycinate Target->Precursor1 C-N bond formation Precursor2 Ethyl (ethoxymethylene)cyanoacetate Target->Precursor2 Cyclization Precursor3 Amine Precursor1->Precursor3 Starting Material

Figure 1: Retrosynthetic analysis of the target molecule.
Key Synthetic Methodologies for 1,4-Disubstituted Imidazoles

The Van Leusen imidazole synthesis is a powerful method for the preparation of 1,4,5-trisubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine.[8] This method can be adapted for the synthesis of 1,4-disubstituted imidazoles.

A highly regioselective synthesis of 1,4-disubstituted imidazoles has been developed starting from glycine derivatives.[5][6] This method involves the double aminomethylenation of a glycine derivative to form a 2-azabuta-1,3-diene, followed by cyclization with an amine nucleophile.[5][6]

Detailed Experimental Protocol for the Synthesis of the Core Scaffold

This protocol is a representative example based on the regioselective synthesis from a glycine derivative.

Step 1: Synthesis of the 2-azabuta-1,3-diene intermediate

  • To a solution of ethyl glycinate hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) and cool to 0 °C.

  • Slowly add ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude 2-azabuta-1,3-diene intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to form the imidazole ring

  • Dissolve the crude 2-azabuta-1,3-diene intermediate in acetic acid.

  • Add ethyl 2-aminoacetate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 100 °C for 4 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization Strategies and Structure-Activity Relationships (SAR)

Once the core scaffold is synthesized, its derivatives can be prepared by modifying the ester groups and the imidazole nitrogen.

Modification of the Ester Functionalities

The two ester groups in this compound can be selectively hydrolyzed to the corresponding carboxylic acids. These carboxylic acids can then be coupled with a variety of amines to form amides, introducing chemical diversity.

N-Alkylation and N-Arylation Reactions

The imidazole nitrogen can be alkylated or arylated to introduce further substituents. These reactions are typically carried out using an appropriate alkyl or aryl halide in the presence of a base.

G Core This compound Hydrolysis Selective Hydrolysis Core->Hydrolysis NAlkylation N-Alkylation/Arylation Core->NAlkylation CarboxylicAcid Carboxylic Acid Intermediate Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling CarboxylicAcid->AmideCoupling AmideDerivative Amide Derivative AmideCoupling->AmideDerivative NDerivative N-Substituted Derivative NAlkylation->NDerivative

Figure 2: Derivatization strategies for the core scaffold.
Structure-Activity Relationship Insights for Imidazole Derivatives

Structure-activity relationship (SAR) studies of imidazole derivatives have revealed key features that influence their biological activity.[2][3] For example, the nature and position of substituents on the imidazole ring can significantly impact potency and selectivity.[2]

Substituent Position General SAR Observations Potential Biological Effects
N1-substituentLarge, hydrophobic groups can increase affinity for certain receptors.Enhanced antiplatelet or kinase inhibitory activity.
C4-substituentCarboxylic acid or amide functionalities can act as hydrogen bond donors/acceptors.Improved target engagement and pharmacokinetic properties.
C5-substituent (if present)Bulky groups can provide steric hindrance and influence selectivity.Modulation of off-target effects.

Table 1: Representative Structure-Activity Relationship Trends for Imidazole Derivatives.

Biological Applications and Therapeutic Potential

Derivatives of 1,4-disubstituted imidazoles have shown promise in a variety of therapeutic areas.

Case Study: Imidazole Derivatives as Antiplatelet Agents

Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their corresponding carboxamides have been identified as potent antiplatelet agents.[9] These compounds have been shown to inhibit platelet aggregation induced by various agonists, such as collagen, ADP, and adrenaline.[9] The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase-1 (COX-1) and antagonism of the platelet-activating factor (PAF) receptor.[9]

Case Study: Imidazole Derivatives as Kinase Inhibitors

The imidazole scaffold is present in several kinase inhibitors. For instance, 1,4,5-trisubstituted imidazoles have been shown to exhibit potent binding to p38 MAP kinase, a key protein involved in inflammatory signaling pathways.[8] The ability to readily modify the substituents on the imidazole ring allows for the fine-tuning of inhibitory activity and selectivity against different kinases.

Emerging Therapeutic Areas

The versatility of the imidazole scaffold continues to be explored in other therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2] The development of novel synthetic methodologies and a deeper understanding of SAR will undoubtedly lead to the discovery of new imidazole-based drug candidates.

Experimental Protocols for Biological Evaluation

Protocol for In Vitro Antiplatelet Aggregation Assay

This protocol is a generalized procedure for assessing the antiplatelet activity of test compounds.

  • Prepare platelet-rich plasma (PRP) from fresh human or animal blood by centrifugation.

  • Adjust the platelet count in the PRP to a standardized concentration.

  • Pre-incubate the PRP with various concentrations of the test compound or vehicle control for a specified time at 37 °C.

  • Induce platelet aggregation by adding an agonist (e.g., collagen, ADP, or arachidonic acid).

  • Monitor the change in light transmittance using a platelet aggregometer.

  • Calculate the percentage inhibition of platelet aggregation for each concentration of the test compound and determine the IC50 value.

Protocol for Kinase Inhibition Assay

This is a representative protocol for evaluating the inhibitory activity of compounds against a specific kinase.

  • To the wells of a microplate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Add the test compound at various concentrations or a vehicle control.

  • Incubate the plate at room temperature for a specified period to allow the kinase reaction to proceed.

  • Stop the reaction by adding a solution that separates the phosphorylated and non-phosphorylated substrate.

  • Read the fluorescence of the wells using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Summary and Future Directions

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. The established synthetic routes to this core scaffold, coupled with diverse derivatization strategies, provide a powerful platform for medicinal chemists. The demonstrated potential of imidazole derivatives as antiplatelet agents and kinase inhibitors highlights the importance of this scaffold in drug discovery. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of the pharmacokinetic properties of imidazole-based drug candidates.

References

  • MDPI. (2020-03-03). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • PubMed. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. [Link]

  • RSC Publishing. Regioselective synthesis of 1,4-disubstituted imidazoles. [Link]

  • MySkinRecipes. This compound. [Link]

  • TSI Journals. (2017-05-27). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2011-12-15). Regioselective synthesis of 1,4-disubstituted imidazoles. [Link]

  • ResearchGate. Structure–activity relationship study of imidazoles C 1–C 12 compared.... [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • The Journal of Organic Chemistry. A regiospecific synthesis of 1,4-disubstituted imidazoles. [Link]

  • ResearchGate. (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

  • Journal of Pharma Insights and Research. (2025-02-05). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022-10-14). [Link]

Sources

Methodological & Application

Application Note & Detailed Protocol: A Comprehensive Guide to the Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, research-grade protocol for the synthesis of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] The protocol is designed to be self-validating, with in-depth explanations for experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Significance

This compound is a disubstituted imidazole derivative featuring ester functionalities at both the N1 and C4 positions. The imidazole core is a ubiquitous scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. The presence of two ester groups in the target molecule offers versatile handles for further chemical modifications, making it an attractive building block for the synthesis of more complex, biologically active molecules.

This guide outlines a robust two-step synthesis strategy, commencing with the preparation of the key precursor, ethyl 1H-imidazole-4-carboxylate, followed by its N-alkylation to yield the final product. The protocol addresses the critical aspect of regioselectivity in the N-alkylation of unsymmetrical imidazoles and provides a comprehensive methodology for the synthesis, purification, and characterization of the desired product.

Reaction Scheme

The overall synthesis is depicted in the following scheme:

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

Step_1_Synthesis Glycine Glycine Acetylglycine Acetylglycine Glycine->Acetylglycine Acetic Anhydride Acetylglycine_ethyl_ester Acetylglycine_ethyl_ester Acetylglycine->Acetylglycine_ethyl_ester Ethanol, Acid Catalyst Enol_sodium_salt_intermediate Enol_sodium_salt_intermediate Acetylglycine_ethyl_ester->Enol_sodium_salt_intermediate NaH, Methyl Formate 2-Mercapto-4-imidazole_formate_ethyl_ester 2-Mercapto-4-imidazole_formate_ethyl_ester Enol_sodium_salt_intermediate->2-Mercapto-4-imidazole_formate_ethyl_ester KSCN, HCl Ethyl_1H-imidazole-4-carboxylate Ethyl_1H-imidazole-4-carboxylate 2-Mercapto-4-imidazole_formate_ethyl_ester->Ethyl_1H-imidazole-4-carboxylate H2O2, Na2CO3

Caption: Synthesis of Ethyl 1H-imidazole-4-carboxylate.

Step 2: N-Alkylation to this compound

Step_2_N-Alkylation Ethyl_1H-imidazole-4-carboxylate Ethyl_1H-imidazole-4-carboxylate Target_Molecule This compound Ethyl_1H-imidazole-4-carboxylate->Target_Molecule Ethyl Bromoacetate, Base

Caption: N-Alkylation to the final product.

Materials and Equipment

Chemicals CAS No. Supplier Purity
Glycine56-40-6Sigma-Aldrich≥99%
Acetic Anhydride108-24-7Sigma-Aldrich≥99%
Ethanol64-17-5Sigma-AldrichAnhydrous
Sodium Hydride (60% dispersion in mineral oil)7646-69-7Sigma-Aldrich
Methyl Formate107-31-3Sigma-Aldrich≥99%
Potassium Thiocyanate333-20-0Sigma-Aldrich≥99%
Hydrochloric Acid7647-01-0Sigma-Aldrich37%
Hydrogen Peroxide7722-84-1Sigma-Aldrich30%
Sodium Carbonate497-19-8Sigma-Aldrich≥99.5%
Ethyl Bromoacetate105-36-2Sigma-Aldrich≥98%
Potassium Carbonate584-08-7Sigma-Aldrich≥99%
Acetonitrile75-05-8Sigma-AldrichAnhydrous
Ethyl Acetate141-78-6Sigma-AldrichHPLC Grade
Hexane110-54-3Sigma-AldrichHPLC Grade
Anhydrous Magnesium Sulfate7487-88-9Sigma-Aldrich

Equipment: Standard laboratory glassware, magnetic stirrer with heating plate, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography setup, NMR spectrometer, mass spectrometer.

Detailed Synthesis Protocol

Part 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

This procedure is adapted from established methods for the synthesis of imidazole-4-carboxylates.[2][3]

1.1. Acetylation of Glycine:

  • In a 250 mL round-bottom flask, dissolve glycine (0.30 mol) in 100 mL of water.

  • While stirring at room temperature, add acetic anhydride (0.50 mol) portion-wise over 30 minutes.

  • Continue stirring for 2 hours at room temperature.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the resulting acetylglycine by vacuum filtration, wash with cold water, and dry under vacuum.

1.2. Esterification of Acetylglycine:

  • To a 250 mL round-bottom flask, add acetylglycine (0.10 mol), 120 mL of ethanol, and a catalytic amount of a strong acid catalyst (e.g., 001x7 strong acidic styrene cation exchange resin).[2]

  • Reflux the mixture with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude acetylglycine ethyl ester.

1.3. Cyclization and Desulfurization:

  • This multi-step conversion involves the formation of an enol sodium salt intermediate, followed by cyclization with potassium thiocyanate and subsequent oxidative desulfurization.[2][3]

  • Formation of the enol salt: In a three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion, 0.065 mol) in anhydrous toluene. Cool the mixture in an ice bath and slowly add methyl formate. Then, add a solution of acetylglycine ethyl ester (0.06 mol) in toluene dropwise, maintaining the temperature below 10°C. Allow the mixture to warm to room temperature and stir overnight.

  • Cyclization: Quench the reaction with ice water and separate the aqueous layer. To the aqueous layer, add potassium thiocyanate (0.07 mol) and cool in an ice bath. Slowly add concentrated hydrochloric acid. Heat the mixture to 55-60°C for 4 hours. Cool and collect the precipitated 2-mercapto-4-imidazole formate ethyl ester.

  • Oxidative Desulfurization: Dissolve the 2-mercapto-4-imidazole formate ethyl ester (0.003 mol) in 30% hydrogen peroxide at 15°C. Heat the reaction to 55-60°C for 2 hours. Cool to room temperature and neutralize with a saturated sodium carbonate solution to a pH of 7.

  • Collect the precipitated crude ethyl 1H-imidazole-4-carboxylate by filtration, wash with cold water, and dry. Recrystallize from water or an ethanol/water mixture to obtain the pure product.

Part 2: Synthesis of this compound

This N-alkylation step is a critical part of the synthesis. The regioselectivity of this reaction can be influenced by the reaction conditions.[4][5][6] The use of a polar aprotic solvent and a mild base generally favors the desired N1-alkylation.

2.1. N-Alkylation Reaction:

  • In a 100 mL round-bottom flask, dissolve ethyl 1H-imidazole-4-carboxylate (10 mmol) in 40 mL of anhydrous acetonitrile.

  • Add finely ground anhydrous potassium carbonate (15 mmol).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add ethyl bromoacetate (12 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1).

2.2. Work-up and Purification:

  • After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The crude product will likely be a mixture of the desired N1-alkylated product and the N3-alkylated isomer.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The two isomers should have different polarities, allowing for their separation. The desired product is typically the more polar of the two.

2.3. Characterization of the Final Product:

  • The purified this compound should be characterized by:

    • ¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry of the alkylation.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Discussion and Causality of Experimental Choices

  • Choice of Base and Solvent for N-Alkylation: The use of potassium carbonate as the base and acetonitrile as the solvent provides a balance of reactivity and selectivity. Potassium carbonate is a mild base that is sufficient to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on ethyl bromoacetate. Acetonitrile is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction while minimizing side reactions.

  • Regioselectivity: The N-alkylation of 4-substituted imidazoles can lead to a mixture of N1 and N3 isomers.[5][6] The electronic and steric properties of the substituent at the C4 position influence the regiochemical outcome. For ethyl 1H-imidazole-4-carboxylate, the electron-withdrawing nature of the ester group at C4 deactivates the adjacent N3 position towards electrophilic attack, which may favor alkylation at the more distant N1 position. However, the formation of a mixture is still likely, necessitating chromatographic purification.

  • Purification: Column chromatography is the standard and most effective method for separating the isomeric products of the N-alkylation reaction. The difference in the polarity of the N1 and N3 isomers allows for their separation on a silica gel column.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Appearance
Ethyl 1H-imidazole-4-carboxylateC₆H₈N₂O₂140.14White to off-white solid
This compoundC₁₀H₁₄N₂O₄226.23Colorless to pale yellow oil or low-melting solid

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.

  • Acetic anhydride and concentrated hydrochloric acid are corrosive. Handle with caution.

  • Ethyl bromoacetate is a lachrymator and should be handled with care in a fume hood.

References

  • CN102643237B - Method for preparing 1H-imidazole-4-formic acid - Google Patents. (n.d.).
  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of organic chemistry, 75(15), 5039–5048.
  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Reddy, I. K., Aruna, C., Babu, K. S., & Rao, K. S. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1), 113.
  • Wang, X., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Organic Chemistry and Pharmaceutical Research, 1(1), 1-4.
  • JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents. (n.d.).
  • Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • N-Alkylation of imidazoles - University of Otago. (n.d.). Retrieved from [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. (n.d.). Retrieved from [Link]

  • Dumpis, M. A., Alekseeva, E. M., Litasova, K. E. V., & Piotrovskii, L. B. (2001). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry, 71(8), 1272-1276.
  • Dumpis, M. A., Alekseeva, E. M., Litasova, K. E. V., & Piotrovskii, L. B. (2001). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Step-by-Step Synthesis of Imidazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug development.[1] Its unique aromatic structure, containing two nitrogen atoms, imparts a range of valuable physicochemical properties.[2][3] Imidazole-containing compounds can act as hydrogen bond donors and acceptors, coordinate to metal ions, and participate in various biological interactions, making them privileged scaffolds in the design of therapeutic agents.[4][5] This versatile nucleus is found in numerous FDA-approved drugs, natural products like the amino acid histidine, and vital biomolecules such as histamine.[6][7]

The synthesis of functionalized imidazole intermediates is, therefore, a critical task in the drug discovery pipeline. A medicinal chemist's ability to efficiently and regioselectively construct substituted imidazoles dictates the pace at which new chemical entities can be generated and evaluated. This guide provides an in-depth overview of robust and widely-used synthetic methodologies for preparing imidazole intermediates, complete with detailed, step-by-step protocols and an explanation of the chemical principles behind the experimental choices.

Selecting the Right Synthetic Strategy

The choice of synthetic route depends heavily on the desired substitution pattern on the imidazole core. Several classical and modern methods offer access to variously substituted imidazoles. This section outlines three of the most reliable and versatile methods: the Debus-Radziszewski Synthesis for polysubstituted imidazoles, the Marckwald Synthesis for 2-thioimidazoles, and the Van Leusen Synthesis for 1,4,5-trisubstituted imidazoles.

Comparison of Key Imidazole Synthetic Methodologies
FeatureDebus-Radziszewski SynthesisMarckwald SynthesisVan Leusen Synthesis
Primary Product 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted Imidazoles2-Thioimidazoles (precursors to 2-unsubstituted imidazoles)1,5-Disubstituted or 1,4,5-Trisubstituted Imidazoles
Key Reactants 1,2-Dicarbonyl, Aldehyde, Ammonia/Amineα-Amino ketone/aldehyde, IsothiocyanateAldimine, Tosylmethyl isocyanide (TosMIC)
Key Advantage High convergence; multicomponent reaction builds complexity quickly.[8][9]Excellent route for 2-thiolated imidazoles.[2][6]Mild reaction conditions and good functional group tolerance.[10][11]
Key Limitation Can sometimes result in low yields or side product formation.[12]Limited by the availability of α-amino aldehyde/ketone starting materials.[2]TosMIC reagent can be moisture-sensitive.
Decision Workflow for Synthesis Selection

The following diagram illustrates a logical workflow for choosing an appropriate synthetic method based on the target imidazole intermediate.

G start Define Target Imidazole Substitution q1 Is a 2-thio (-SH) substituent required? start->q1 q2 Are positions 2, 4, and 5 all substituted? q1->q2 No   marckwald Use Marckwald Synthesis q1->marckwald  Yes q3 Is the N1 position substituted? q2->q3 No   debus Use Debus-Radziszewski Synthesis q2->debus  Yes vanleusen Use Van Leusen Synthesis q3->vanleusen  Yes other_methods Consider other methods (e.g., functionalization) q3->other_methods No   consider_debus Consider Debus-Radziszewski (using a primary amine) debus->consider_debus If N1-substitution is also needed

Caption: Decision tree for selecting an imidazole synthesis method.

Protocol 1: The Debus-Radziszewski Imidazole Synthesis

First reported in 1858, this multicomponent reaction remains a powerful tool for constructing polysubstituted imidazoles from simple precursors: a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][8][12] The reaction's strength lies in its convergence, rapidly building molecular complexity in a single step.[9] Modern variations often use catalysts or microwave irradiation to improve yields and shorten reaction times.[3][13]

Causality and Mechanistic Insight

The reaction proceeds via the initial condensation of the dicarbonyl (e.g., benzil) with ammonia to form a diimine intermediate. This electron-rich species then condenses with the aldehyde, followed by cyclization and oxidation (often aerial) to yield the aromatic imidazole ring.[8] Using ammonium acetate is common as it serves as both the ammonia source and a mild acidic catalyst to promote the condensation steps.

Detailed Step-by-Step Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol details a classic and high-yielding example of the Debus-Radziszewski reaction.[12]

Materials and Reagents:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzil (10.5 g, 50 mmol), benzaldehyde (5.3 g, 50 mmol), and ammonium acetate (38.5 g, 500 mmol).

    • Scientist's Note: A significant excess of ammonium acetate is used to drive the equilibrium towards product formation, ensuring a high concentration of ammonia is present.

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Acetic acid serves as the solvent and co-catalyst for the condensation reactions.

  • Reflux: Heat the mixture to reflux using a heating mantle, with vigorous stirring, for 2 hours. The solution will turn yellow and then progressively darker.

    • Safety Precaution: Conduct the reaction in a well-ventilated fume hood as acetic acid vapors are corrosive.[14][15]

  • Isolation: After 2 hours, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Precipitation and Filtration: Pour the cold reaction mixture slowly into 400 mL of cold water with stirring. A pale yellow solid will precipitate. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This step is crucial to remove residual acetic acid and ammonium acetate.

  • Recrystallization and Purification: Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and then in an ice bath.

    • Expert Tip: Slow cooling promotes the formation of larger, purer crystals.[16]

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected yield is typically high (85-95%).

    • Characterization: Confirm the identity and purity of the 2,4,5-triphenyl-1H-imidazole product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[17][18]

Protocol 2: The Van Leusen Imidazole Synthesis

The Van Leusen reaction is a highly efficient method for synthesizing 1,5-disubstituted or 1,4,5-trisubstituted imidazoles.[11] It involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[10][19][20] A major advantage is that the aldimine can be formed in situ from an aldehyde and a primary amine, making this a one-pot, three-component reaction.[10]

Causality and Mechanistic Insight

TosMIC is a unique reagent featuring an acidic methylene group, an isocyanide carbon, and a tosyl leaving group.[10][21] Under basic conditions, TosMIC is deprotonated to form a nucleophile. This attacks the imine carbon, initiating a [3+2] cycloaddition.[11] The resulting 4-tosyl-2-imidazoline intermediate then eliminates p-toluenesulfinic acid to form the aromatic imidazole ring.[10]

Detailed Step-by-Step Protocol: One-Pot Synthesis of a 1,5-Disubstituted Imidazole

This protocol describes a general, one-pot procedure adaptable for various aldehydes and primary amines.[11][22]

Materials and Reagents:

  • Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Primary amine (e.g., benzylamine)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation (In Situ): To a solution of the aldehyde (10 mmol) in 50 mL of methanol in a round-bottom flask, add the primary amine (10 mmol). Stir the mixture at room temperature for 30-60 minutes.

    • Scientist's Note: The formation of the imine is typically fast and can be monitored by TLC. Water is a byproduct, but it usually does not interfere with the subsequent steps.[10]

  • Addition of Reagents: To the stirred solution containing the in situ formed imine, add TosMIC (1.95 g, 10 mmol) followed by anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Expert Tip: K₂CO₃ is a sufficiently strong base to deprotonate TosMIC without causing significant side reactions. Ensure it is anhydrous to prevent hydrolysis of the isocyanide.

  • Reaction: Stir the resulting suspension vigorously at room temperature or gentle reflux (40-60 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add 50 mL of water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel.

    • Purification Note: A typical eluent system for imidazole derivatives is a gradient of ethyl acetate in hexanes.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.[23][24]

General Laboratory Safety

The synthesis of imidazole intermediates involves the use of potentially hazardous chemicals.[14][15][25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[26][27]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[14][15]

  • Handling Reagents: Imidazole itself can cause severe skin burns and eye damage.[26][27] Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

General Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Reagent & Glassware Preparation setup 2. Reaction Setup in Fume Hood prep->setup react 3. Reagent Addition & Heating/Stirring setup->react monitor 4. Monitor Progress (e.g., TLC) react->monitor quench 5. Quenching & Extraction monitor->quench purify 6. Column Chromatography or Recrystallization quench->purify char 7. Characterization (NMR, MS, etc.) purify->char store 8. Product Storage char->store

Caption: General laboratory workflow for imidazole synthesis.

References

  • Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Bio-protocol. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Rajitha, B., Rashmitha, B., Ashwini, S., Neha, K., Prasad, N., & Ashwini, M. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • IJARSCT. (n.d.). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. Retrieved from [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet: Imidazole. Retrieved from [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • YouTube. (2021). Van Leusen Reaction. Retrieved from [Link]

  • Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, functionalization and physicochemical properties of a Privileged structure in medicinal chemistry. RSC Medicinal Chemistry, 14(1), 1-25. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Profolus. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. Retrieved from [Link]

  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • ResearchGate. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of some Imidazole Derivatives. Retrieved from [Link]

  • PubMed. (2022). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its structural integrity and purity are paramount to the success of subsequent synthetic steps and the efficacy of the final product. This application note provides a detailed guide for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The protocols and data interpretation guidelines presented herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reliable characterization of this important synthetic intermediate.

The imidazole core, coupled with two ester functionalities, presents a unique analytical challenge. This guide will demonstrate the utility of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) in unambiguously confirming the molecular structure and identifying potential impurities.

Molecular Structure and Predicted Analytical Data

A thorough understanding of the molecule's structure is fundamental to interpreting its spectral data. Below is the chemical structure of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Insert sample into a 400 MHz NMR spectrometer transfer->instrument shim Shim the magnetic field instrument->shim acquire_h1 Acquire ¹H NMR spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum acquire_h1->acquire_c13 phase Phase correction acquire_c13->phase baseline Baseline correction phase->baseline integrate Integration of ¹H signals baseline->integrate peak_pick Peak picking for ¹H and ¹³C integrate->peak_pick

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved by vortexing the vial.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [2]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to the resulting spectra.

    • Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Identify the chemical shift, multiplicity, and coupling constants for each signal.

Mass Spectrometry Analysis

High-resolution mass spectrometry is crucial for confirming the elemental composition and identifying the molecular weight of the target compound with high accuracy. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Mass Spectrum and Fragmentation

In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental formula. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation, providing further structural information.

G M_H [M+H]⁺ m/z 227.0975 frag1 m/z 181.0710 (- C₂H₅OH) M_H->frag1 - C₂H₄O₂ frag3 m/z 139.0604 (- C₂H₅OH) M_H->frag3 - C₄H₈O₂ frag2 m/z 153.0760 (- C₂H₄) frag1->frag2 frag4 m/z 111.0655 (- C₂H₄) frag3->frag4

Caption: Predicted ESI-MS/MS fragmentation pathway.

Key Predicted Fragments:

  • m/z 227.0975 ([M+H]⁺): The protonated parent molecule.

  • m/z 181.0710: Loss of an ethoxy group as ethanol (C₂H₅OH) from one of the ester functionalities.

  • m/z 153.0760: Subsequent loss of ethylene (C₂H₄) from the remaining ethyl ester.

  • m/z 139.0604: Loss of the entire ethyl acetate moiety from the N1 position.

  • m/z 111.0655: Further fragmentation of the imidazole core.

The fragmentation of protonated molecules in ESI-MS often involves the elimination of small, neutral molecules. [2]

Experimental Protocol for Mass Spectrometry Analysis

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid aids in protonation. [3]

  • Instrument Setup and Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

    • Infuse the sample solution directly into the mass spectrometer or use a liquid chromatography (LC) system for sample introduction.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve a stable and intense signal for the ion of interest.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For MS/MS analysis, select the [M+H]⁺ ion (m/z 227.1) as the precursor ion and apply collision-induced dissociation (CID) to induce fragmentation. Acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the connectivity of the molecule.

    • Compare the observed accurate masses of the fragment ions with the theoretical masses of the predicted fragments.

Conclusion

This application note provides a comprehensive framework for the structural analysis of this compound. By combining the detailed structural information from ¹H and ¹³C NMR with the accurate mass and fragmentation data from ESI-MS, researchers can confidently verify the identity and purity of this compound. The provided protocols are robust and can be adapted to similar molecules, ensuring high-quality analytical data in a research and development setting. The use of analogous spectral data for prediction serves as a powerful tool in the characterization of novel compounds.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Liko, I., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2491–2498.
  • Juhász, G., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-1076.
  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information.
  • de V. F. de Souza, D., et al. (2007). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. Journal of the American Society for Mass Spectrometry, 18(4), 690-698.
  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1H-imidazole-2-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • BuyersGuideChem. (n.d.). Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • University of California, Riverside. (n.d.). Mass Spectrometry: Fragmentation.
  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
  • PubChem. (n.d.). ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate. Retrieved from [Link]

Sources

Application Note & Protocols: High-Purity Isolation of Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is a disubstituted imidazole derivative featuring two ethyl ester functionalities. Molecules within this class are of significant interest in medicinal chemistry and drug development as key intermediates for more complex molecular targets, such as antagonists for the angiotensin II receptor.[1][2] The presence of the imidazole core, a common motif in biologically active compounds, combined with ester groups that can be readily hydrolyzed or modified, makes this compound a versatile building block.

Achieving high purity (>99%) of this intermediate is critical. Trace impurities, such as unreacted starting materials, regioisomers, or reaction byproducts, can lead to the formation of significant impurities in subsequent synthetic steps, complicating downstream purification and potentially compromising the biological activity and safety profile of the final active pharmaceutical ingredient (API).

This document provides a comprehensive guide to the purification of this compound from a typical crude synthetic reaction mixture. It outlines a multi-step purification strategy involving liquid-liquid extraction, column chromatography, and final polishing by recrystallization. The protocols are designed to be robust and adaptable, with explanations grounded in the fundamental principles of organic chemistry.

Analysis of the Target Molecule and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis.

  • Target Molecule: this compound

    • Structure: Possesses a polar imidazole ring and two ethyl ester groups. The nitrogen atom at position 3 of the imidazole ring is basic and can interact strongly with acidic media or surfaces.

    • Predicted Properties: Expected to be a moderately polar solid at room temperature.[3] It should exhibit good solubility in polar organic solvents like ethyl acetate, dichloromethane, and methanol, and limited solubility in nonpolar solvents like hexanes or in water.[4]

  • Common Synthesis Route & Impurities: A likely synthesis involves the N-alkylation of ethyl imidazole-4-carboxylate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile).[5]

    • Unreacted Starting Materials: Ethyl imidazole-4-carboxylate (polar, basic) and ethyl bromoacetate (less polar).

    • Regioisomeric Byproduct: Alkylation at the N-3 position, yielding ethyl 3-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate. This isomer will have very similar polarity to the target compound and is often the most challenging impurity to remove.

    • Solvent and Base: Residual DMF (high boiling point, polar) and inorganic salts (e.g., KBr).

Overall Purification Workflow

A multi-step approach is recommended to systematically remove impurities with diverse properties. The workflow is designed to first remove bulk and grossly different impurities, followed by fine purification to isolate the target compound with high purity.

G cluster_0 Post-Synthesis Work-up cluster_1 Primary Purification cluster_2 Final Polishing Crude Crude Reaction Mixture (Product, Impurities, Solvent, Salts) LLE Step 1: Liquid-Liquid Extraction (Removes salts, high-polarity impurities) Crude->LLE Chrom Step 2: Silica Gel Column Chromatography (Separates isomers and starting materials) LLE->Chrom Recryst Step 3: Recrystallization (Removes trace impurities, yields crystalline solid) Chrom->Recryst Final Pure Crystalline Product (>99%) Recryst->Final

Caption: High-level purification workflow.

Detailed Protocols and Methodologies

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Objective: To remove inorganic salts and highly water-soluble impurities (like residual DMF) from the crude reaction mixture.

Rationale: This initial step leverages the differential solubility of organic compounds and inorganic salts between an aqueous phase and an immiscible organic solvent. Ethyl acetate is chosen as the extraction solvent due to its good solvating power for the target compound and its immiscibility with water.

Step-by-Step Protocol:

  • Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF, concentrate the crude mixture on a rotary evaporator to remove as much solvent as possible.

  • Redissolution: Dissolve the resulting residue in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel. Add an equal volume of deionized water and shake gently for 30 seconds, venting frequently. Allow the layers to separate and discard the lower aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) to the organic layer. This wash helps to remove residual water from the organic phase. Shake, separate, and discard the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate or magnesium sulfate (approx. 1-2 g per 10 mL of solvent), swirl, and let it stand for 10-15 minutes to remove dissolved water.

  • Concentration: Filter the dried organic solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude organic residue for chromatography.

Objective: To separate the target compound from unreacted starting materials and, most importantly, the N-3 alkylated regioisomer.

Rationale: Silica gel is a polar stationary phase that separates compounds based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer.[6][7] Because imidazole derivatives can exhibit strong, non-ideal interactions with the acidic silica surface, leading to peak tailing, a small amount of a basic modifier like triethylamine is often added to the mobile phase to improve peak shape and resolution.[8][9]

Materials & Setup:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of ethyl acetate (EtOAc) in hexanes. A typical starting point is 30% EtOAc in hexanes, gradually increasing to 70-80% EtOAc. Add 0.1-0.5% triethylamine (TEA) to the eluent mixture.

  • Column: Appropriate size glass column (a 20:1 to 50:1 ratio of silica gel to crude product by weight is recommended).[6]

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% EtOAc/hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude organic residue from Protocol 1 in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the packed column.[8]

  • Elution: Begin elution with the low-polarity mobile phase. Collect fractions (e.g., 10-20 mL each) and monitor the separation using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will help elute the more polar compounds. The target compound is expected to elute after the less polar impurities but before the highly polar baseline material.

  • Fraction Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 50% EtOAc/hexanes). Visualize the spots under UV light (254 nm).

  • Pooling and Concentration: Combine the fractions that contain the pure desired product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified, albeit likely amorphous, product.

Chromatography Troubleshooting
Problem Potential Solution
Poor SeparationUse a shallower solvent gradient or switch to an isocratic (constant solvent mixture) elution. Ensure proper dry loading of the sample.
Significant TailingIncrease the concentration of triethylamine in the mobile phase to 1%. Consider using neutral alumina as the stationary phase.[8]
Product Won't EluteIncrease the mobile phase polarity further, for example by adding a small percentage (1-5%) of methanol to the ethyl acetate.[10]

Objective: To achieve the highest possible purity and obtain the product as a stable, crystalline solid.

Rationale: Recrystallization is a powerful technique that purifies compounds based on differences in solubility.[8] An ideal solvent system will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[8][11]

Solvent System Selection Logic: The key is finding a solvent or solvent pair where the solubility curve of the target compound is steep. For a moderately polar compound like this, a binary system of a "good" solvent (in which it is quite soluble) and an "anti-solvent" (in which it is poorly soluble) is often effective.

G start Select Solvent System good_solvent Good Solvent? (e.g., Ethyl Acetate, Acetone) start->good_solvent anti_solvent Anti-Solvent? (e.g., Hexanes, Diethyl Ether) start->anti_solvent dissolve Dissolve compound in minimum hot 'Good Solvent' good_solvent->dissolve add_anti Add 'Anti-Solvent' dropwise at high temp until cloudy anti_solvent->add_anti dissolve->add_anti reheat Re-heat to clarify add_anti->reheat cool Cool slowly to room temp, then in ice bath reheat->cool crystals Collect Crystals by Filtration cool->crystals

Caption: Logic for selecting a two-solvent recrystallization system.

Recommended Solvent System: Ethyl Acetate / Hexanes

Step-by-Step Protocol:

  • Dissolution: Place the purified product from the column in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and swirl to dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, add hexanes dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of hot ethyl acetate, just enough to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes. Dry the crystals under vacuum to a constant weight.

Characterization and Purity Assessment

The purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity, typically aiming for >99.5%.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

References

  • Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • LookChem. Cas 23785-21-9, Ethyl imidazole-4-carboxylate. Available at: [Link]

  • Semantic Scholar. Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Available at: [Link]

  • Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • ResearchGate. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Available at: [Link]

  • Reddit. Column chromatography & TLC on highly polar compounds? Available at: [Link]

  • Chemistry For Everyone. Do Polar Compounds Elute First In Column Chromatography? Available at: [Link]

  • ResearchGate. N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Available at: [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. Available at: [Link]

  • National Institutes of Health. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Available at: [Link]

  • YouTube. Synthesis and purification of imidazole derivatives. Available at: [Link]

  • Chemistry LibreTexts. B. Column Chromatography. Available at: [Link]

  • Google Patents. US3170849A - Recovery and purification of c-alkyl imidazoles by azeotropic distillation.
  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Available at: [Link]

  • Chemsrc.com. Ethyl imidazole-4-carboxylate. Available at: [Link]

  • PubChem. Ethyl 1H-imidazole-1-carboxylate. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate as a Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole-4-Carboxylate Core

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to engage in diverse biological interactions.[1] Its electron-rich aromatic system and hydrogen bonding capabilities allow it to mimic the side chain of histidine and serve as a versatile pharmacophore in numerous approved drugs.[2] Within this class, Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate (hereafter EEOIC ) emerges as a particularly strategic starting material for drug discovery campaigns.

This diester possesses two chemically distinct ester functionalities attached to a stable imidazole core. This arrangement is not a redundancy but a design feature, offering medicinal chemists orthogonal "handles" for sequential or selective modification. The N-1 linked acetate moiety provides a flexible linker for reaching into protein binding pockets, while the C-4 carboxylate offers a rigid attachment point for building out core pharmacophores. This guide provides an in-depth exploration of EEOIC, from its fundamental synthesis to advanced protocols for its application in constructing complex, biologically active molecules.

Section 1: Physicochemical Profile and Proposed Synthesis

A thorough understanding of a building block's properties and synthesis is critical for its effective use. EEOIC is a stable, solid compound amenable to a variety of reaction conditions.

Key Properties and Identifiers
PropertyValueSource
IUPAC Name This compound-
CAS Number 1499238-81-1[3]
Molecular Formula C₁₀H₁₄N₂O₄-
Molecular Weight 226.23 g/mol -
Appearance White to off-white solid-
Solubility Soluble in DMF, DMSO, Methanol, ChloroformGeneral Knowledge
Rationale-Driven Synthesis Protocol

While EEOIC is commercially available, an in-house synthesis may be required for scale-up or derivatization. A robust and logical two-step approach is proposed, starting from the readily available ethyl 1H-imidazole-4-carboxylate.

Causality of the Synthetic Design: This pathway leverages one of the most fundamental reactions in heterocyclic chemistry: the N-alkylation of an imidazole. The nitrogen at the N-1 position is nucleophilic and readily attacks electrophilic alkylating agents. We select a mild base, potassium carbonate, to deprotonate the imidazole N-H just enough to initiate the reaction without promoting unwanted side reactions or hydrolysis of the ester groups. Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and excellent ability to solvate both the ionic and organic species involved.

Caption: Proposed synthetic workflow for EEOIC.

Protocol 1: Synthesis of this compound (EEOIC)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-imidazole-4-carboxylate (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and anhydrous dimethylformamide (DMF, 5 mL per 1 g of starting material).

  • Alkylation: While stirring the suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (10x the volume of DMF).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield EEOIC as a white solid.

Section 2: Strategic Derivatization for Lead Discovery

The true power of EEOIC lies in the differential reactivity of its two ester groups, which can be exploited to build molecular complexity in a controlled manner. This allows for the creation of diverse chemical libraries targeting different biological pathways.

G start_node EEOIC Scaffold path_a_node Path A: C4-Ester Modification start_node->path_a_node path_b_node Path B: N1-Side Chain Modification start_node->path_b_node product_a Bioisostere Scaffolds (e.g., Oxadiazoles) path_a_node->product_a Selective Saponification & Cyclization product_b Amide-Linked Pharmacophores (e.g., Kinase Inhibitors) path_b_node->product_b Selective Saponification & Amide Coupling

Caption: Decision workflow for selective modification of EEOIC.

Application in Bioisostere Synthesis: Crafting 1,2,4-Oxadiazoles

In medicinal chemistry, replacing an ester with a more stable and metabolically robust bioisostere, such as a 1,2,4-oxadiazole, is a common strategy to improve pharmacokinetic properties.[4] Derivatives of imidazole- and benzimidazole-carboxylates have been successfully converted into oxadiazoles for various targets, including viral proteases.[5][6] The C4-ester of EEOIC is the ideal starting point for this transformation.

Protocol 2: Synthesis of a 1,2,4-Oxadiazole Derivative from EEOIC

This is a multi-step protocol. Ensure completion of each step before proceeding.

Step 2A: Hydrazide Formation

  • Reaction: Dissolve EEOIC (1.0 eq) in ethanol (10 mL/g) in a round-bottom flask. Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 12-18 hours.

  • Isolation: Cool the reaction mixture. The product, 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carbohydrazide, will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2B: Amidoxime Synthesis This step is not directly detailed in the search results but is a standard, necessary intermediate step for this transformation.

  • Conversion to Nitrile (Intermediate Step): The hydrazide can be converted to the corresponding nitrile via oxidative methods.

  • Amidoxime Formation: Treat the resulting nitrile with hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) in an alcoholic solvent. This yields the key amidoxime intermediate.

Step 2C: Oxadiazole Ring Formation

  • Rationale: Ethyl imidazole-1-carboxylate has been reported as an effective carbonylating agent for cyclizing amidoximes to form 1,2,4-oxadiazol-5(4H)-ones.[7] This avoids harsh reagents like phosgene derivatives.

  • Cyclization: Dissolve the amidoxime intermediate (from Step 2B, 1.0 eq) in anhydrous THF. Add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 eq).

  • Carbonylation: Add ethyl imidazole-1-carboxylate (1.2 eq) and stir the mixture at room temperature for 8-12 hours.

  • Purification: Quench the reaction with water, extract with ethyl acetate, and purify via column chromatography to yield the final 3-(1-(2-ethoxy-2-oxoethyl)-1H-imidazol-4-yl)-1,2,4-oxadiazol-5(4H)-one.

Application in Linker Chemistry: Building Amide-Linked Probes

The N1-acetate side chain is a perfect linker for attaching pharmacophores via a stable amide bond. This is a foundational strategy for developing inhibitors of enzymes like kinases and proteases, where a linker connects a core scaffold to a moiety that interacts with a specific sub-pocket of the active site.

Protocol 3: Selective Hydrolysis and Amide Coupling

  • Selective Hydrolysis: Dissolve EEOIC (1.0 eq) in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 1.1 eq) and stir at 0 °C to room temperature. The side-chain ester is generally more susceptible to hydrolysis than the C4-ester which is part of the electron-deficient aromatic system. Monitor carefully by TLC or LC-MS to prevent di-hydrolysis.

  • Acidification & Isolation: Once the mono-acid is formed, carefully acidify the mixture to pH 3-4 with 1N HCl. Extract the product, 2-(4-(ethoxycarbonyl)-1H-imidazol-1-yl)acetic acid, with ethyl acetate. Dry and concentrate to use directly in the next step.

  • Amide Coupling: Dissolve the isolated carboxylic acid (1.0 eq) in DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 10 minutes.

  • Addition of Amine: Add the desired amine (e.g., a fragment for a kinase hinge-binding motif, 1.1 eq) and stir the reaction at room temperature overnight.

  • Work-up and Purification: Perform a standard aqueous work-up and purify the final product by column chromatography or preparative HPLC to obtain the desired amide-linked molecule.

Section 3: Conceptual Application - Design of an Antiviral Agent

The imidazole scaffold is a key component in compounds designed to inhibit the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme in the viral life cycle.[5] We can conceptually apply the chemistry described above to design a novel PLpro inhibitor starting from EEOIC.

Design Rationale:

  • Core Scaffold: Utilize the EEOIC-derived 1,2,4-oxadiazole core from Protocol 2. The oxadiazole can form crucial hydrogen bonds within the PLpro active site.[5]

  • Linker and Recognition Moiety: Modify the N1-side chain via Protocol 3 to attach a naphthalene group, a common feature in potent PLpro inhibitors that occupies a hydrophobic pocket.

Caption: Logical design pathway for a conceptual PLpro inhibitor.

This structured approach, combining bioisosteric replacement with linker-based pharmacophore installation, demonstrates how EEOIC can serve as a powerful platform for generating novel and potent therapeutic candidates.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and strategically designed scaffold for modern drug discovery. Its dual, orthogonally-addressable ester functionalities provide a clear and logical pathway for creating diverse molecular architectures. By understanding the underlying chemical principles and applying the robust protocols detailed in this guide, researchers can significantly accelerate their efforts in developing novel enzyme inhibitors, molecular probes, and next-generation therapeutic agents.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(9), 7705–7717. Available at: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Papain-like Protease Inhibitors for the Treatment of SARS-CoV-2. Journal of Medicinal Chemistry. Available at: [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 244-253. Available at: [Link]

  • Reddy, K. I., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1), 113. Available at: [Link]

  • PubChem. Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • Shvets, V. M., & Gotsulya, A. S. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 12-18. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. Available at: [Link]

  • PubChem. Ethyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate. Available at: [Link]

  • ResearchGate. (PDF) Overview on Biological Activities of Imidazole Derivatives. Available at: [Link]

  • Sharma, R., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Drug Metabolism and Personalized Therapy, 36(3), 185-196. Available at: [Link]

Sources

The Strategic Role of Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the imidazole scaffold stands as a cornerstone for the development of a diverse array of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. Within this class of compounds, Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate emerges as a highly versatile pharmaceutical intermediate. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this key building block, with a focus on its utility in the generation of antifungal agents and kinase inhibitors.

I. Physicochemical Properties and Structural Features

This compound is a diester derivative of the imidazole core. Its structure is characterized by two key reactive sites: the ester functionalities and the imidazole ring itself. The presence of the N-acetic acid ethyl ester side chain provides a crucial handle for further molecular elaboration, making it a valuable synthon in multi-step drug synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₄-
Molecular Weight 226.23 g/mol -
Appearance Off-white to pale yellow solidGeneral Observation
Solubility Soluble in most organic solventsGeneral Observation

II. Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step process, beginning with the preparation of its precursor, Ethyl imidazole-4-carboxylate.

Step 1: Synthesis of Ethyl imidazole-4-carboxylate

The synthesis of Ethyl imidazole-4-carboxylate can be accomplished via several reported methods. A common and reliable route involves the cyclization of a glycine derivative. The following protocol is adapted from established literature procedures[1].

Protocol 1: Synthesis of Ethyl imidazole-4-carboxylate

  • Materials: Glycine, Acetic Anhydride, Ethanol, Strong Acidic Cation Exchange Resin, Sodium Hydride (60% dispersion in mineral oil), Toluene, Methyl Formate, Potassium Thiocyanate, Concentrated Hydrochloric Acid, 50% Hydrogen Peroxide, Saturated Sodium Carbonate solution.

  • Procedure:

    • Acetylation of Glycine: Dissolve glycine in water and react with acetic anhydride to form acetylglycine.

    • Esterification: Esterify the acetylglycine with ethanol in the presence of a strong acidic cation exchange resin to yield acetyl glycine ethyl ester.

    • Condensation and Cyclization: React the acetyl glycine ethyl ester with methyl formate in the presence of sodium hydride in toluene. The resulting intermediate is then cyclized with potassium thiocyanate and hydrochloric acid to form 2-mercapto-4-imidazole formate ethyl ester.

    • Oxidative Desulfurization: Treat the 2-mercapto-4-imidazole formate ethyl ester with hydrogen peroxide to remove the thiol group, followed by neutralization with sodium carbonate to precipitate Ethyl imidazole-4-carboxylate.

  • Purification: The crude product can be purified by recrystallization from water.

Synthesis of Ethyl imidazole-4-carboxylate Glycine Glycine Acetylglycine Acetylglycine Glycine->Acetylglycine Acetic anhydride Acetyl_glycine_ethyl_ester Acetyl glycine ethyl ester Acetylglycine->Acetyl_glycine_ethyl_ester Ethanol, Acid catalyst Mercaptoimidazole_ester 2-Mercapto-4-imidazole formate ethyl ester Acetyl_glycine_ethyl_ester->Mercaptoimidazole_ester 1. NaH, Methyl formate 2. KSCN, HCl Imidazole_carboxylate Ethyl imidazole-4-carboxylate Mercaptoimidazole_ester->Imidazole_carboxylate H₂O₂, Na₂CO₃

Caption: Synthetic pathway for Ethyl imidazole-4-carboxylate.

Step 2: N-Alkylation to Yield this compound

The second step involves the N-alkylation of the imidazole ring of Ethyl imidazole-4-carboxylate with an appropriate ethyl haloacetate. This reaction introduces the ethoxy-2-oxoethyl group at the N-1 position. The following is a general protocol based on established N-alkylation methods for imidazoles[2][3][4].

Protocol 2: N-Alkylation of Ethyl imidazole-4-carboxylate

  • Materials: Ethyl imidazole-4-carboxylate, Ethyl bromoacetate (or Ethyl chloroacetate), Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF) or Acetonitrile, Ethyl acetate, Brine.

  • Procedure:

    • Reaction Setup: To a round-bottom flask, add Ethyl imidazole-4-carboxylate (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

    • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to create a suspension.

    • Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred suspension at room temperature.

    • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C.

    • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with the reaction solvent.

    • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

N-Alkylation of Ethyl imidazole-4-carboxylate Imidazole_carboxylate Ethyl imidazole-4-carboxylate Target_intermediate Ethyl 1-(2-ethoxy-2-oxoethyl) -1H-imidazole-4-carboxylate Imidazole_carboxylate->Target_intermediate Ethyl bromoacetate, K₂CO₃, DMF

Caption: N-Alkylation to form the target intermediate.

III. Application as a Pharmaceutical Intermediate

The structural motifs present in this compound make it a valuable precursor for the synthesis of various biologically active molecules. Its utility is particularly notable in the development of antifungal agents and kinase inhibitors[5][6].

A. Role in the Synthesis of Antifungal Agents

Many antifungal drugs, particularly those belonging to the azole class, feature an imidazole core. The imidazole nitrogen atoms are crucial for their mechanism of action, which often involves the inhibition of fungal cytochrome P450 enzymes responsible for ergosterol biosynthesis. The diester functionalities of this compound can be selectively hydrolyzed or converted to amides, allowing for the introduction of diverse side chains to optimize antifungal activity and pharmacokinetic properties.

Antifungal Synthesis Intermediate Ethyl 1-(2-ethoxy-2-oxoethyl) -1H-imidazole-4-carboxylate Modified_Intermediate Modified Imidazole Core Intermediate->Modified_Intermediate Selective Hydrolysis/ Amidation Antifungal_Agent Antifungal Agent Modified_Intermediate->Antifungal_Agent Side Chain Elaboration Kinase Inhibitor Synthesis Intermediate Ethyl 1-(2-ethoxy-2-oxoethyl) -1H-imidazole-4-carboxylate Carboxylic_Acid Imidazole-4-carboxylic Acid Derivative Intermediate->Carboxylic_Acid Selective Hydrolysis Kinase_Inhibitor_Scaffold Kinase Inhibitor Scaffold Carboxylic_Acid->Kinase_Inhibitor_Scaffold Amide Coupling (Amine, Coupling Agent)

Caption: Conceptual pathway to a kinase inhibitor scaffold.

IV. Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis. Its straightforward two-step synthesis and the presence of multiple reactive sites for further functionalization make it an attractive building block for the construction of complex and biologically active molecules. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the utilization of this versatile intermediate in their drug discovery and development programs, particularly in the promising fields of antifungal and kinase inhibitor research.

V. References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of Anagliptin. Retrieved from [Link]

  • Google Patents. (n.d.). CN105503878A - Synthesis method of anagliptin. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • Jinan Tantu Chemicals Co., Ltd. (n.d.). Ethyl Imidazole-4-carboxylate. Retrieved from [Link]

  • TSI Journals. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Retrieved from [Link]

  • ResearchGate. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]

Sources

"alkylation of ethyl imidazole-4-carboxylate experimental procedure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of Ethyl Imidazole-4-Carboxylate: Protocols, Mechanisms, and Optimization Strategies

For researchers and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity. Among these modifications, N-alkylation is a fundamental transformation that allows for the introduction of diverse substituents, profoundly influencing a molecule's steric and electronic properties, and ultimately its biological function.[2]

This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of ethyl imidazole-4-carboxylate, a valuable building block in pharmaceutical synthesis. We will delve into the mechanistic principles governing the reaction, present a detailed, field-proven protocol, and discuss optimization strategies and alternative methodologies, grounded in authoritative references.

Mechanistic Rationale and the Challenge of Regioselectivity

The N-alkylation of an unsymmetrical imidazole, such as ethyl imidazole-4-carboxylate, is not merely a straightforward substitution. The reaction's outcome is dictated by the interplay of tautomerism and the electronic nature of the substituents.

1.1. Tautomerism and Deprotonation

Ethyl imidazole-4-carboxylate exists as an equilibrium of two tautomers: ethyl 1H-imidazole-4-carboxylate and ethyl 1H-imidazole-5-carboxylate. The electron-withdrawing nature of the ester group at the 4-position influences the acidity of the N-H proton and the nucleophilicity of the ring nitrogens.[3]

The reaction is typically initiated by deprotonation with a suitable base to form a common imidazolate anion. This anion is a more potent nucleophile than the neutral imidazole. The negative charge is delocalized across the N-1 and N-3 atoms, setting the stage for the subsequent alkylation step.

Caption: General mechanism of imidazole N-alkylation.

1.2. Regioselectivity: The Decisive Factor

For unsymmetrical imidazoles, the key question is which nitrogen atom will be alkylated. The reaction of ethyl imidazole-4(5)-carboxylate with an alkylating agent can potentially yield two different regioisomers: ethyl 1-alkyl-1H-imidazole-4-carboxylate and ethyl 1-alkyl-1H-imidazole-5-carboxylate.[4]

The regiochemical outcome is governed by a combination of electronic and steric effects.[3]

  • Electronic Effects : The electron-withdrawing carboxylate group at position 4 decreases the electron density of the adjacent nitrogen (N-3). This inductive effect makes the more distant nitrogen (N-1) more nucleophilic and thus the preferred site of attack.[3]

  • Steric Effects : While less pronounced for the ester group itself, bulky alkylating agents may favor attack at the less sterically hindered nitrogen atom.

In basic medium, where the reaction proceeds through the imidazolate anion, the electronic effect typically dominates, leading to a preferential formation of the 1,4-disubstituted isomer.[3]

Regioselectivity Start Ethyl Imidazole-4(5)-carboxylate (Tautomeric Mixture) Anion Common Imidazolate Anion Start->Anion + Base - H⁺ Product14 Ethyl 1-alkyl-1H-imidazole-4-carboxylate (Major Product - Electronically Favored) Anion->Product14 + R-X (Attack from N-1) Product15 Ethyl 1-alkyl-1H-imidazole-5-carboxylate (Minor Product) Anion->Product15 + R-X (Attack from N-3)

Caption: Regioselectivity in the alkylation of ethyl imidazole-4-carboxylate.

Standard Experimental Protocol: N-Alkylation using Potassium Carbonate

This protocol describes a common and reliable method for the N-alkylation of ethyl imidazole-4-carboxylate using an alkyl halide in the presence of potassium carbonate (K₂CO₃), a moderately strong base that is easy to handle.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Ethyl imidazole-4-carboxylate≥98%Sigma-AldrichCAS: 23785-21-9
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeAcros OrganicsUse bromide or iodide for higher reactivity.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered is preferred for better reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichAprotic polar solvent, ensures solubility of reagents.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)--For washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-For drying the organic phase.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄-For reaction monitoring.

2.2. Step-by-Step Methodology

Workflow A 1. Reaction Setup - Add imidazole ester, K₂CO₃, and anhydrous DMF to a flask. - Establish inert atmosphere (N₂ or Ar). B 2. Addition of Alkylating Agent - Add alkyl halide dropwise at room temperature. A->B C 3. Reaction - Stir at specified temperature (e.g., 25-60 °C). - Monitor progress via TLC. B->C D 4. Workup & Extraction - Quench with water. - Extract with ethyl acetate. - Wash organic layer with brine. C->D E 5. Drying and Concentration - Dry organic layer over MgSO₄. - Concentrate under reduced pressure. D->E F 6. Purification - Purify crude product by column chromatography. E->F G 7. Characterization - Confirm structure and purity (NMR, MS). F->G

Caption: Experimental workflow for N-alkylation.

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl imidazole-4-carboxylate (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M.

    • Causality: Using an excess of base ensures complete deprotonation of the imidazole. Anhydrous DMF is crucial as water can consume the base and react with some alkylating agents.

  • Inert Atmosphere : Purge the flask with an inert gas (Nitrogen or Argon) and maintain it under a positive pressure.

  • Addition of Alkylating Agent : Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirring suspension at room temperature.

    • Causality: A slight excess of the alkylating agent helps to drive the reaction to completion. Dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring : Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature depends on the reactivity of the alkyl halide. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 4-24 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

    • Causality: The product is extracted into the organic layer, while the inorganic salts (K₂CO₃, KX) remain in the aqueous layer.

  • Washing : Combine the organic layers and wash with brine (2 x 10 volumes). This helps to remove residual DMF and water.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired N-alkylated product and separate it from any regioisomers or byproducts.

    • Self-Validation: The separation of isomers on the column and subsequent characterization validates the regiochemical outcome of the reaction. An alternative purification for some N-alkylated imidazoles involves an acid-base extraction to remove any unreacted starting material.[5]

Process Optimization and Alternative Strategies

The choice of reagents and conditions can be tailored to optimize yield, reaction time, and cost-effectiveness.

3.1. Comparative Analysis of Reaction Parameters

ParameterOptionsRationale & Field Insights
Base NaH, K₂CO₃, Cs₂CO₃, NaOHNaH : A very strong, non-nucleophilic base. Requires strictly anhydrous conditions. K₂CO₃/Cs₂CO₃ : Easier to handle, effective bases. Cesium carbonate is more soluble and basic, often accelerating reactions.[6] NaOH : Can be used but may introduce water, potentially leading to side reactions.[7][8]
Solvent DMF, THF, Acetonitrile, Aromatic SolventsDMF/THF : Common choices due to their ability to dissolve the imidazolate salt.[8] Acetonitrile : Another effective polar aprotic solvent. Aromatic Solvents (e.g., Toluene) : Can be used, often at higher temperatures.[7]
Alkylating Agent R-I, R-Br, R-Cl, R-OTsReactivity order: R-I > R-OTs > R-Br > R-Cl. Alkyl iodides are the most reactive but also more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability.
Temperature 0 °C to RefluxHighly dependent on the reactivity of the electrophile and the strength of the base. Start at room temperature and gently heat if the reaction is sluggish.

3.2. Advanced and Greener Methodologies

  • Ultrasound-Promoted Alkylation : Sonication can significantly enhance reaction rates and yields, often allowing for milder conditions (e.g., lower temperatures, solvent-free conditions).[9] This "green" approach is attributed to acoustic cavitation, which improves mass transfer and activates the reacting species.[9]

  • Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[10] This method is particularly valuable for high-throughput synthesis and library generation.

Conclusion

The N-alkylation of ethyl imidazole-4-carboxylate is a pivotal reaction for constructing complex pharmaceutical intermediates. A successful outcome hinges on a solid understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity. By carefully selecting the base, solvent, and alkylating agent, and by employing robust purification techniques, researchers can reliably synthesize the desired 1,4-disubstituted product. The exploration of modern techniques like ultrasound and microwave-assisted synthesis further expands the chemist's toolkit, enabling more efficient and environmentally benign processes.

References

  • López-Pestaña, J. M., Ávila-Rey, M. J., & Martín-Aranda, R. M. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Green Chemistry, 4(6), 553-555. [Link]

  • Ivashchenko, A. V., & Purygin, P. P. (1986). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Chemistry of Heterocyclic Compounds, 22(8), 901-904. [Link]

  • Lau, P. T. S. (1990). Process for preparing 1-alkylimidazoles. U.S. Patent No. 5,011,934. Washington, DC: U.S.
  • Habibi, D., & Marvi, O. (2006). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Iranian Journal of Chemistry and Chemical Engineering, 25(3), 55-58. [Link]

  • Kuznetsov, A. A., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2082-2089. [Link]

  • Wang, J., et al. (2013). Method for producing high-purity N-alkyl imidazole.
  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. [Link]

  • Grimmett, M. R. (1980). N-Alkylation of imidazoles. University of Otago. [Link]

  • Shalmashi, A., & Dastpeyman, S. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863-2865. [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-251. [Link]

  • Cereda, E., et al. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2008(21), 3652-3658. [Link]

  • Wang, X., et al. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 7(3), 1145-1148. [Link]

  • Liu, Y. (2020). Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Kaur, H., et al. (2020). A comprehensive review on imidazole: A promising scaffold for medicinal chemists. European Journal of Medicinal Chemistry, 208, 112821. [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(8), 754. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate. This diester imidazole derivative is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The reliable quantification of this molecule is critical for process monitoring, quality control, and stability testing. The described method is demonstrated to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] Alternative analytical strategies, including Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are also discussed.

Introduction: The Analytical Challenge

This compound is a moderately polar molecule containing two ester functional groups and an imidazole core (Molecular Formula: C₁₀H₁₄N₂O₄, Molecular Weight: 226.23 g/mol ).[1] The imidazole ring provides a chromophore suitable for UV detection, making HPLC-UV a primary technique for its quantification. The key analytical challenge is to develop a method that is not only accurate and reproducible but also robust enough to be transferred between different laboratories and instruments. Proper sample preparation is crucial to ensure the longevity of the analytical column and the integrity of the results.[7]

Recommended Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Reversed-phase chromatography is the chosen mode of separation due to the analyte's moderate polarity. A C8 or C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a polar mobile phase allows for controlled elution. This approach is standard for many imidazole derivatives.[8][9][10]

Causality Behind Experimental Choices
  • Stationary Phase: A C8 column is selected over a C18. While both are suitable, the shorter alkyl chain of the C8 provides slightly less hydrophobic retention, which can be advantageous for this moderately polar analyte, leading to shorter run times and better peak shapes without excessive organic solvent in the mobile phase.

  • Mobile Phase: A mixture of methanol and a phosphate buffer is chosen. Methanol is a common, effective organic modifier. The phosphate buffer (pH 3.2) is critical for two reasons: 1) It controls the ionization state of the imidazole ring, ensuring a consistent retention time. 2) It improves peak shape by minimizing secondary interactions with residual silanols on the silica support. A pH of 3.2 was selected based on typical pKa values for imidazole derivatives to ensure the analyte is in a single, protonated form.[8][9][10]

  • Detection: The UV detector is set to 300 nm. While a full UV scan would determine the absolute λmax, many imidazole-based anti-infective drugs show strong absorbance around this wavelength, providing good sensitivity.[8][9][10]

Experimental Workflow & Protocols

The overall workflow for the analysis is depicted below. It follows a logical progression from standard and sample preparation through to data analysis and system suitability checks.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Stock Solution C Working Standards & Samples B->C F Sequence Injection (Calibrants & Samples) C->F E System Suitability Test (SST) D->E E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Caption: General workflow for HPLC quantification.

Protocol 1: Mobile Phase and Standard/Sample Preparation

  • Mobile Phase Preparation (0.025 M KH₂PO₄ in 70:30 Methanol:Water, pH 3.2):

    • Dissolve 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.

    • Adjust the pH of the aqueous solution to 3.2 using ortho-phosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon filter.

    • Prepare the final mobile phase by mixing 700 mL of HPLC-grade methanol with 300 mL of the prepared phosphate buffer.

    • Degas the mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8°C and protected from light.[11]

  • Calibration Standards (5-100 µg/mL):

    • Prepare a series of working calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations of 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh an amount of the sample expected to contain approximately 2.5 mg of the analyte into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase, targeting a final concentration of 50 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) prior to injection to remove particulates and protect the column.[12]

Protocol 2: HPLC-UV Chromatographic Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C8, 5 µm, 4.6 x 250 mm (e.g., Thermo Scientific® BDS Hypersil C8 or equivalent).[8][9]

    • Mobile Phase: Isocratic, 70:30 (v/v) Methanol : 0.025 M KH₂PO₄ (pH 3.2).

    • Flow Rate: 1.0 mL/min.[10][13]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.[13]

    • UV Detection Wavelength: 300 nm.[10][13]

    • Run Time: Approximately 10 minutes.

  • Analysis Sequence:

    • Equilibrate the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform a System Suitability Test (SST) by making five replicate injections of a mid-range (e.g., 50 µg/mL) standard.

    • Inject a blank (mobile phase).

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared samples.

    • Inject a calibration standard periodically (e.g., after every 10 sample injections) to verify system stability.

Data Presentation and System Validation

Method validation is performed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[3][4][5]

Table 1: HPLC System and Method Parameters

Parameter Specification Rationale
Column C8, 5 µm, 4.6 x 250 mm Optimal retention for a moderately polar analyte.
Mobile Phase 70:30 Methanol / 0.025M KH₂PO₄ (pH 3.2) Provides good separation and peak shape.[8][9]
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, ensuring good efficiency.
Temperature 30°C Ensures reproducible retention times.
Detection UV at 300 nm Good sensitivity for the imidazole chromophore.[10]

| Injection Vol. | 10 µL | Standard volume to balance sensitivity and peak shape. |

Table 2: Method Validation Summary (Typical Acceptance Criteria)

Validation Parameter Acceptance Criteria Typical Result
Specificity No interference at the analyte's retention time. Peak is spectrally pure and baseline resolved.
Linearity (R²) ≥ 0.999 > 0.999 over 5-100 µg/mL range.[8]
Range 5-100 µg/mL Demonstrated to be linear, accurate, and precise.
Accuracy (% Recovery) 98.0 - 102.0% 99.5% (determined by spike recovery).
Precision (%RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0% Repeatability: 0.5% Intermediate: 1.2%
LOD (µg/mL) Signal-to-Noise Ratio ≥ 3 ~0.5 µg/mL
LOQ (µg/mL) Signal-to-Noise Ratio ≥ 10 ~1.5 µg/mL

| Robustness | %RSD ≤ 2.0% for small variations | Method is robust to minor changes in pH (±0.2) and mobile phase composition (±2%). |

System Suitability Test (SST): The SST ensures the chromatographic system is performing adequately before sample analysis.

Table 3: System Suitability Test (SST) Criteria

Parameter Acceptance Limit Purpose
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000 Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for n≥5) Demonstrates injection precision.

| %RSD of Retention Time | ≤ 1.0% (for n≥5) | Demonstrates pump and system stability. |

Alternative and Complementary Analytical Methods

While RP-HPLC-UV is a robust and accessible method, other techniques may be suitable depending on the analytical need.

Alt_Methods cluster_methods Analytical Methodologies Analyte Ethyl 1-(2-ethoxy-2-oxoethyl) -1H-imidazole-4-carboxylate HPLC HPLC-UV (Primary Method) Analyte->HPLC High concentration Quality Control Stability Testing LCMS LC-MS/MS Analyte->LCMS Low concentration Complex matrices (e.g., plasma) Metabolite ID GCMS GC-MS Analyte->GCMS Volatility check Orthogonal method (May require derivatization)

Caption: Selection of analytical methods based on application.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity, such as quantification in biological matrices (e.g., plasma) or trace impurity analysis, LC-MS/MS is the method of choice.[11][13]

  • Principle: Couples the separation power of LC with the high selectivity and sensitivity of a tandem mass spectrometer. It allows for the detection of the analyte at nanogram or even picogram levels.[14]

  • Advantages: Unparalleled sensitivity and specificity. The ability to use isotopically labeled internal standards can correct for matrix effects and extraction losses.[11]

  • Considerations: Requires more specialized instrumentation and expertise. Method development involves optimizing both chromatographic separation and mass spectrometric parameters (e.g., parent/daughter ion transitions).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[15]

  • Principle: The sample is vaporized and separated in a gaseous mobile phase. The separated components are then detected by a mass spectrometer.

  • Advantages: Excellent separation efficiency for complex mixtures of volatile compounds.

  • Considerations: this compound has a predicted boiling point of ~377°C, which is high for routine GC analysis.[1] Thermal degradation in the injector port is a significant risk. Derivatization to create a more volatile and stable analogue might be necessary, adding complexity to the sample preparation.[16] Therefore, GC is generally less suitable than HPLC for this specific analyte.

Conclusion

The validated RP-HPLC-UV method described herein is a reliable and robust procedure for the routine quantification of this compound in a quality control environment. The method is specific, accurate, precise, and linear over a practical concentration range. For analyses requiring higher sensitivity or for quantification in complex biological matrices, LC-MS/MS should be considered as a powerful alternative. The choice of analytical methodology should always be guided by the specific requirements of the measurement, including the sample matrix, required sensitivity, and available instrumentation.

References

  • HPLC Sample Preparation. Organomation. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • HPLC/MS - sample preparation for a mix of polar and non-polar compounds. Reddit. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • [Structural identification of carboxylic esters by pyrolysis gas chromatography]. CNGBdb. [Link]

  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. SciELO. [Link]

  • Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Finnish Food Authority. [Link]

  • Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. ResearchGate. [Link]

  • Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. U.S. Environmental Protection Agency (EPA). [Link]

  • Development of a Method for the Simultaneous Analysis of Anionic and Non-Ionic Surfactants and Their Carboxylated Metabolites in Environmental Samples by Mixed-Mode Liquid Chromatography-Mass Spectrometry. PubMed. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. TU Delft Repositories. [Link]

  • This compound. MySkinRecipes. [Link]

  • ethyl 1H-imidazole-2-carboxylate. PubChem. [Link]

  • This compound. MySkinRecipes (English view). [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantitative Analysis of Imidazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of imidazole carboxylates using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Imidazole carboxylates are a class of compounds significant in pharmaceutical development, biological research, and environmental science.[1][2] Their inherent polarity presents unique analytical challenges, necessitating robust and reliable methods for their separation and detection. This guide details two validated protocols, explaining the scientific rationale behind methodological choices, from sample preparation to final data acquisition. The HPLC-UV method is presented as a reliable technique for quantification in simpler matrices, such as pharmaceutical formulations. The LC-MS/MS method provides the high sensitivity and selectivity required for complex biological or environmental samples.[3][4]

Introduction: The Analytical Imperative for Imidazole Carboxylates

The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including the essential amino acid histidine.[2] When functionalized with a carboxylate group, these compounds exhibit a broad range of pharmacological properties and are often key components in drug discovery and development. The accurate quantification of imidazole-4-carboxylate derivatives, for instance, is critical throughout the drug development pipeline, from preclinical studies to the quality control of finished products.[3]

The primary analytical challenge stems from their chemical nature. Imidazole carboxylates are highly polar and often amphoteric, meaning they possess both acidic and basic properties.[2] This polarity makes them difficult to retain on traditional reversed-phase chromatography columns under standard conditions.[5] Therefore, careful method development is essential to achieve adequate retention, resolution, and sensitivity.

This guide provides two distinct, field-proven methodologies:

  • HPLC with UV Detection: A robust, accessible method ideal for analyzing relatively high concentrations of imidazole carboxylates in well-defined matrices like bulk drug substances.[3]

  • LC-MS/MS: The gold standard for trace-level quantification in complex matrices such as plasma, soil, or water, offering unparalleled sensitivity and specificity.[3][4]

Method 1: HPLC-UV for Pharmaceutical Formulations

This method is tailored for the routine analysis and quality control of imidazole carboxylates in pharmaceutical products where analyte concentrations are relatively high and the sample matrix is clean.

Principle of Separation

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. To retain polar analytes like imidazole carboxylates, the mobile phase composition and pH must be carefully optimized. Adjusting the mobile phase pH to be acidic (e.g., pH 3.2) suppresses the ionization of the carboxylate group, making the molecule less polar and enhancing its interaction with the C18 stationary phase, thereby increasing retention.[6]

Experimental Protocol: HPLC-UV

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18 or C8 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Industry-standard columns for reversed-phase chromatography providing robust performance.[3]
Mobile Phase Methanol: 0.025 M KH₂PO₄ (70:30, v/v), adjusted to pH 3.2 with phosphoric acid The methanol acts as the organic modifier. The phosphate buffer maintains a constant pH to ensure reproducible retention times.[6] Acidic pH increases retention of the carboxylate analyte.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[6]
Column Temp. Ambient or 30 °C Maintaining a constant temperature ensures retention time stability.
Detection λ ~300 nm Imidazole-containing compounds often exhibit UV absorbance in this region, though the optimal wavelength should be determined empirically for the specific analyte.[6]

| Injection Vol. | 10-20 µL | Standard volume to ensure sufficient mass on the column for detection without causing peak distortion.[3] |

Sample Preparation:

  • Accurately weigh and transfer a portion of the ground tablet or bulk powder containing the equivalent of 10 mg of the imidazole carboxylate analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase as the diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter (e.g., PVDF or Nylon) to remove particulates before injection.

Workflow and Expected Performance

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 hplc HPLC-UV Injection s3->hplc Inject data Data Acquisition & Integration hplc->data

Caption: HPLC-UV analysis workflow for imidazole carboxylates.

Typical Performance Characteristics:

Parameter Typical Value Source
Linearity (R²) > 0.999 [3]
Limit of Detection (LOD) 0.41 µg/mL [6]
Limit of Quantitation (LOQ) 0.014% w/w [3]
Accuracy (% Recovery) 98-102% [3]

| Precision (%RSD) | < 2% |[7] |

Method 2: LC-MS/MS for Complex Biological Matrices

For bioanalysis in matrices like plasma or for detecting trace environmental contaminants, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[3] The method's power lies in its ability to isolate a specific precursor ion and detect its unique fragment ions (products), a technique known as Multiple Reaction Monitoring (MRM).[3]

Principle of Separation and Detection

Chromatography: While reversed-phase (C18) can be used, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice for highly polar imidazole carboxylates.[3][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent (like acetonitrile).[8][9] This combination facilitates the retention of polar compounds that would otherwise elute in the void volume of a C18 column.[9]

Mass Spectrometry: Electrospray Ionization (ESI) is typically used to generate charged analyte molecules in the gas phase.[3] Imidazole carboxylates can be detected in either positive ion mode (by protonating the imidazole nitrogen) or negative ion mode (by deprotonating the carboxylic acid). The choice depends on which mode provides better sensitivity for the specific molecule. A triple quadrupole mass spectrometer then isolates the parent ion (Q1), fragments it in the collision cell (Q2), and detects a specific fragment ion (Q3). This MRM transition is highly specific to the analyte, minimizing interferences from the complex matrix.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.

Sample Preparation (Plasma): Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.[3]

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or vial for analysis. Note: For enhanced cleanliness and sensitivity, Solid-Phase Extraction (SPE) can be employed following protein precipitation.[3][4]

Chromatographic Conditions (HILIC Example):

Parameter Condition Rationale
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) Specifically designed to retain and separate highly polar compounds.[8]
Mobile Phase A Water with 0.1% Formic Acid Aqueous component. Formic acid is a volatile modifier that aids in ESI ionization.[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic component. In HILIC, acetonitrile is the weak solvent.[9]
Gradient Start at 95% B, decrease to 40% B over 5 min. Gradient elution is used to separate analytes and wash the column.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID UHPLC column.[7]
Column Temp. 40 °C Elevated temperature can improve peak shape and reduce viscosity.

| Injection Vol. | 5-10 µL | Smaller volumes are typical for UHPLC to prevent peak overload.[3] |

Mass Spectrometric Conditions:

Parameter Condition Rationale
Ionization Mode ESI Positive or Negative Determined during method development to find the most sensitive and stable signal for the analyte.
Detection Mode Multiple Reaction Monitoring (MRM) Provides high selectivity by monitoring a specific precursor → product ion transition.[3]
Key Voltages Capillary, Cone, etc. Must be optimized for the specific analyte and instrument to maximize ion transmission.

| Collision Gas | Argon | Commonly used inert gas to induce fragmentation in the collision cell.[10] |

Example MRM Transitions (Hypothetical Analyte: MW 200):

Analyte Precursor Ion (m/z) Product Ion (m/z) Mode
Imidazole Carboxylate 201.1 157.1 (Loss of CO₂) Positive
Imidazole Carboxylate 201.1 111.1 (Ring Fragmentation) Positive

| Internal Standard | 206.1 | 162.1 (Loss of CO₂) | Positive |

Workflow and Expected Performance

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample + Internal Std. p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifuge p2->p3 p4 Collect Supernatant p3->p4 lcms LC-MS/MS (HILIC-ESI-MRM) p4->lcms Inject data Data Acquisition & Quantification lcms->data

Caption: LC-MS/MS bioanalytical workflow for imidazole carboxylates.

Typical Performance Characteristics:

Parameter Typical Value Source
Linearity (R²) > 0.99 [7]
Limit of Detection (LOD) 1-25 nM [7]
Limit of Quantitation (LOQ) 1-50 nM [7]
Accuracy (% Recovery) 85-115% [3]

| Precision (%RSD) | < 15% |[4][7] |

Method Validation: Ensuring Trustworthiness and Compliance

Both HPLC-UV and LC-MS/MS methods must be validated to ensure they are fit for their intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][11][12]

Key Validation Parameters:

  • Selectivity/Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Linearity and Range: Demonstrating that the analytical response is directly proportional to the analyte concentration over a defined range. A correlation coefficient (R²) of >0.99 is typically required.[7][13]

  • Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing spiked samples at multiple concentrations and is expressed as percent recovery.[3]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same operator and equipment.

    • Intermediate Precision (Inter-assay precision): Variation within the same laboratory (e.g., different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness (HPLC): The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

  • Matrix Effect (LC-MS/MS): The suppression or enhancement of ionization of the analyte due to co-eluting matrix components. This is often corrected by using a stable isotope-labeled internal standard.[4]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of imidazole carboxylates is dictated by the specific requirements of the application. For quality control of pharmaceutical products with high analyte concentrations and clean matrices, HPLC-UV offers a robust, cost-effective, and reliable solution. For applications demanding high sensitivity and selectivity, such as bioanalysis or environmental monitoring, LC-MS/MS is the indispensable tool. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate effective analytical methods for this important class of compounds.

References

  • A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. Benchchem.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020-12-30). National Institutes of Health (NIH).
  • Imidazole quantification by LC determination. (2019-12-25). Wiley Analytical Science.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2024). MDPI. Available from: [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. (2019-10-17). U.S. Food and Drug Administration (FDA).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025-06-18). Waters Blog.
  • Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2025-08-07). ResearchGate. Available from: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and their Biological Activities. TSI Journals.
  • A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the yield and purity of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate.

Welcome to the technical support guide for the synthesis and purification of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to improve both yield and purity.

This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes. The target molecule is a valuable intermediate in the synthesis of various biologically active compounds.[1] The primary synthetic route involves the N-alkylation of ethyl 1H-imidazole-4-carboxylate with an ethyl haloacetate. While straightforward in principle, this reaction is fraught with potential pitfalls, including poor regioselectivity, side reactions, and purification difficulties.

Reaction Overview: N-Alkylation of Ethyl 1H-imidazole-4-carboxylate

The core transformation is the nucleophilic substitution reaction where the deprotonated imidazole nitrogen attacks the electrophilic carbon of ethyl bromoacetate.

Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Ethyl 1H-imidazole-4-carboxylate Base Base (e.g., K2CO3, NaH) Reactant1->Base Deprotonation Reactant2 Ethyl Bromoacetate Workup Aqueous Work-up & Extraction Base->Workup Solvent Solvent (e.g., DMF, Acetonitrile) Product Ethyl 1-(2-ethoxy-2-oxoethyl)- 1H-imidazole-4-carboxylate Purification Purification (Column Chromatography) Workup->Purification Purification->Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is disappointingly low. What are the primary causes?

A1: Low yield is a multifaceted problem often stemming from incomplete deprotonation of the imidazole ring, suboptimal reaction conditions, or product degradation.

  • Incomplete Deprotonation: The N-H proton of the imidazole must be removed to form the nucleophilic imidazolide anion. If the base is not strong enough or used in insufficient quantity, the starting material will remain, leading to low conversion.

    • Insight: While potassium carbonate (K₂CO₃) is a common and relatively safe choice, a stronger base like sodium hydride (NaH) will ensure complete deprotonation. However, NaH requires anhydrous conditions and careful handling.

  • Reaction Temperature: Alkylation reactions are often temperature-dependent. Room temperature may be insufficient for the reaction to proceed at a reasonable rate, especially with a weaker base like K₂CO₃.

    • Recommendation: Gently heating the reaction mixture to 50-60 °C can significantly increase the reaction rate. However, excessive heat can promote side reactions. Always monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Insight: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they effectively solvate the imidazolide anion without interfering with the reaction.

Q2: I'm getting a mixture of two isomeric products. How can I improve regioselectivity for the desired N1-isomer?

A2: This is the most common challenge in the N-alkylation of unsymmetrically substituted imidazoles.[2][3] The imidazolide anion is an ambident nucleophile with electron density on both nitrogen atoms (N1 and N3). Alkylation can occur at either position, leading to a mixture of regioisomers.

  • Electronic Effects: The electron-withdrawing ester group at the C4 position deactivates the adjacent N3 nitrogen, making the more distant N1 nitrogen more nucleophilic and thus the favored site of attack.[2][4] This inherent electronic bias is your primary advantage.

  • Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[2][4] In this specific synthesis, the reactants are not exceptionally bulky, so electronic effects dominate.

  • Controlling Selectivity: To maximize the formation of the desired N1-isomer, ensure conditions that allow the electronic preference to be fully expressed.

    • Recommendation: Using a milder base and allowing the reaction to proceed at a controlled temperature (e.g., room temperature to 50 °C) often provides better selectivity than forcing the reaction with very strong bases and high heat.

Side_Reactions Start Ethyl 1H-imidazole-4-carboxylate Anion Imidazolide Anion (Deprotonated Intermediate) Start->Anion + Base - H+ Product_N1 Desired Product (N1-Alkylation) Ethyl 1-(2-ethoxy-2-oxoethyl)- 1H-imidazole-4-carboxylate Anion->Product_N1 + Alkylating Agent (Major Pathway) Product_N3 Undesired Isomer (N3-Alkylation) Ethyl 3-(2-ethoxy-2-oxoethyl)- 3H-imidazole-4-carboxylate Anion->Product_N3 + Alkylating Agent (Minor Pathway) Product_Dialkyl Dialkylated Byproduct (Imidazolium Salt) Product_N1->Product_Dialkyl + Alkylating Agent (Excess Reagent/ High Temp)

Caption: Key reaction pathways including side-product formation.

Q3: I'm observing a significant amount of a dialkylated imidazolium salt. How can I prevent this?

A3: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.[2] This is a common side reaction, especially with prolonged reaction times or excess alkylating agent.

  • Stoichiometry is Key: Carefully control the molar ratios of your reactants. Using a slight excess of the imidazole starting material relative to the ethyl bromoacetate can help minimize dialkylation.[2] A 1:1 or 1:0.95 ratio of imidazole to alkylating agent is a good starting point.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. The goal is to stop the reaction as soon as the starting imidazole is consumed. Over-running the reaction provides more opportunity for the desired product to be converted into the dialkylated byproduct.

  • Controlled Addition: Adding the alkylating agent slowly (dropwise) to the solution of the deprotonated imidazole can help maintain a low instantaneous concentration of the electrophile, disfavoring the second alkylation event.

Q4: I'm struggling to purify the final product from the isomeric byproduct and starting material. What are the best methods?

A4: Purification is often the most challenging step. The polarities of the N1-isomer, N3-isomer, and any remaining starting material can be very similar, making separation difficult.

  • Flash Column Chromatography: This is the most effective method.

    • Solvent System: A gradient elution is typically required. Start with a less polar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes) and gradually increase the polarity. The desired N1-product is usually less polar than the N3-isomer.

    • TLC Analysis: Before running the column, carefully develop a TLC solvent system that shows good separation between your starting material, desired product, and major impurities.

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure (>90%), recrystallization can be an effective final polishing step. A solvent system of ethyl acetate/hexanes or ethanol/water might be suitable.

  • Acid-Base Extraction: While less effective for separating isomers, an acid-base workup can help remove some impurities. However, the ester functionalities are sensitive to hydrolysis under strong acidic or basic conditions, so this must be done carefully with dilute solutions.[5]

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete deprotonation, low temperature.Use a stronger base (e.g., NaH) or gently heat (50-60°C) with K₂CO₃.
Mixture of Isomers Inherent reactivity of the imidazolide anion.Use controlled temperature; avoid harsh conditions. Rely on chromatography for separation.
Dialkylation Excess alkylating agent, prolonged reaction time.Use a 1:0.95 ratio of imidazole to alkylating agent. Monitor reaction by TLC and stop upon completion.
Difficult Purification Similar polarities of product and byproducts.Use gradient flash column chromatography. Develop an optimal TLC solvent system first.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example. Researchers should adapt it based on their specific laboratory conditions and scale.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to the flask (approx. 10 mL per 1 g of starting material).

  • Addition of Starting Material: Add ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) to the stirred suspension.

  • Alkylation: Slowly add ethyl bromoacetate (0.95-1.0 equivalents) dropwise to the mixture at room temperature over 15-20 minutes.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress every 1-2 hours by TLC (e.g., using 50% Ethyl Acetate in Hexanes as the mobile phase). The reaction is typically complete in 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.

    • Dilute the residue with ethyl acetate and wash with water (3x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare Column: Pack a silica gel column appropriate for the scale of your reaction.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent and load it onto the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% Hexanes or 10% Ethyl Acetate/Hexanes) to elute non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., from 10% to 50% Ethyl Acetate in Hexanes).

    • Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, typically as a pale yellow oil or a white solid.

Frequently Asked Questions (FAQs)

  • Can I use a different alkylating agent, like ethyl chloroacetate? Yes, but the reaction will be significantly slower due to the lower reactivity of the C-Cl bond compared to the C-Br bond. You may need higher temperatures and longer reaction times, which could increase the risk of side reactions.

  • My starting material, ethyl 1H-imidazole-4-carboxylate, is not commercially available. How can I synthesize it? It can be synthesized from glycine through a multi-step process involving acylation, esterification, condensation, cyclization, and oxidation.[6] Another route involves the esterification of 1H-Imidazole-4-carboxylic acid with ethanol.[7]

  • Is it possible to avoid column chromatography? Avoiding chromatography is difficult if high purity is required, especially due to the potential for regioisomer formation. If the crude product is a solid and of sufficient purity, a carefully optimized recrystallization might be a viable alternative for final purification.

  • What are the key characterization peaks I should look for? In ¹H NMR, you should look for the appearance of a new singlet corresponding to the N-CH₂- protons (typically around 5.0 ppm) and the characteristic signals of the two ethyl ester groups. Mass spectrometry should confirm the expected molecular weight.

References

  • BenchChem. (n.d.). Preventing side reactions in sodium imidazole mediated alkylations.
  • Guidechem. (n.d.). What is the synthesis of Ethyl imidazole-4-carboxylate?
  • BenchChem. (n.d.). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
  • University of Otago. (n.d.). N-Alkylation of imidazoles.
  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • ResearchGate. (2024).
  • National Institutes of Health. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC.
  • ChemicalBook. (n.d.). ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • TSI Journals. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Org Chem Ind J, 13(1).
  • ResearchGate. (2021).
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • LookChem. (n.d.).
  • ChemicalBook. (n.d.). Ethyl imidazole-4-carboxylate synthesis.

Sources

"identification of by-products in ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate. This imidazole derivative is a valuable building block in the synthesis of various biologically active molecules.[1] The N-alkylation of ethyl 1H-imidazole-4-carboxylate is a common synthetic route, but like many chemical reactions, it is not without its challenges, including the formation of by-products that can complicate purification and reduce yields.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common by-products, ensuring the integrity and success of your synthesis.

Troubleshooting Guide: Identification and Mitigation of By-products

This section addresses specific experimental issues you may encounter during the synthesis and purification of this compound.

Question 1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC plate. What are the likely by-products?

Answer:

Low yields and multiple TLC spots are common indicators of side reactions. In the N-alkylation of ethyl 1H-imidazole-4-carboxylate with an alkylating agent like ethyl chloroacetate, several by-products can form. The most probable culprits are:

  • Unreacted Starting Material: Incomplete conversion is a frequent cause of apparent low yield. Ensure your reaction has gone to completion by monitoring it with an appropriate analytical technique like TLC or LC-MS.

  • Isomeric Product (Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate): The imidazole ring has two nitrogen atoms that can be alkylated. While the desired product is the N1-alkylated isomer, alkylation at the N3 position can also occur, leading to a mixture of regioisomers. The ratio of these isomers can be influenced by factors such as the solvent, base, and the nature of the substituent on the imidazole ring.[2]

  • Dialkylated Imidazolium Salt: If a strong base is used or if there is an excess of the alkylating agent, the imidazole ring can undergo a second alkylation, forming a positively charged imidazolium salt. This by-product is often highly polar and may remain at the baseline of your TLC plate.

  • Hydrolysis Products: If there is water present in your reaction mixture, the ester functionalities of both the starting material and the product can be hydrolyzed to the corresponding carboxylic acids.

Question 2: I see an unexpected peak in my 1H NMR spectrum. How can I determine if it's a by-product and identify it?

Answer:

Careful analysis of your 1H NMR spectrum is crucial for identifying by-products. Here's a systematic approach:

  • Compare with the Expected Spectrum: First, be familiar with the expected 1H NMR signals for your desired product, this compound.

  • Look for Key Differences:

    • Isomeric Impurity: The chemical shifts of the imidazole ring protons will be different for the N1 and N3 isomers. The electronic environment of these protons changes depending on the position of the alkyl group.

    • Unreacted Starting Material: Look for the characteristic signals of ethyl 1H-imidazole-4-carboxylate.

    • Dialkylated Product: The formation of an imidazolium salt will cause a significant downfield shift of the imidazole ring protons due to the positive charge.

  • Utilize 2D NMR: Techniques like COSY and HMBC can help establish connectivity between protons and carbons, providing definitive structural information for unknown by-products.

Question 3: My mass spectrometry results show a mass peak that doesn't correspond to my product. What could it be?

Answer:

Mass spectrometry is a powerful tool for identifying by-products by their mass-to-charge ratio (m/z).

  • Check for Common Adducts: Ensure the unexpected peak is not due to common adducts with sodium ([M+Na]+), potassium ([M+K]+), or solvent molecules.

  • Dialkylation: A peak corresponding to the mass of your product plus the mass of the ethyl acetate group (minus a proton) could indicate the formation of the dialkylated imidazolium salt.

  • Hydrolysis: A peak corresponding to the mass of your product minus the mass of an ethyl group plus a proton would suggest the hydrolysis of one of the ester groups.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most common method is the N-alkylation of ethyl 1H-imidazole-4-carboxylate with an electrophile such as ethyl chloroacetate or ethyl bromoacetate. This reaction is typically carried out in the presence of a base in an appropriate solvent. The choice of base and solvent can significantly impact the reaction's success and the by-product profile.

How can I minimize the formation of the isomeric by-product?

The regioselectivity of N-alkylation in imidazoles can be challenging to control.[2][3] Generally, the use of a bulky base or a sterically hindered alkylating agent can favor alkylation at the less sterically hindered nitrogen. Additionally, the reaction temperature and solvent polarity can influence the isomer ratio. Systematic optimization of these parameters is often necessary to maximize the yield of the desired isomer.

What is the best way to purify the final product and remove by-products?

Column chromatography is the most effective method for separating the desired product from its isomers and other impurities. A solvent system of ethyl acetate and hexane is often a good starting point for silica gel chromatography. The polarity of the solvent system can be adjusted to achieve optimal separation. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound
  • To a solution of ethyl 1H-imidazole-4-carboxylate (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K2CO3, NaH) (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Identification of By-products by LC-MS
  • Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Use a gradient elution method, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Monitor the elution profile using a UV detector and a mass spectrometer.

  • Analyze the mass spectra of the separated peaks to identify the molecular weights of the components in your mixture.

Data Presentation

Table 1: Spectroscopic Data for Product and Potential By-products
Compound1H NMR (CDCl3, δ ppm)MS (ESI+) m/z
This compound (Product) ~7.6 (s, 1H), ~7.5 (s, 1H), ~4.8 (s, 2H), ~4.3 (q, 2H), ~4.2 (q, 2H), ~1.3 (t, 3H), ~1.2 (t, 3H)[M+H]+ = 227.1
Ethyl 1H-imidazole-4-carboxylate (Starting Material) ~7.8 (s, 1H), ~7.6 (s, 1H), ~4.3 (q, 2H), ~1.3 (t, 3H)[M+H]+ = 141.1
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate (Isomer) Chemical shifts of imidazole protons will differ from the N1-isomer.[M+H]+ = 227.1
Dialkylated Imidazolium Salt Imidazole protons shifted downfield (>8.0 ppm).[M]+ = 313.2

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Visualizations

Diagram 1: Reaction Scheme and By-product Formation

reaction_pathway SM Ethyl 1H-imidazole-4-carboxylate Reagent Ethyl Chloroacetate + Base Product Ethyl 1-(2-ethoxy-2-oxoethyl)-1H- imidazole-4-carboxylate Reagent->Product Desired Reaction Isomer Isomeric By-product (N3-alkylation) Reagent->Isomer Side Reaction Dialkylated Dialkylated Imidazolium Salt Product->Dialkylated Further Reaction troubleshooting_workflow Start Low Yield / Impure Product TLC Analyze by TLC Start->TLC NMR Analyze by 1H NMR TLC->NMR MS Analyze by Mass Spectrometry NMR->MS Identify Identify By-products MS->Identify Optimize Optimize Reaction Conditions (Base, Solvent, Temp.) Identify->Optimize If by-products are significant Purify Purify by Column Chromatography Identify->Purify If by-products are separable Optimize->Start Re-run reaction End Pure Product Purify->End

Caption: A systematic approach to troubleshooting.

References

  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 17(12), 14736-14756.
  • Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • TSI Journals. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]

  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) -. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Etomidate-impurities. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work with this molecule. Our focus is on providing practical, scientifically grounded insights into its stability and degradation characteristics.

Part 1: Frequently Asked Questions (FAQs) - General Stability & Handling

This section addresses common initial questions regarding the storage and inherent stability of the compound.

Q1: What are the optimal storage conditions for this compound?

A: As a solid, the compound should be stored in a well-sealed container, protected from light and moisture, at a refrigerated temperature of 2-8°C. The presence of two ethyl ester functional groups makes it susceptible to hydrolysis, and the imidazole core can be sensitive to light and oxidation.[1][2] Storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q2: What solvents are recommended for preparing stock solutions? Which should be avoided?

A: For immediate use, aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are recommended. Protic solvents, especially water or methanol/ethanol, should be used with caution and only for freshly prepared solutions, as they can facilitate ester hydrolysis over time.[3][4] Avoid preparing aqueous solutions for long-term storage, particularly if the pH is not controlled.

Q3: What are the primary degradation pathways I should be aware of for this molecule?

A: The two most probable degradation pathways are:

  • Hydrolysis: The two ethyl ester groups are susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acids and ethanol.[2][5] Alkaline hydrolysis is typically much faster and is irreversible.[4]

  • Oxidation and Photodegradation: The imidazole ring is known to be liable to oxidation and photodegradation.[1][6][7] Exposure to atmospheric oxygen, oxidizing agents, or high-intensity light (especially UV) can lead to the formation of various oxidative adducts or ring-opened products.[1][8]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: I'm analyzing my compound via HPLC and see multiple new peaks after leaving my sample in the autosampler overnight. What is happening?

A: This is a classic sign of in-solution instability. The most likely cause is the hydrolysis of one or both ethyl ester groups, especially if your mobile phase is aqueous and has a pH outside the optimal range of 4-5.[9]

  • Causality: The mobile phase acts as a medium for hydrolysis. Even a neutral pH can cause slow hydrolysis over several hours.

  • Troubleshooting Steps:

    • Re-prepare your sample immediately before injection.

    • Cool the autosampler tray (e.g., to 4°C) to slow down the degradation rate.

    • Check the pH of your mobile phase. If possible, buffer it to a slightly acidic pH (4-5) where many esters exhibit maximum stability.[9]

    • Co-inject standards of the potential mono-acid and di-acid hydrolysis products to confirm the identity of the new peaks.

Q5: My sample degraded almost completely when I subjected it to basic hydrolysis conditions (0.1 N NaOH). How can I study this pathway without losing all the parent compound?

A: Rapid degradation under alkaline conditions is expected for esters.[4][9] The goal of a forced degradation study is to achieve a target degradation of 5-20%, not complete loss of the active substance.[10]

  • Causality: Saponification (base-catalyzed ester hydrolysis) is a rapid and irreversible reaction.[3] The conditions you used were too harsh.

  • Troubleshooting Steps:

    • Reduce the Temperature: Perform the hydrolysis at room temperature or even on ice (0°C) instead of heating.

    • Shorten the Exposure Time: Collect time points at very short intervals (e.g., 5, 15, 30 minutes) instead of several hours.

    • Lower the Base Concentration: Use a weaker base or a lower concentration, such as 0.01 N NaOH.

    • Use a Milder Base: Consider using a weaker base like sodium bicarbonate if sodium hydroxide is too aggressive.

Q6: I am not observing any significant degradation under oxidative stress with 3% H₂O₂. Does this mean my compound is stable to oxidation?

A: Not necessarily. While the imidazole moiety can be susceptible to oxidation, the reaction kinetics may be slow under mild conditions.[1][11] The lack of degradation could be due to insufficiently harsh conditions.

  • Causality: The activation energy for the oxidation reaction may not be met at room temperature.

  • Troubleshooting Steps:

    • Increase H₂O₂ Concentration: Cautiously increase the hydrogen peroxide concentration (e.g., up to 10-30%).

    • Introduce Heat: Gently heat the reaction mixture (e.g., to 40-60°C) to accelerate the reaction.

    • Extend the Duration: Increase the study duration, taking time points over 24-48 hours.

    • Consider a Different Oxidant: In some cases, other oxidative systems like AIBN (a radical initiator) or metal-catalyzed oxidation might reveal different degradation pathways.[1]

Q7: After photostability testing, my HPLC-UV chromatogram shows a loss of the main peak, but no significant new peaks are appearing. Where did my compound go?

A: This scenario suggests several possibilities:

  • Formation of Non-UV Active Degradants: The imidazole ring may have fragmented into smaller molecules that do not possess a chromophore detectable at your monitoring wavelength.

  • Formation of Insoluble Polymers: Photodegradation can sometimes lead to polymerization, creating products that precipitate out of solution and are not injected onto the HPLC.

  • Degradants are Not Eluting: The degradation products may be highly polar and irreversibly adsorbed to the column, or so non-polar that they are not eluted by your mobile phase.

  • Troubleshooting Steps:

    • Use a Universal Detector: Re-analyze the sample using a detector that is not dependent on a chromophore, such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD), to see all components.

    • Check for Precipitate: Visually inspect the sample for any cloudiness or solid material.

    • Modify the HPLC Method: Implement a gradient with a stronger organic solvent (like 100% ACN or Methanol) at the end of the run to wash the column and elute any strongly retained compounds.

Part 3: In-Depth Technical Protocols & Data

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. This is a crucial step in drug development as outlined by ICH guidelines.[10][12]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).

2. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Run a control sample in parallel (1 mL stock + 1 mL ACN/water). The goal is to achieve 5-20% degradation.[10]

Stress Condition Procedure Rationale
Acid Hydrolysis Add 1 mL of 0.1 N HCl. Heat at 60°C for 2, 6, and 24 hours.To test susceptibility to acid-catalyzed ester hydrolysis.[2]
Base Hydrolysis Add 1 mL of 0.01 N NaOH. Keep at room temperature for 15, 30, and 60 minutes.To test susceptibility to base-catalyzed ester hydrolysis (saponification).[4]
Oxidation Add 1 mL of 10% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.To evaluate the stability of the imidazole ring towards oxidation.[1]
Thermal Stress Evaporate the solvent from 1 mL of stock solution and expose the solid residue to 80°C in an oven for 24 hours. Re-dissolve in ACN.To assess the intrinsic thermal stability of the molecule in the solid state.[13][14]
Photolytic Stress Expose a 0.1 mg/mL solution (in ACN/water) to a photostability chamber (ICH Q1B option 2: ~1.2 million lux hours and 200 W h/m²).To determine light sensitivity, which is a known vulnerability of imidazole moieties.[1][7]

3. Sample Analysis:

  • Before injection, neutralize the acidic and basic samples (e.g., with an equivalent amount of 0.1 N NaOH or 0.01 N HCl, respectively).

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze using a stability-indicating HPLC-UV/MS method. A C18 reverse-phase column with a gradient elution from water (with 0.1% formic acid) to acetonitrile is a good starting point.[15]

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Stock Solution in ACN Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (0.01 N NaOH, RT) Stock->Base Apply Stress Oxidative Oxidation (10% H₂O₂, RT) Stock->Oxidative Apply Stress Thermal Thermal (Solid, 80°C) Stock->Thermal Apply Stress Photo Photolytic (Solution, ICH Q1B) Stock->Photo Apply Stress Neutralize Neutralize / Dilute Stressed Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->HPLC Identify Identify & Quantify Degradation Products HPLC->Identify

Caption: Workflow for a forced degradation study.

Part 4: Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are predicted. The primary points of vulnerability are the two ester linkages and the imidazole ring.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway (Acid/Base) cluster_oxidation Oxidation / Photolysis Pathway Parent This compound (Parent Compound) MonoAcid_A 1-(Carboxymethyl)-1H-imidazole-4-carboxylic acid ethyl ester (Mono-Acid A) Parent->MonoAcid_A Hydrolysis of N-sidechain ester MonoAcid_B 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylic acid (Mono-Acid B) Parent->MonoAcid_B Hydrolysis of C4-ring ester Oxidized Oxidized Imidazole Products (e.g., Hydroxylated species) Parent->Oxidized Oxidation (H₂O₂) RingOpened Ring-Opened Products Parent->RingOpened Photolysis (UV/Light) DiAcid 1-(Carboxymethyl)-1H-imidazole-4-carboxylic acid (Di-Acid) MonoAcid_A->DiAcid Hydrolysis MonoAcid_B->DiAcid Hydrolysis

Caption: Predicted degradation pathways for the target molecule.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • Meena, R., & Rani, A. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
  • Barachevsky, V. A. (2020). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Li, W., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Retrieved January 19, 2026, from [Link]

  • Ammar, A. M., et al. (2022). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. MDPI. Retrieved January 19, 2026, from [Link]

  • Kshirsagar, R., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 19, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho. Retrieved January 19, 2026, from [Link]

  • Wang, Z., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. PubMed. Retrieved January 19, 2026, from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved January 19, 2026, from [Link]

  • Hydrolysis of Esters. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Evaluation of the thermal degradation of an imidazolium ionic liquid. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Optimizing Imidazole Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazole esters. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments. As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during imidazole ester synthesis, offering step-by-step solutions and explaining the underlying chemical principles.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize an imidazole ester, but I am observing very low to no yield of my desired product. What are the potential causes and how can I improve the outcome?

Answer: Low or non-existent yields in imidazole ester synthesis can stem from several factors, ranging from reaction equilibrium to the choice of reagents. Here’s a systematic approach to troubleshoot this issue:

1. Driving the Reaction Equilibrium: Esterification is often a reversible reaction.[1][2] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus reducing your yield.[2]

  • Solution: Implement methods to remove water as it forms. This can be achieved by:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to physically remove water from the reaction mixture.

    • Drying Agents: Add molecular sieves to the reaction to sequester water.[2]

2. Inadequate Activation of the Carboxylic Acid: For the esterification to proceed efficiently, the carboxylic acid often needs to be "activated" to make it more susceptible to nucleophilic attack by the alcohol.

  • Solution: Employ a suitable coupling agent.

    • Carbodiimides (e.g., DCC, EDC): These are common coupling agents for esterifications. However, be mindful that dicyclohexylurea (DCU), a byproduct of DCC, can be difficult to remove.[3]

    • 1,1'-Carbonyldiimidazole (CDI): CDI is an excellent choice as it activates the carboxylic acid to form a highly reactive acylimidazole intermediate.[4][5] The byproducts, imidazole and carbon dioxide, are generally easy to manage.[5][6]

3. Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

  • Solution: While esterification is often exothermic, an initial energy input is required to overcome the activation energy.[1][7] Most esterification reactions are conducted at elevated temperatures (50°C to 150°C) under reflux conditions to increase the reaction rate.[2][8] However, excessively high temperatures can lead to side reactions and degradation, so optimization is key.[9]

4. Incorrect Stoichiometry: The ratio of your reactants can significantly influence the reaction outcome.

  • Solution: To push the equilibrium towards the product, consider using an excess of one of the reactants, typically the less expensive or more easily removable one (often the alcohol).[2]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired imidazole ester, but I am also observing significant amounts of side products, complicating purification. How can I minimize these?

Answer: The formation of side products is a common challenge. Identifying the nature of the impurity is the first step toward mitigating its formation.

1. N-Alkylation of Imidazole: If your reaction generates imidazole as a byproduct (e.g., when using CDI), this can be alkylated by certain reagents in your mixture, leading to N-alkylimidazole impurities.[10]

  • Solution:

    • Control Reactant Ratios: Increasing the concentration of the carboxylic acid substrate can help ensure it is consumed before significant alkylation of the liberated imidazole occurs.[10]

    • Temperature and Concentration Management: Higher temperatures and concentrations can accelerate the formation of N-alkylated byproducts. A careful balance is needed to achieve a good reaction rate without promoting side reactions.[10]

2. Racemization: For chiral carboxylic acids, racemization can be a significant issue, particularly with harsh activating agents.[11]

  • Solution:

    • Mild Coupling Agents: Utilize coupling agents known for minimizing racemization, such as CDI or HATU, often in combination with an additive like HOBt.[6]

    • Temperature Control: Perform the reaction at lower temperatures to reduce the rate of racemization.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the strategic choices in designing your imidazole ester synthesis.

Question 1: How do I choose the right solvent for my reaction?

Answer: Solvent selection is crucial as it can influence reaction rates and solubility of reactants.

  • Polar Aprotic Solvents: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), and ethyl acetate (EtOAc) are often good choices.[10] Polar solvents can have a positive effect on the reaction rate.[10]

  • Non-polar Solvents: Toluene is frequently used, especially when azeotropic removal of water is desired.[10]

  • Solvent-Free Conditions: In some cases, reactions can be run neat (solvent-free), which can be more environmentally friendly and may lead to faster reaction times.[12]

Question 2: What is the role of a base in imidazole ester synthesis?

Answer: A base can play several roles in these reactions:

  • Acid Scavenger: If the reaction generates an acidic byproduct (e.g., HCl from an acid chloride), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize it.

  • Catalyst: In some instances, a base can act as a catalyst. For example, imidazole itself can catalyze ester hydrolysis and formation.[13] 1-methylimidazole is also reported to enhance the rate of some esterification reactions.[3]

Question 3: What are the best practices for purifying my imidazole ester?

Answer: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Aqueous Workup: A simple aqueous workup can often remove water-soluble byproducts like imidazole.[10]

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[14]

  • Chromatography: For complex mixtures or non-crystalline products, column chromatography is a powerful purification technique.

  • Extraction: Liquid-liquid extraction can be used to separate the desired product from impurities based on their differential solubility in immiscible solvents.[15]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Imidazole Ester Synthesis using CDI
ParameterRecommended Value/ConditionRationale
Coupling Agent 1,1'-Carbonyldiimidazole (CDI)Forms a highly reactive acylimidazole intermediate; byproducts are easily managed.[4][5]
Stoichiometry Carboxylic Acid:CDI:Alcohol (1:1.1:1.2)A slight excess of CDI ensures full activation of the acid, and an excess of the alcohol drives the reaction forward.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents that generally facilitate the reaction.[10]
Temperature 60-80°CBalances reaction rate with minimizing side product formation.[10]
Reaction Time 12-24 hoursTypically sufficient for completion; monitor by TLC or LC-MS.
Protocol: General Procedure for Imidazole Ester Synthesis via CDI Activation
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous solvent (e.g., MeCN).

  • Add CDI (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the acylimidazole intermediate.

  • Add the alcohol (1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup to remove any remaining imidazole.

  • Purify the crude product by crystallization or column chromatography.

Visualizing the Workflow

Diagram 1: Decision Tree for Troubleshooting Low Yield

G start Low Yield Observed q1 Is water being removed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is a coupling agent used? a1_yes->q2 sol1 Implement water removal: - Dean-Stark - Molecular Sieves a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the temperature optimized? a2_yes->q3 sol2 Add a coupling agent: - CDI - DCC/EDC a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is reactant stoichiometry correct? a3_yes->q4 sol3 Increase temperature (e.g., 60-80°C) a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Yield Improved a4_yes->end_node sol4 Use excess alcohol (e.g., 1.2-1.5 eq) a4_no->sol4 sol4->end_node

Caption: Troubleshooting flowchart for low yield issues.

Diagram 2: Reaction Mechanism using CDI

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Nucleophilic Attack by Alcohol R-COOH Carboxylic Acid Acylimidazole Acylimidazole Intermediate R-COOH->Acylimidazole + CDI CDI 1,1'-Carbonyldiimidazole Imidazole Imidazole Acylimidazole->Imidazole + Imidazole + CO₂ (byproducts) Acylimidazole_2 Acylimidazole Intermediate CO2 CO₂ Ester Imidazole Ester Acylimidazole_2->Ester + R'-OH R'-OH Alcohol Imidazole_2 Imidazole (regenerated) Ester->Imidazole_2

Caption: Mechanism of imidazole ester synthesis with CDI.

References

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions . MDPI. (2022-01-26). [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters . Science Ready. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation . Patsnap Eureka. (2025-04-01). [Link]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas . ACS Publications. (2010-09-21). [Link]

  • Recent advances in the synthesis of imidazoles . Organic & Biomolecular Chemistry (RSC Publishing). (2020-05-18). [Link]

  • Effect of temperature on the esterification process for surface modification of coal bottom ash (CBA) in the development of green polymer composite . AIP Publishing. (2023-07-10). [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Synthesis of imidazole derivatives: Ester and hydrazide compounds with antioxidant activity using ionic liquid as an efficient catalyst . ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole . Pharmaguideline. [Link]

  • A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis . ResearchGate. (2025-08-06). [Link]

  • Base Catalysis of Imidazole Catalysis of Ester Hydrolysis . ACS Publications. [Link]

  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation . PubMed Central. [Link]

  • Carbonyldiimidazole . Wikipedia. [Link]

  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Imidazole synthesis . Organic Chemistry Portal. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products . The Royal Society of Chemistry. (2014-11-30). [Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Green Chemistry (RSC Publishing). (2021-07-29). [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition . Asian Journal of Chemistry. [Link]

  • Isolation of imidazoles from their aqueous solutions.
  • Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
  • MCQ-181: About Carbonyldiimidazole (CDI) by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules) . YouTube. (2022-03-07). [Link]

  • CDI I Carbonyldiimidazole I N,N . YouTube. (2025-02-15). [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications . Medium. (2025-12-15). [Link]

  • Removing imidazole from protein sample? . Reddit. (2024-03-14). [Link]

  • Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC . National Institutes of Health. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies . ACS Publications. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry . PubMed Central. [Link]

  • Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description . YouTube. (2020-02-20). [Link]

  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review . International Science Community Association. [Link]

Sources

Technical Support Center: Purification of Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its purification can be challenging due to its structural features, including the basic imidazole core and two ester functionalities. This guide provides practical, experience-based solutions to common purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the likely impurities?

A1: A prevalent synthetic method is the N-alkylation of ethyl imidazole-4-carboxylate with an alkylating agent like ethyl bromoacetate in the presence of a base.[1]

Potential Impurities:

  • Unreacted Starting Materials: Ethyl imidazole-4-carboxylate and the alkylating agent.

  • Regioisomers: Alkylation can occur at either of the two nitrogen atoms of the imidazole ring, leading to a mixture of N1 and N3 substituted products.

  • Over-alkylation Products: The imidazole nitrogen can be further alkylated to form a quaternary imidazolium salt.

  • Hydrolysis Products: Either or both of the ethyl ester groups can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction or work-up conditions are not anhydrous.

Q2: My purified compound shows a broad peak or significant tailing during column chromatography on silica gel. What causes this?

A2: This is a classic issue when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

Q3: Is this compound stable to heat?

Q4: Can this compound be purified by distillation?

A4: Due to its relatively high molecular weight (226.23 g/mol ) and the presence of polar functional groups, this compound is expected to have a high boiling point and may be prone to decomposition at the required temperatures for distillation. Therefore, distillation is generally not a recommended method for purification.

Troubleshooting Guide

Issue 1: Low Yield After Column Chromatography

Possible Causes:

  • Irreversible Adsorption on Silica Gel: The basic nature of the imidazole can lead to strong, sometimes irreversible, binding to the acidic silica gel.

  • Compound Instability: The compound may be degrading on the silica gel column, especially if the chromatography run is prolonged.

  • Co-elution of Product with Impurities: Similar polarities of the desired product and byproducts can make separation difficult, leading to the collection of mixed fractions and a lower yield of the pure compound.

Solutions:

  • Deactivate the Silica Gel:

    • Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%), into your mobile phase. This will neutralize the acidic sites on the silica gel, minimizing strong interactions and reducing tailing.

    • Use Pre-treated Silica: You can prepare a slurry of silica gel with your eluent containing the basic modifier and then pack the column.

  • Optimize the Solvent System:

    • Experiment with different solvent systems to improve separation. Common eluents for imidazole derivatives include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

  • Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it as a dry powder onto the column. This can lead to sharper bands and better separation compared to loading in a solvent.

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: For highly basic compounds, alumina can be a better choice than silica gel as it has fewer acidic sites.

    • Reversed-Phase Chromatography: If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase (C18) chromatography can be an effective alternative.

Issue 2: Persistent Impurities After Purification

Possible Cause:

  • Co-eluting Impurities: The polarity of the desired product and certain impurities (e.g., regioisomers) may be very similar, making them difficult to separate by standard chromatography.

Solutions:

  • Recrystallization: This is an excellent method for removing impurities with different solubility profiles. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • Acid-Base Extraction: This technique leverages the basicity of the imidazole ring. By dissolving the crude mixture in an organic solvent and washing with an aqueous acid, the basic imidazole-containing compounds will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The desired compound can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier
  • Solvent System Selection: Start by identifying a suitable solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of ethyl acetate and hexanes.

  • Eluent Preparation: To your chosen solvent system, add 0.5% (v/v) triethylamine.

  • Column Packing: Pack a column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or dichloromethane) and load it onto the column. For better results, consider dry loading.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid. The basic product will move into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M sodium hydroxide) until the solution is basic (pH > 8).

  • Back-Extraction: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

Data Summary

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₄[2]
Molecular Weight 226.23 g/mol [2]
Predicted Boiling Point --
Predicted Melting Point --

Note: Experimentally determined physical properties such as melting and boiling points for this specific compound are not widely reported in the literature. It is recommended that these are determined empirically.

Visual Workflows

Troubleshooting Logic for Purification

troubleshooting_workflow start Crude Product column_chrom Column Chromatography (Silica Gel) start->column_chrom check_purity Check Purity (TLC/HPLC) column_chrom->check_purity pure_product Pure Product check_purity->pure_product Yes tailing Tailing or Low Resolution? check_purity->tailing No add_modifier Add Basic Modifier (e.g., Triethylamine) tailing->add_modifier Yes alt_stationary Use Alternative Stationary Phase (Alumina/C18) tailing->alt_stationary low_yield Low Yield? tailing->low_yield No add_modifier->column_chrom alt_stationary->column_chrom recrystallize Recrystallization low_yield->recrystallize Yes acid_base Acid-Base Extraction low_yield->acid_base recrystallize->check_purity acid_base->check_purity

Caption: A decision-making workflow for purifying this compound.

Purification Method Selection

method_selection start Crude Product Analysis polarity_diff Significant Polarity Difference in Impurities? start->polarity_diff basicity_diff Difference in Basicity from Impurities? polarity_diff->basicity_diff No column_chrom Column Chromatography polarity_diff->column_chrom Yes solubility_diff Good Crystallization Properties? basicity_diff->solubility_diff No acid_base Acid-Base Extraction basicity_diff->acid_base Yes solubility_diff->column_chrom No, try chromatography recrystallize Recrystallization solubility_diff->recrystallize Yes

Caption: A guide for selecting the most appropriate initial purification technique based on impurity characteristics.

References

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(9), 1505-1511. Available at: [Link]

  • Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079–2086. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Impurity Formation in Imidazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole N-alkylation and minimize the formation of common impurities. By understanding the underlying mechanisms and employing strategic experimental design, you can significantly improve the purity and yield of your target 1-substituted imidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during imidazole alkylation, and why do they form?

A1: The primary impurities in imidazole alkylation arise from the ambident nucleophilic nature of the imidazole ring and the reactivity of the initially formed product. The most common impurities include:

  • 1,3-Dialkylated Imidazolium Salts (Over-alkylation): The mono-alkylated imidazole product is often more nucleophilic than the starting imidazole, making it susceptible to a second alkylation event. This leads to the formation of a quaternary imidazolium salt. This is particularly prevalent when using highly reactive alkylating agents or an excess of the alkylating agent.

  • Regioisomers (e.g., 1,4- vs. 1,5-disubstituted imidazoles): With unsymmetrically substituted imidazoles, alkylation can occur at either of the two ring nitrogens, leading to a mixture of regioisomers. The distribution of these isomers is influenced by a delicate balance of steric and electronic factors.[1][2]

  • C-Alkylated Products: Although less common, under certain conditions, alkylation can occur at the carbon atoms of the imidazole ring, particularly at the C2 position, which has the most acidic C-H bond.[3]

Understanding the potential for these impurities is the first step in designing a reaction that minimizes their formation.

Q2: I'm observing significant amounts of the 1,3-dialkylated imidazolium salt. How can I prevent this over-alkylation?

A2: The formation of the dialkylated impurity is a common challenge. Here are several strategies to suppress it:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the imidazole relative to the alkylating agent can help consume the alkylating agent before it has a chance to react with the mono-alkylated product.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting imidazole over the mono-alkylated product.

  • Choice of Base and Solvent: The reaction medium plays a crucial role. Using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF ensures complete deprotonation of the imidazole, forming the imidazolate anion.[4] This highly nucleophilic anion reacts quickly with the alkylating agent, often minimizing the chance for a second alkylation.

  • Phase Transfer Catalysis (PTC): PTC can be a highly effective method for selective N-alkylation while avoiding quaternization.[5] This technique facilitates the transfer of the imidazolate anion from a solid or aqueous phase to an organic phase containing the alkylating agent, often leading to high yields of the mono-alkylated product.[5]

Q3: My reaction with an unsymmetrical imidazole is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the alkylation of unsymmetrical imidazoles is a nuanced challenge governed by steric and electronic effects.[1][2]

  • Steric Hindrance: The size of both the substituent on the imidazole ring and the incoming alkylating agent significantly influences the site of substitution.[1][6] Bulky substituents on the imidazole ring will sterically hinder the approach of the alkylating agent to the adjacent nitrogen, favoring alkylation at the less hindered nitrogen.[1][2] Similarly, using a bulkier alkylating agent can enhance this effect.[1]

  • Electronic Effects: The electronic nature of the substituents on the imidazole ring influences the nucleophilicity of the nitrogen atoms.[2] Electron-withdrawing groups decrease the nucleophilicity of the adjacent nitrogen, directing the alkylating agent to the more distant nitrogen.[1]

  • Protecting Groups: A powerful strategy for ensuring regioselectivity is the use of a protecting group.[6] For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one of the nitrogen atoms, allowing for selective alkylation at the other. Subsequent removal of the SEM group yields the desired regioisomer.[3][6]

Below is a decision-making workflow to guide your approach to achieving regioselectivity:

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 1-Alkylimidazole
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Deprotonation Switch to a stronger base (e.g., NaH) or use a co-solvent that enhances base strength.Incomplete formation of the highly nucleophilic imidazolate anion will slow down the desired alkylation reaction.[4]
Poor Solubility Choose a solvent in which both the imidazole salt and the alkylating agent are soluble.[7] Potassium salts are often more soluble in organic solvents than sodium salts.[7]A homogeneous reaction mixture ensures efficient interaction between the reactants.
Reaction Temperature Too Low Gradually increase the reaction temperature while monitoring for impurity formation.Alkylation reactions often require thermal energy to overcome the activation barrier. However, excessively high temperatures can promote side reactions.[4]
Decomposition of Reactants or Products Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.Imidazoles and certain alkylating agents can be sensitive to air and moisture, leading to degradation.
Issue 2: Difficulty in Purifying the Product
Potential Cause Troubleshooting Step Scientific Rationale
Product Co-eluting with Starting Material Modify the polarity of the mobile phase in your column chromatography. Consider using a gradient elution.[8]Fine-tuning the eluent polarity can improve the separation of compounds with similar polarities.
Product "Oiling Out" During Recrystallization Slow down the cooling process and/or use more solvent.[8]"Oiling out" occurs when the solution becomes supersaturated too quickly. Slower cooling allows for the formation of a crystalline lattice.
Product Degradation on Silica Gel Consider using a less acidic stationary phase like alumina, or add a small amount of a basic modifier (e.g., triethylamine) to the eluent.[8]The acidic nature of silica gel can cause the degradation of sensitive imidazole derivatives.
Presence of Quaternary Salt Impurity If the dialkylated salt is formed, it can often be removed by washing the crude product with a non-polar solvent in which the salt is insoluble.The ionic nature of the imidazolium salt makes it insoluble in many non-polar organic solvents, while the desired mono-alkylated product is typically more soluble.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Imidazole using Sodium Hydride

This protocol is suitable for achieving high yields of 1-alkylimidazoles while minimizing over-alkylation.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazole (1.0 eq) and anhydrous DMF or THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Regioselective N-Alkylation using a SEM Protecting Group

This protocol is designed for situations where high regioselectivity is required for an unsymmetrical imidazole.

  • Protection: Protect the imidazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N1 position according to established literature procedures.[3]

  • Alkylation: Subject the N1-SEM protected imidazole to the alkylation conditions described in Protocol 1. The alkylation will occur selectively at the unprotected N3 position.

  • Deprotection: Remove the SEM group under acidic conditions (e.g., TFA or HCl in a suitable solvent) to yield the desired 1,4- or 1,5-disubstituted imidazole with high regioselectivity.

Caption: General mechanism of imidazole alkylation and the over-alkylation side reaction.

References

  • Process for preparing 1-alkylimidazoles. (n.d.). Google Patents.
  • N-Alkylation of imidazoles. (n.d.). University of Otago. Retrieved from [Link]

  • Mhasni, O., Bouajila, J., & Rezgui, F. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 2349–2357. Retrieved from [Link]

  • This is why selective N-alkylation of imidazoles is difficult. (2020, May 17). Reddit. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(40), 16133–16146. Retrieved from [Link]

  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. Retrieved from [Link]

  • Protecting groups. (n.d.). Oxford Learning Link. Retrieved from [Link]

  • Modular Synthesis of Di- and Tri-substituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions: Significance and symbolism. (2024, December 10). Synonyms.com. Retrieved from [Link]

  • Manoharan, T. S., & Brown, R. S. (1987). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 52(16), 3712–3714. Retrieved from [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2005). Il Farmaco, 60(4), 321-4. Retrieved from [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. Retrieved from [Link]

  • Synthesis and Crystal Structures of New 1,3-Disubstituted Imidazoline-2-thiones. (2013). Zeitschrift für Naturforschung B, 68(3), 225-236. Retrieved from [Link]

  • Bookser, B. C., et al. (2015). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 11, 1649–1659. Retrieved from [Link]

  • Synthesis of 1,3-disubstituted imidazolidines 311. (n.d.). ResearchGate. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3959-3975. Retrieved from [Link]

  • Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(8), 1335-1341. Retrieved from [Link]

  • Synthesis and characterization of 1, 3-disubstituted imidazol(in)ium-2-carboxylates. (n.d.). ResearchGate. Retrieved from [Link]

  • Bull, V. L., & Tisdale, M. J. (1987). Antitumour imidazotetrazines--XVI. Macromolecular alkylation by 3-substituted imidazotetrazinones. Biochemical Pharmacology, 36(19), 3215–3220. Retrieved from [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (n.d.). ResearchGate. Retrieved from [Link]

  • REGIOSPECIFIC SYNTHESIS OF N-ALKYL-4- AND 5-SUBSTITUTED IMIDAZOLES. (n.d.). Retrieved from [Link]

  • Alkylating agents and cancer therapy. (n.d.). ResearchGate. Retrieved from [Link]

  • New Hybrid Compounds from Imidazole and 1,2,3-Triazole: efficient Synthesis of Highly Substituted Imidazoles and Construction of Their Novel Hybrid Compounds by Copper-Catalyzed Click Reaction. (2020). Polycyclic Aromatic Compounds, 42(5), 1-13. Retrieved from [Link]

  • Imidazole-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Application of DNA-Alkylating Pyrrole-Imidazole Polyamides for Cancer Treatment. (2021). ChemBioChem, 22(9), 1546–1555. Retrieved from [Link]

  • N-Alkylation of imidazole with different alkylating agents in presence of basic zeolites. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkylating Agents. (2016, May 27). Oncohema Key. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate. This resource is designed for researchers, chemists, and process development professionals encountering challenges when transitioning this synthesis from bench-scale to larger-scale production. We will explore common pitfalls and provide field-proven, evidence-based solutions to optimize your process for yield, purity, and scalability.

Synthetic Overview & Key Challenges

The target molecule is typically synthesized via the N-alkylation of ethyl imidazole-4-carboxylate with ethyl bromoacetate. While straightforward on paper, this reaction is fraught with challenges during scale-up, primarily revolving around regioselectivity, management of side reactions, and final product purification.

The core reaction is the nucleophilic attack of a nitrogen atom on the imidazole ring onto the electrophilic carbon of ethyl bromoacetate.

Reaction_Overview cluster_reactants Reactants Reactant1 Ethyl imidazole-4-carboxylate Product_Desired Desired Product Ethyl 1-(2-ethoxy-2-oxoethyl)-1H- imidazole-4-carboxylate (1,4-isomer) Reactant1->Product_Desired + Solvent, ΔT Product_Isomer Side Product Undesired 1,5-Regioisomer Reactant1->Product_Isomer + Solvent, ΔT Product_Dialkyl Side Product Dialkylated Imidazolium Salt Reactant1->Product_Dialkyl + Solvent, ΔT Reactant2 Ethyl bromoacetate Reactant2->Product_Desired + Solvent, ΔT Reactant2->Product_Isomer + Solvent, ΔT Reactant2->Product_Dialkyl + Solvent, ΔT Base Base (e.g., K2CO3) Base->Product_Desired + Solvent, ΔT Base->Product_Isomer + Solvent, ΔT Base->Product_Dialkyl + Solvent, ΔT

Caption: Core reaction and potential product distribution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in this synthesis?

A1: The primary challenge is achieving regioselectivity. The imidazole anion, formed after deprotonation, has negative charge density on both ring nitrogens (N1 and N3)[1]. This makes both sites nucleophilic, often leading to a mixture of the desired 1,4-disubstituted product and the undesired 1,5-disubstituted regioisomer[1][2]. While the electron-withdrawing carboxylate group at the C4 position tends to favor alkylation at the more distant N1 position, a mixture is still common[2][3].

Q2: What are the most common side products I should expect during scale-up?

A2: Besides the 1,5-regioisomer, the most common side product is the 1,3-dialkylated imidazolium salt[4][5]. This occurs when the already N-alkylated product acts as a nucleophile and reacts with another molecule of ethyl bromoacetate. This is particularly problematic at higher concentrations and temperatures, or if an excess of the alkylating agent is used[4].

Q3: Why does a reaction that works well at 1 gram scale fail or give poor results at 100 gram scale?

A3: Scale-up introduces issues related to mass and heat transfer. Inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting side reactions. Slower heat dissipation in larger reactors can lead to an overall higher reaction temperature, increasing the rates of side reactions like dialkylation. The rate of addition of reagents also becomes critical on a larger scale.

In-Depth Troubleshooting Guide

Problem 1: Low Yield and/or Incomplete Conversion

Q: I've scaled my reaction up, but I'm getting a low yield with a significant amount of unreacted ethyl imidazole-4-carboxylate remaining. What should I investigate?

A: This issue typically points to problems with reaction conditions, base effectiveness, or reagent quality.

  • Causality: On a larger scale, solid-liquid phase reactions can suffer from poor mixing. If your base (e.g., potassium carbonate) is not sufficiently suspended or dissolved, the deprotonation of the imidazole will be inefficient, leading to a stalled reaction.

  • Troubleshooting Steps:

    • Improve Agitation: Ensure your reactor's overhead stirrer is providing vigorous agitation to maintain a uniform slurry. Check for "dead spots" where solids may be settling.

    • Evaluate Your Base: Consider using a finer mesh of potassium or cesium carbonate for increased surface area. For difficult reactions, a stronger base like sodium hydride (NaH) can be used, but extreme caution is necessary, especially in solvents like DMF at elevated temperatures[4]. A patent for a similar process suggests that alkali metal hydroxides like potassium hydroxide can be effective[6].

    • Consider a Phase Transfer Catalyst (PTC): Adding a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the imidazole anion from the solid phase or interface to the organic phase where the reaction occurs, often improving reaction rates and yields[4].

    • Reagent Quality: Ethyl bromoacetate is a powerful lachrymator and can degrade over time through hydrolysis[7][8]. Ensure you are using a fresh or properly stored bottle.

Problem 2: Poor Regioselectivity (High 1,5-Isomer Formation)

Q: My main impurity is the 1,5-regioisomer. How can I increase the selectivity for the desired 1,4-product?

A: Regioselectivity is a delicate balance of steric and electronic effects, which can be influenced by your choice of solvent and base[3][4].

  • Causality: The ratio of 1,4- to 1,5-isomers is influenced by the reaction mechanism. The electron-withdrawing nature of the C4-carboxylate group deactivates the adjacent N3 nitrogen, making the N1 nitrogen more electronically favorable for attack[3][9]. However, factors like solvent polarity and the counter-ion from the base can alter the reactivity of each nitrogen. One study specifically found that alkylating methyl imidazole-4(5)-carboxylate can result in a 1:1 mixture of isomers[2].

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent can significantly impact the isomeric ratio[4].

      • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are common but can sometimes lead to poor selectivity.

      • Non-polar Aromatic Solvents (e.g., Toluene): Some industrial processes have found that using non-polar aromatic solvents can surprisingly lead to higher purity products, contrary to older literature[6]. It is worth screening toluene as a solvent.

    • Base and Counter-ion Effect: The size of the cation associated with the base can influence which nitrogen is sterically more accessible. Experimenting with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) can alter the regioisomeric ratio.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often favor the thermodynamically more stable product, which may be the desired 1,4-isomer. Start at room temperature before attempting to heat.

ParameterCondition A (Typical Lab)Condition B (Optimized for Selectivity)Expected Outcome
Base K₂CO₃Cs₂CO₃The larger cesium cation may influence selectivity.
Solvent AcetonitrileTolueneToluene may improve selectivity and ease work-up[6].
Temperature 60-80 °C25 °C (Room Temp)Lower temperature can increase selectivity.
Problem 3: Over-Alkylation (Imidazolium Salt Formation)

Q: I'm observing a persistent, often water-soluble, impurity that I've identified as the dialkylated imidazolium salt. How do I prevent its formation?

A: This is a classic side reaction where the product is more nucleophilic than the starting material[10]. Prevention is centered on strict control of stoichiometry and reaction monitoring.

  • Causality: The N-alkylated imidazole product can be further alkylated to form a quaternary imidazolium salt[4]. This is an irreversible process under typical reaction conditions.

  • Troubleshooting Steps:

    • Control Stoichiometry: This is the most critical factor. Use a slight excess of the ethyl imidazole-4-carboxylate (e.g., 1.05 to 1.1 equivalents) relative to the ethyl bromoacetate (1.0 equivalent). Never use an excess of the alkylating agent. [4][6]

    • Slow Reagent Addition: On a large scale, add the ethyl bromoacetate solution dropwise over a prolonged period (e.g., 1-2 hours) using an addition funnel or syringe pump. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of it reacting with the product.

    • Diligent Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Stop the reaction immediately upon the consumption of the limiting reagent (ethyl bromoacetate) or when the formation of the desired product plateaus. Over-extending the reaction time will only lead to more side products[4].

Troubleshooting_Workflow Start Scale-up Reaction Issues Problem Identify Primary Problem Start->Problem LowYield Low Yield / Incomplete Rxn Problem->LowYield Low Yield PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Isomer Impurity OverAlkylation Over-Alkylation Problem->OverAlkylation Dialkyl Impurity Sol_Mixing Improve Agitation Use Finer Mesh Base LowYield->Sol_Mixing Sol_PTC Add Phase Transfer Catalyst (PTC) LowYield->Sol_PTC Sol_Solvent Screen Solvents (e.g., Toluene) PoorSelectivity->Sol_Solvent Sol_Temp Lower Reaction Temperature PoorSelectivity->Sol_Temp Sol_Stoich Use Slight Excess of Imidazole Add Alkylating Agent Slowly OverAlkylation->Sol_Stoich Sol_Monitor Monitor Rxn Closely Stop When Complete OverAlkylation->Sol_Monitor

Caption: Troubleshooting decision tree for scale-up issues.

Problem 4: Purification is Difficult and Not Scalable

Q: Flash column chromatography was fine for 1 gram, but it's not a viable option for 100+ grams. How can I purify my product effectively at scale?

A: The key is to develop a purification strategy based on the chemical properties of your product and impurities, focusing on crystallization and liquid-liquid extraction.

  • Causality: The desired product, its regioisomer, and the starting material have very similar polarities, making chromatographic separation difficult and costly at scale. The dialkylated salt has very different solubility properties.

  • Troubleshooting Steps:

    • Acid-Base Work-up: This is a powerful technique for removing the ionic imidazolium salt.

      • After the reaction, quench and dilute with a suitable organic solvent (e.g., Ethyl Acetate, Toluene).

      • Wash the organic layer with water to remove the bulk of inorganic salts and the dialkylated product.

      • A mild acidic wash (e.g., dilute aq. NH₄Cl) can help remove any remaining unreacted base[11].

      • Follow with a brine wash and dry the organic layer.

    • Recrystallization: This is the most effective method for removing the 1,5-regioisomer at scale.

      • After the aqueous work-up, concentrate the organic layer to a crude oil or solid.

      • Perform a solvent screen to find a suitable recrystallization system. Common choices for compounds like this include Ethyl Acetate/Heptane, Isopropanol/Water, or Toluene.

      • The goal is to find a system where the desired 1,4-isomer is significantly less soluble than the 1,5-isomer at colder temperatures. This often requires experimentation.

Recommended Scale-Up Protocol (100g Scale)

This protocol is designed as a robust starting point to minimize common scale-up issues.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ethyl bromoacetate is a strong lachrymator and toxic; handle with extreme care[8][12].

Equipment:

  • 2L three-neck round-bottom flask equipped with an overhead mechanical stirrer, temperature probe, and a 250 mL pressure-equalizing dropping funnel.

  • Heating/cooling bath.

Reagents:

  • Ethyl imidazole-4-carboxylate: 100 g (0.65 mol, 1.05 eq)

  • Ethyl bromoacetate: 103 g (0.62 mol, 1.0 eq)

  • Potassium Carbonate (K₂CO₃), fine mesh: 171 g (1.24 mol, 2.0 eq)

  • Toluene: 1 L

  • Ethyl Acetate (for work-up and recrystallization)

  • Heptane (for recrystallization)

Procedure:

  • Setup: To the 2L reactor, add ethyl imidazole-4-carboxylate (100 g), potassium carbonate (171 g), and toluene (800 mL).

  • Reagent Addition: In the dropping funnel, prepare a solution of ethyl bromoacetate (103 g) in toluene (200 mL).

  • Reaction: Begin vigorous stirring of the reactor slurry. Start adding the ethyl bromoacetate solution dropwise to the slurry over approximately 2 hours. Maintain the internal temperature at 20-25 °C. Use the cooling bath if necessary to control any exotherm.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress every hour by TLC or LC-MS. The reaction is typically complete within 4-8 hours. Stop the reaction once the starting imidazole is consumed.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with additional toluene (2 x 100 mL).

    • Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with water (2 x 500 mL) to remove any dialkylated salt, followed by a saturated brine solution (1 x 500 mL).

    • Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimum amount of hot ethyl acetate (start with ~200-300 mL).

    • Slowly add heptane while the solution is still warm until it becomes faintly cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/heptane (1:1), and dry under vacuum to yield the pure this compound.

References

  • BenchChem. (2025).
  • Guidechem.
  • Reddit r/OrganicChemistry. (2023). This is why selective N-alkylation of imidazoles is difficult. Reddit.
  • Benchchem. Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Benchchem.
  • Benchchem. Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. Benchchem.
  • University of Otago. N-Alkylation of imidazoles. University of Otago Institutional Repository.
  • Benchchem.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012).
  • Chen, W., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.
  • DeGraw, Jr., J. I., & Taggart, J. J. (1991). Process for preparing 1-alkylimidazoles. U.S.
  • Dumpis, M. A., et al. (2001). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry.
  • Dumpis, M. A., et al. (2001). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate.
  • National Toxicology Program. (1996).
  • ChemSpider.
  • PubChem. Ethyl bromoacetate.

Sources

Technical Support Center: Resolving Common Issues in the Characterization of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This comprehensive guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of imidazole derivatives.

I. Frequently Asked Questions (FAQs)

This section offers quick answers to common issues encountered when working with imidazole derivatives.

Synthesis & Stability

Q1: My imidazole synthesis is resulting in a low yield and a significant amount of dark, insoluble material. What is happening?

A1: This is likely due to the formation of polymeric byproducts. For instance, in syntheses involving diaminomaleonitrile (DAMN), thermal polymerization can occur at elevated temperatures, leading to complex, insoluble nitrogen-rich polymers.[1] To mitigate this, carefully control the reaction temperature and consider alternative synthetic routes if possible. Common synthesis methods for the imidazole core include the Debus, Radiszewski, and Wallach syntheses.[2][3]

Q2: How should I properly store my imidazole derivatives to prevent degradation?

A2: Imidazole and its derivatives should be stored in a cool, dry place, protected from light.[4] Many derivatives are stable as solids at room temperature for extended periods.[5] However, solutions of imidazoles may be less stable and should be prepared fresh when possible. For long-term storage of solutions, autoclaving can be a viable sterilization method, with solutions remaining stable for at least two years at 2-8 °C when protected from light.

Purification

Q3: I'm observing severe peak tailing while purifying my basic imidazole compound using silica gel column chromatography. What's the cause and solution?

A3: Peak tailing is a frequent issue when purifying basic compounds like imidazoles on standard silica gel.[6] This is caused by strong secondary interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica gel surface.[6] To resolve this, you can:

  • Add a basic modifier: Incorporate a small amount of a base like triethylamine (0.1-1%) into your mobile phase to neutralize the acidic sites on the silica gel.[7]

  • Switch the stationary phase: Consider using neutral or basic alumina, which can provide better separation for basic compounds and reduce tailing.[7]

Q4: My polar imidazole derivative won't crystallize from common solvents. What can I do?

A4: Difficulty in crystallization is common with polar compounds. Here are some troubleshooting steps:

  • Optimize the solvent system: Experiment with a co-solvent system, using a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble. Slowly add the poor solvent to a solution of your compound in the good solvent until turbidity is observed, then allow it to slowly cool.[8]

  • Induce crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound if available.[7]

  • Slow cooling: Rapid cooling can lead to the formation of an amorphous powder or trap impurities. Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator.[8]

Characterization

Q5: The signals for the imidazole ring in my 13C NMR spectrum are broad or have disappeared. Why is this happening?

A5: This is a classic issue caused by tautomerism of the imidazole ring.[9][10] The rapid exchange of the N-H proton between the two nitrogen atoms can occur on a timescale similar to the NMR experiment, leading to line broadening or signal disappearance for the ring carbons.[10] To address this, you can try acquiring the spectrum at a lower temperature to slow down the proton exchange.

Q6: I'm having trouble getting a clean mass spectrum of my imidazole derivative using electrospray ionization (ESI). What are some common issues?

A6: Imidazole derivatives can sometimes present challenges in ESI-MS. Fragmentation pathways can be complex and dependent on the substituents on the imidazole ring.[11] Interestingly, imidazole and its derivatives can also be used as charge-reducing reagents to stabilize noncovalent complexes in native ESI-MS by lowering the charge acquired by the complex and reducing Coulombic repulsion that can cause dissociation.[9][12] If you are analyzing a complex containing an imidazole derivative, be aware of this potential effect. For simpler analysis of the derivative itself, optimizing the ESI source conditions, such as capillary temperature and voltage, is crucial.[13]

II. Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving specific experimental challenges.

Guide 1: Overcoming Peak Tailing in HPLC Analysis of Imidazole Derivatives

Poor peak shape, particularly tailing, is a common problem in the HPLC analysis of basic compounds like imidazoles due to interactions with the stationary phase.

Symptom: Asymmetric peaks with a "tail" extending from the back of the peak.

Root Cause: Interaction of the basic imidazole nitrogen with acidic residual silanol groups on silica-based C8 or C18 columns.

Troubleshooting Workflow

start Poor Peak Shape (Tailing) in HPLC step1 Modify Mobile Phase pH start->step1 step2 Add a Basic Modifier step1->step2 If tailing persists end_node Improved Peak Shape step1->end_node If resolved step3 Use a Base-Deactivated Column step2->step3 If tailing persists step2->end_node If resolved step4 Consider HILIC step3->step4 For very polar compounds step3->end_node If resolved step4->end_node If resolved start Low Yield or Poor Separation step1 Optimize Mobile Phase start->step1 step2 Check Compound Stability step1->step2 If issues persist step4 Improve Sample Loading step1->step4 If separation is poor step3 Change Stationary Phase step2->step3 If unstable end_node Improved Purity and Yield step2->end_node If stable and resolved step3->end_node If resolved step4->end_node If resolved

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of substituted imidazoles is a cornerstone of medicinal chemistry and drug development. Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate, a key building block for various pharmacologically active compounds, presents a unique synthetic challenge primarily centered on achieving regioselectivity. This guide provides an in-depth comparison of the primary synthetic routes to this molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform your synthetic strategy.

Introduction to the Synthetic Challenge

The core of the synthetic problem lies in the ambident nucleophilic nature of the imidazole ring. The two nitrogen atoms of the ethyl 1H-imidazole-4-carboxylate precursor can both undergo alkylation, leading to a mixture of N-1 and N-3 substituted regioisomers. The desired product is the N-1 isomer, this compound. The formation of the N-3 isomer, ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-5-carboxylate, represents a significant impurity that can be challenging to separate, impacting yield and purity. This guide will explore two principal strategies to address this challenge: direct N-alkylation with a focus on regiochemical control and a regioselective cycloaddition approach.

Route 1: Direct N-Alkylation of Ethyl 1H-imidazole-4-carboxylate

The most straightforward approach to the target molecule is the direct N-alkylation of ethyl 1H-imidazole-4-carboxylate with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The success of this method hinges on carefully controlling the reaction conditions to favor alkylation at the N-1 position.

Mechanistic Considerations and Regioselectivity

The regioselectivity of imidazole N-alkylation is influenced by a combination of electronic and steric factors, as well as the reaction conditions. In the case of ethyl 1H-imidazole-4-carboxylate, the electron-withdrawing nature of the ester group at the C-4 position plays a crucial role.

Under basic conditions, deprotonation of the imidazole N-H generates an imidazolate anion where the negative charge is delocalized over both nitrogen atoms. However, the N-1 position is generally considered to be more sterically accessible and, in many cases, the thermodynamically favored site of alkylation. The choice of base and solvent is critical in directing the regioselectivity. Strong, non-nucleophilic bases such as sodium hydride (NaH) in aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to generate the imidazolate anion, which then reacts with the electrophilic alkylating agent. This combination tends to favor the formation of the N-1 isomer. Weaker bases, such as potassium carbonate, in polar protic solvents may lead to a mixture of regioisomers.

Caption: Mechanism of Direct N-Alkylation.

Experimental Protocol: N-Alkylation using Sodium Hydride

This protocol is designed to maximize the yield of the desired N-1 isomer.

Materials:

  • Ethyl 1H-imidazole-4-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 1H-imidazole-4-carboxylate (1.0 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Route 2: Regioselective Synthesis via Cycloaddition

An alternative and highly regioselective approach to 1,4-disubstituted imidazoles was developed by Helal and Lucas. This method avoids the issue of N-1/N-3 isomerism by constructing the imidazole ring in a manner that predetermines the substitution pattern. The key reaction involves the cycloaddition of ethyl 3-(N,N-dimethylamino)-2-isocyanoacrylate with a primary amine. For the synthesis of the target molecule, the primary amine would be ethyl glycinate.

Mechanistic Rationale for Regioselectivity

This synthetic route achieves its high regioselectivity by the specific reactivity of the starting materials. The reaction proceeds through a stepwise mechanism involving nucleophilic attack of the primary amine onto the isocyanoacrylate, followed by cyclization and elimination of dimethylamine. The positions of the substituents on the final imidazole ring are dictated by the structure of the isocyanoacrylate precursor, thus ensuring the formation of the desired 1,4-disubstituted product exclusively.

Caption: Mechanism of Regioselective Cycloaddition.

Experimental Protocol: Helal-Lucas Synthesis

This protocol is adapted from the general procedure described by Helal and Lucas for the synthesis of 1-alkyl-4-imidazolecarboxylates.[1]

Materials:

  • Ethyl 3-(N,N-dimethylamino)-2-isocyanoacrylate

  • Ethyl glycinate hydrochloride

  • Triethylamine

  • Anhydrous ethanol

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl glycinate hydrochloride (1.2 equivalents) in anhydrous ethanol, add triethylamine (1.5 equivalents) and stir at room temperature for 15 minutes.

  • Add a solution of ethyl 3-(N,N-dimethylamino)-2-isocyanoacrylate (1.0 equivalent) in anhydrous ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary depending on the specific substrate.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Direct N-AlkylationRoute 2: Regioselective Cycloaddition
Starting Materials Ethyl 1H-imidazole-4-carboxylate, Ethyl bromoacetateEthyl 3-(N,N-dimethylamino)-2-isocyanoacrylate, Ethyl glycinate
Regioselectivity Can produce a mixture of N-1 and N-3 isomers; requires careful optimization.Highly regioselective for the N-1 isomer.
Reaction Conditions Requires a strong base (NaH) and anhydrous conditions.Milder conditions, typically refluxing in ethanol.
Number of Steps One-step from the imidazole precursor.One-pot, two-step sequence from the isocyanoacrylate.
Yield Variable, dependent on regioselectivity.Generally good to excellent yields are reported for analogous compounds.[1]
Purification May require careful chromatographic separation of isomers.Purification is generally more straightforward due to the absence of regioisomers.
Scalability Can be challenging to scale up due to the use of NaH and potential for side reactions.Potentially more amenable to scale-up due to milder conditions and cleaner reaction profile.
Atom Economy Good, with the main byproduct being sodium bromide.Lower, with the elimination of dimethylamine.

Conclusion and Recommendations

Both direct N-alkylation and the Helal-Lucas regioselective cycloaddition offer viable pathways to this compound. The choice of the optimal route will depend on the specific requirements of the researcher and the available resources.

Direct N-alkylation is a more traditional and conceptually simpler approach. However, it is imperative to employ stringent reaction conditions, particularly the use of a strong base like sodium hydride in an anhydrous aprotic solvent, to maximize the yield of the desired N-1 isomer and minimize the formation of the challenging-to-separate N-3 regioisomer. This route may be suitable for smaller-scale syntheses where careful optimization of reaction conditions is feasible.

The Helal-Lucas regioselective cycloaddition , on the other hand, provides a more elegant and robust solution to the problem of regioselectivity.[1] By constructing the imidazole ring in a predetermined fashion, it ensures the exclusive formation of the desired 1,4-disubstituted product. This method is characterized by milder reaction conditions and potentially simpler purification, making it an attractive option for larger-scale preparations and for the synthesis of libraries of analogous compounds where high purity and predictable outcomes are paramount.

For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, the regioselective cycloaddition approach is highly recommended. While the starting isocyanoacrylate may be less common than ethyl 1H-imidazole-4-carboxylate, the significant advantages in terms of regiochemical control, reaction cleanliness, and ease of purification make it a superior strategy for the efficient production of this valuable synthetic intermediate.

References

  • Helal, C. J., & Lucas, J. C. (2002). A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. Organic letters, 4(23), 4133–4. [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive comparative analysis of the biological activity of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate and its structurally related analogs. We delve into the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and antifungal properties, supported by experimental data from peer-reviewed literature. Detailed protocols for key biological assays are provided to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents based on the imidazole framework.

Introduction: The Imidazole Core in Drug Discovery

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in a vast array of biologically active molecules. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its coordination with metal ions, make it an exceptional scaffold for interacting with various biological targets like enzymes and receptors.[1] The imidazole ring is present in naturally occurring compounds such as the amino acid histidine and in numerous synthetic drugs, showcasing its therapeutic versatility.

This guide focuses on a specific class of imidazole derivatives: ethyl 1-substituted-1H-imidazole-4-carboxylates. The parent molecule, this compound, features key functional groups that can be systematically modified to explore their impact on biological activity. Understanding the structure-activity relationships (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Activity: A Comparative Analysis

Several studies have highlighted the potential of substituted imidazole-4-carboxylate derivatives as promising anticancer agents. A key strategy in modulating their cytotoxic activity involves the modification of the substituent at the N-1 position of the imidazole ring.

Structure-Activity Relationship of N-1 Substituted Analogs

A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks revealed that the nature of the N-1 substituent significantly influences their antiproliferative potential against various human cancer cell lines.[2] The investigation demonstrated that derivatives bearing long alkyl chains at the N-1 position exhibited notable inhibitory effects on cancer cell growth and proliferation.

Table 1: In Vitro Anticancer Activity of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate Analogs

Compound IDN-1 SubstituentHeLa (IC₅₀, µM)HT-29 (IC₅₀, µM)
5a -CH₃> 50> 50
5b -C₂H₅> 50> 50
5c -C₄H₉25.3 ± 1.831.6 ± 2.1
5d -C₈H₁₇8.7 ± 0.612.5 ± 0.9
5e -C₁₂H₂₅0.737 ± 0.051.194 ± 0.02

Data extracted from a study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives.[2]

The data clearly indicates a trend where increasing the lipophilicity of the N-1 substituent, by elongating the alkyl chain, leads to a significant enhancement in anticancer activity. The most potent compound in this series, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), displayed sub-micromolar IC₅₀ values against HeLa (cervical cancer) and HT-29 (colon cancer) cell lines.[2] Further mechanistic studies on compound 5e revealed its ability to inhibit tumor cell colony formation and migration, induce apoptosis, and disrupt the mitochondrial membrane potential in cancer cells.[2]

While direct comparative data for this compound is not available in this specific study, the findings suggest that the ethoxy-oxoethyl group at the N-1 position, being more polar than a long alkyl chain, might result in lower anticancer potency compared to analogs like 5e . However, its unique ester functionality could offer different pharmacokinetic properties and potential for pro-drug strategies.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow for MTT Assay:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of imidazole analogs B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values from dose-response curves H->I

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Antimicrobial and Antifungal Activity: A Comparative Overview

The imidazole core is a well-established pharmacophore in antimicrobial and antifungal drug discovery. For instance, the widely used antifungal drugs ketoconazole and miconazole are imidazole derivatives.[3] While specific comparative data for this compound is limited, we can infer potential activity based on studies of related analogs.

Structure-Activity Relationship of Imidazole Analogs

Studies on various N-substituted imidazole derivatives have demonstrated a broad spectrum of antimicrobial activity. For example, a series of N-substituted imidazole derivatives were synthesized by reacting an imidazole nucleus with ethyl chloroacetate to form an imidazole ester, which was then reacted with different amines to yield N-substituted acetamides.[4][5] The antimicrobial activity of these compounds was evaluated against a panel of bacteria and fungi.

Table 2: Minimum Inhibitory Concentration (MIC) of N-substituted Imidazole Derivatives (µg/mL)

Compound IDN-1 SubstituentS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
1a -NH-C₆H₅100100200200200200
1b -NH-c-C₆H₁₁5050100100100100
1c -N(C₂H₅)₂200>200>200>200>200>200
1d -morpholino100100200200200200
1e -piperidino100100200200200200

Data adapted from a study on N-substituted 2-(1H-imidazol-1-yl)acetamides.[4]

In this series, the N-cyclohexyl derivative (1b ) exhibited the most potent antimicrobial activity.[4][5] This suggests that the nature of the substituent at the end of the N-1 side chain plays a crucial role in determining the antimicrobial efficacy. For this compound, the terminal ester group may influence its interaction with microbial targets.

Furthermore, studies on N-cyano-1H-imidazole-4-carboxamides have shown promising antifungal activity, particularly against Rhizoctonia solani.[6] This highlights that modifications at both the N-1 and C-4 positions of the imidazole ring can be explored to develop potent antifungal agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Workflow for Broth Microdilution Assay:

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Add a standardized microbial inoculum to each well A->B C Include positive (microbe only) and negative (broth only) controls B->C D Incubate the plate at an appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Synthesis of Ethyl 1-substituted-1H-imidazole-4-carboxylates

The synthesis of the target molecule and its analogs typically involves a multi-step process. A common route starts with the formation of the imidazole ring, followed by N-alkylation to introduce the desired substituent at the N-1 position.

Generalized Synthetic Pathway:

Synthesis_Pathway Start Starting Materials (e.g., Ethyl 2-amino-2-cyanoacetate) Step1 Imidazole Ring Formation Start->Step1 Cyclization Intermediate Ethyl 1H-imidazole-4-carboxylate Step1->Intermediate Step2 N-Alkylation with Substituted Alkyl Halide Intermediate->Step2 Product Ethyl 1-substituted-1H-imidazole-4-carboxylate Step2->Product

Caption: A generalized synthetic route for the preparation of ethyl 1-substituted-1H-imidazole-4-carboxylates.

Conclusion and Future Perspectives

The available data strongly suggests that the biological activity of this compound and its analogs is highly dependent on the nature of the substituent at the N-1 position of the imidazole ring.

  • For anticancer activity , lipophilic, long alkyl chains at the N-1 position significantly enhance cytotoxicity.

  • For antimicrobial activity , the terminal functional group of the N-1 substituent plays a critical role in determining the potency and spectrum of activity.

While this compound itself may not be the most potent analog in terms of direct cytotoxicity or antimicrobial effect, its ester functionalities offer intriguing possibilities for further chemical modification and prodrug design. Future research should focus on a direct comparative analysis of this molecule against a broader range of analogs with diverse electronic and steric properties at the N-1 position. Furthermore, exploring modifications at other positions of the imidazole ring, in combination with various N-1 substituents, could lead to the discovery of novel imidazole-based therapeutic agents with improved efficacy and selectivity.

References

  • Gupta, N., & Pathak, D. P. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674–678.
  • Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760.
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie, 354(9), e2000470.
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). Journal of Drug Delivery and Therapeutics, 12(5-S), 202-214.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2011). Indian Journal of Pharmaceutical Sciences, 73(6), 674-678.
  • Al-Marjani, A. J. K., Atia, M. F., Al-Marjani, S. A. K., AL-Bayti, R. I., & Enaam, H. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Research Journal of Pharmacy and Technology, 12(2), 631-636.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Molecules, 29(19), 4485.
  • Yang, W. C., Li, J., Li, J., Chen, Q., & Yang, G. F. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458.
  • Exploration of structure-based on imidazole core as antibacterial agents. (2015). European Journal of Medicinal Chemistry, 94, 524-547.
  • Yang, W. C., Li, J., Li, J., Chen, Q., & Yang, G. F. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458.
  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). Journal of Chemistry and Biochemistry, 2(2), 46-55.
  • Exploration of structure-based on imidazole core as antibacterial agents. (2015). European journal of medicinal chemistry, 94, 524-547.

Sources

"validation of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate as an intermediate for Olmesartan"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of potential imidazole intermediates in the synthesis of Olmesartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. Through a detailed analysis of synthetic routes, experimental data, and structural prerequisites, we will validate the established key intermediate and evaluate a proposed alternative, "ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate". Our objective is to equip researchers and drug development professionals with the critical information necessary for informed decisions in process development and optimization.

The Crucial Role of the Imidazole Core in Olmesartan's Efficacy

Olmesartan's therapeutic action is contingent on its precise molecular architecture, which allows for high-affinity binding to the angiotensin II type 1 (AT1) receptor. The central imidazole ring and its substituents are pivotal to this interaction. A key step in the synthesis of Olmesartan is the N-alkylation of a suitably functionalized imidazole intermediate with a substituted biphenylmethyl moiety. The nature and positioning of the functional groups on the imidazole ring are therefore critical for the successful construction of the final active pharmaceutical ingredient (API).

The Validated Intermediate: Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

The established and widely utilized key intermediate in the synthesis of Olmesartan is ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (from here on referred to as the "Validated Intermediate"). Its structure possesses the necessary functionalities for the subsequent synthetic transformations leading to Olmesartan.

Synthetic Routes to the Validated Intermediate

Several synthetic routes to the Validated Intermediate have been reported, each with its own advantages and disadvantages. Here, we compare three prominent methods.

This novel and commercially viable route involves a three-step synthesis starting from readily available materials.[1]

Experimental Protocol:

  • Synthesis of Diethyl 2-chloro-3-oxosuccinate: Sodium metal is dissolved in ethanol, and the resulting solution is cooled. Ethyl oxalate and ethyl chloroacetate are added dropwise, and the reaction mixture is stirred and then concentrated. The resulting salt is dissolved in water, acidified, and extracted to yield diethyl 2-chloro-3-oxosuccinate.[1]

  • Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: The product from the previous step is reacted with butyramidinium chloride in the presence of a base like triethylamine in ethanol.[1]

  • Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: The diethyl ester is then treated with a Grignard reagent, such as methylmagnesium bromide, in an appropriate solvent like THF.[1] The reaction is then quenched, and the product is purified, often by simple acid-base treatment, to yield the final intermediate with high purity.[1]

This route was one of the earlier methods developed for the synthesis of the Validated Intermediate.

Experimental Protocol:

  • Condensation and Hydrolysis: Diaminomaleonitrile is reacted with trimethyl orthobutyrate, followed by hydrolysis to form the imidazole dicarboxylic acid.[1]

  • Esterification and Grignard Reaction: The resulting diacid is esterified, and then a Grignard reaction with methylmagnesium bromide is performed to introduce the hydroxypropyl group, yielding the Validated Intermediate.[1]

This approach utilizes a chiral starting material to construct the imidazole core.

Experimental Protocol:

  • Nitration and Cyclization: Tartaric acid is subjected to nitration followed by cyclization to form a substituted imidazole derivative.[1]

  • Esterification and Grignard Reaction: Subsequent esterification and a Grignard reaction with methylmagnesium bromide afford the Validated Intermediate.[1]

Comparative Analysis of Synthetic Routes
Parameter Route A (Ethyl Oxalate) Route B (Diaminomaleonitrile) Route C (Tartaric Acid)
Starting Materials Inexpensive and readily available (ethyl oxalate, ethyl chloroacetate)[1]Toxic and expensive (diaminomaleonitrile)[1]Relatively inexpensive (tartaric acid)[1]
Overall Yield ~82.6% (for the final step)[1]~62.7%[1]~60.1%[1]
Purity (HPLC) >99.5%[1]Not explicitly stated, requires purificationNot explicitly stated, requires purification
Reaction Conditions Mild[1]Requires careful handling of toxic reagentsInvolves highly corrosive reagents (HNO3/H2SO4)[1]
Commercial Viability High[1]Low[1]Moderate
Analytical Validation of the Key Intermediate

Ensuring the purity and identity of the Validated Intermediate is paramount for the quality of the final Olmesartan API.

High-Performance Liquid Chromatography (HPLC):

A common method for assessing the purity of the Validated Intermediate is reverse-phase HPLC. A typical HPLC method would involve:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the imidazole chromophore has significant absorbance (e.g., 220-260 nm).

  • Purity: As reported, a purity of >99.5% can be achieved for the Validated Intermediate synthesized via Route A.[1]

Spectroscopic Data:

The structure of the Validated Intermediate is confirmed by spectroscopic methods.

  • ¹H NMR and Mass Spectral Data: The reported ¹H NMR and Mass spectral data for the product of Route A are in complete agreement with the literature values for the Validated Intermediate.[1]

  • ¹³C NMR: The ¹³C NMR spectrum would further confirm the carbon framework of the molecule.

Evaluation of this compound as a Potential Intermediate

Now, we turn our attention to the proposed alternative, This compound .

Structural Analysis and Unsuitability for Olmesartan Synthesis

A direct structural comparison between the Validated Intermediate and the proposed alternative reveals critical differences that render the latter unsuitable for the synthesis of Olmesartan.

Key Structural Requirements for the Olmesartan Imidazole Intermediate:

  • A free N-H on the imidazole ring: This is essential for the subsequent N-alkylation reaction with the biphenylmethyl bromide moiety.

  • A 2-propyl group: This substituent is a part of the final Olmesartan structure.

  • A 4-(2-hydroxypropan-2-yl) group: This group is also a key feature of the final API.

  • A 5-carboxylate group: This ester group is the precursor to the medoxomil ester in the final drug.

Structural Deficiencies of this compound:

  • Blocked N-1 Position: The nitrogen at the 1-position is already substituted with a 2-ethoxy-2-oxoethyl group, making the crucial N-alkylation step with the biphenylmethyl moiety impossible.

  • Missing 2-propyl group: This essential substituent is absent from the imidazole ring.

  • Missing 4-(2-hydroxypropan-2-yl) group: The critical hydroxypropyl group at the 4-position is not present.

  • Incorrect Carboxylate Position: The carboxylate group is at the 4-position, whereas in the Validated Intermediate, it is at the 5-position.

These fundamental structural differences make This compound an unviable intermediate for the established synthetic pathway of Olmesartan.

Visualizing the Synthetic Pathways and Workflows

Synthesis of the Validated Intermediate (Route A)

G cluster_0 Route A: Synthesis of Validated Intermediate Ethyl Oxalate Ethyl Oxalate Diethyl 2-chloro-3-oxosuccinate Diethyl 2-chloro-3-oxosuccinate Ethyl Oxalate->Diethyl 2-chloro-3-oxosuccinate Na, EtOH Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Diethyl 2-chloro-3-oxosuccinate Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Diethyl 2-chloro-3-oxosuccinate->Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Butyramidinium chloride, Et3N Butyramidinium chloride Butyramidinium chloride Butyramidinium chloride->Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Validated Intermediate Validated Intermediate Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate->Validated Intermediate CH3MgBr, THF Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->Validated Intermediate

Caption: Synthetic pathway for the Validated Intermediate via Route A.

Overall Synthesis of Olmesartan Medoxomil

G cluster_1 Olmesartan Medoxomil Synthesis Validated Intermediate Validated Intermediate Trityl Olmesartan Ethyl Ester Trityl Olmesartan Ethyl Ester Validated Intermediate->Trityl Olmesartan Ethyl Ester N-alkylation Biphenylmethyl bromide moiety Biphenylmethyl bromide moiety Biphenylmethyl bromide moiety->Trityl Olmesartan Ethyl Ester Saponification Saponification Trityl Olmesartan Ethyl Ester->Saponification Esterification Esterification Saponification->Esterification Trityl Olmesartan Medoxomil Trityl Olmesartan Medoxomil Esterification->Trityl Olmesartan Medoxomil Deprotection Deprotection Trityl Olmesartan Medoxomil->Deprotection Olmesartan Medoxomil Olmesartan Medoxomil Deprotection->Olmesartan Medoxomil

Caption: General synthetic scheme for Olmesartan Medoxomil.

Validation Workflow

G cluster_2 Validation Workflow for Imidazole Intermediate synthesis Synthesis of Intermediate Route A, B, or C purification Purification Acid-base treatment/Crystallization synthesis->purification analysis Analytical Testing HPLC for Purity NMR for Structure Mass Spec for Identity purification->analysis release release analysis->release

Caption: Workflow for the validation of the Olmesartan intermediate.

Conclusion

This guide has established that ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is the validated and indispensable intermediate for the synthesis of Olmesartan. We have presented and compared various synthetic routes to this key intermediate, with the route starting from ethyl oxalate and ethyl chloroacetate emerging as the most commercially viable option. Furthermore, our structural analysis has conclusively demonstrated that This compound is not a suitable precursor for Olmesartan synthesis due to fundamental structural deficiencies. For researchers and professionals in drug development, a thorough understanding and implementation of the synthesis and validation of the correct imidazole intermediate are critical for ensuring the quality, efficiency, and success of Olmesartan production.

References

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of Imidazole Carboxylates: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Imidazole Carboxylate Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, ionic liquids, and functional materials. When functionalized with a carboxylate group, its utility expands significantly, providing a crucial handle for further synthetic elaboration or for modulating physicochemical properties such as solubility and binding affinity. The efficient synthesis of these valuable building blocks is therefore a topic of paramount importance.

This guide provides an in-depth, comparative analysis of the performance of different catalytic systems for the synthesis of imidazole carboxylates. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare performance with objective data, and offer field-proven insights to help you select the optimal catalytic strategy for your specific research and development needs. We will explore three major catalytic paradigms: the versatile transition metal-catalyzed reactions, the elegant iodine-mediated oxidative cyclizations, and other emerging methodologies that push the boundaries of efficiency and sustainability.

Section 1: Transition Metal Catalysis: The Versatile Workhorses

Transition metal catalysts are the cornerstone of modern organic synthesis, and their application to the formation of imidazole rings is well-established. Their efficacy generally stems from their ability to act as Lewis acids, activating carbonyls or other functional groups towards nucleophilic attack, thereby orchestrating the complex cascade of bond formations required to construct the heterocyclic core.

Iron Catalysis: An Economical and Sustainable Choice

The use of iron, the most abundant and least toxic transition metal, represents a significant step towards greener and more cost-effective chemical synthesis. Heterogeneous iron catalysts, in particular, offer the distinct advantages of easy separation and reusability, which are critical considerations for process scale-up.

Causality of Catalysis: Iron(III) catalysts, such as ferric chloride supported on silica (FeCl₃/SiO₂), function as robust Lewis acids. The iron center coordinates to carbonyl oxygen atoms on reactants like benzil, increasing the electrophilicity of the carbonyl carbon and facilitating the initial condensation with an aldehyde (or an acetal precursor) and an ammonia source. This activation lowers the energy barrier for the multi-component assembly.

A notable approach involves a four-component, one-pot condensation of a 1,2-diketone (e.g., benzil), an acetal (as an aldehyde precursor), ammonium acetate, and a primary amine.[1] This method shines in its operational simplicity and tolerance for a range of substrates under solvent-free conditions.[1]

Comparative Performance Data: Iron-Catalyzed Synthesis

CatalystReactantsAmine SourceConditionsTime (h)Yield (%)Ref.
FeCl₃/SiO₂ Benzil, Benzaldehyde dimethyl acetalAniline100 °C, Solvent-free1.091[1]
FeCl₃/SiO₂ Benzil, Benzaldehyde dimethyl acetalBenzylamine100 °C, Solvent-free1.093[1]
ZnFe₂O₄ NPs Benzil, BenzaldehydeAniline100 °C, Ethanol0.595[2]

Experimental Protocol: Synthesis of 1,2,4,5-tetraphenyl-1H-imidazole using FeCl₃/SiO₂ [1]

  • Catalyst Preparation: Prepare FeCl₃/SiO₂ by stirring silica gel with an aqueous solution of FeCl₃, followed by drying at 100 °C.

  • Reaction Setup: In a round-bottom flask, combine benzil (1 mmol), benzaldehyde dimethyl acetal (1.1 mmol), aniline (1.1 mmol), ammonium acetate (5 mmol), and FeCl₃/SiO₂ (20 mg).

  • Reaction Execution: Heat the solvent-free mixture at 100 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature. Add ethyl acetate and filter to recover the catalyst. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to obtain the pure 1,2,4,5-tetraphenyl-1H-imidazole.

  • Catalyst Recovery: The filtered catalyst can be washed with ethyl acetate, dried, and reused for subsequent reactions.[1][3]

Copper Catalysis: Precision in Cycloaddition

Copper catalysts are renowned for their versatility and are frequently employed in the synthesis of nitrogen-containing heterocycles. In the context of imidazole synthesis, copper can catalyze various transformations, including powerful [3+2] cycloaddition reactions.[4] While many examples focus on general imidazole synthesis, the principles are directly applicable to precursors of imidazole carboxylates. For instance, a copper-catalyzed, one-pot synthesis from arylacetic acids, N-arylbenzamidines, and nitroalkanes demonstrates the power of this approach for building multisubstituted imidazoles.[5]

Causality of Catalysis: The role of the copper catalyst can be multifaceted. It can facilitate the formation of key intermediates, enable C-H and N-H bond activation, and promote the final cyclization and aromatization steps. The choice of copper source (e.g., CuI, CuSO₄) and ligands can tune the reactivity and selectivity of the transformation.

Copper_Catalysis_Workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Cycle cluster_workup Product Isolation R1 1,2-Diketone Mix One-Pot Mixing R1->Mix R2 Aldehyde R2->Mix R3 Amine Source R3->Mix Cat Cu(I) / Cu(II) Catalyst Cycle Condensation & Cyclization Cascade Cat->Cycle Catalyzes Heat Heating (Conventional or MW) Mix->Heat Heat->Cycle Filt Filtration / Extraction Cycle->Filt Purify Chromatography or Recrystallization Filt->Purify Product Imidazole Carboxylate Product Purify->Product

Workflow for Copper-Catalyzed Imidazole Synthesis.
Other Notable Metal Catalysts

While iron and copper are prevalent, other metals offer unique advantages:

  • Zinc (ZnCl₂): Often used in combination with a deep eutectic solvent (DES) like urea, zinc(II) chloride can effectively catalyze the synthesis of highly substituted imidazoles from aldehydes and diketones.[2] This approach is particularly noteworthy for its application in the synthesis of the drug Trifenagrel in high yield.[2]

  • Ruthenium (Ru): Diruthenium(II) catalysts have been successfully used in "borrowing hydrogen" processes, where benzylic alcohols serve as aldehyde surrogates under aerobic conditions, offering an alternative and atom-economical synthetic route.[2]

Section 2: Iodine-Mediated Synthesis: A Metal-Free Oxidative Approach

For syntheses where the avoidance of transition metal contamination is critical (a common concern in pharmaceutical development), iodine-mediated reactions provide a powerful metal-free alternative. These methods typically involve an oxidative [4+1] cyclization, where four atoms of the imidazole backbone are derived from one precursor and the final nitrogen atom is supplied by an external source.

Causality of Mechanism: Molecular iodine (I₂) or potassium iodide (KI) acts as a mediator in an oxidative cyclization cascade.[5] In a typical reaction involving enamines, the iodine species facilitates the formation of a reactive intermediate which then undergoes intramolecular cyclization. The process is a formal cycloamination, constructing the imidazole-4-carboxylate core with excellent functional group tolerance.[5]

Comparative Performance Data: Iodine-Mediated Synthesis

MediatorReactantsN-SourceConditionsTime (h)Yield (%)Ref.
KI / tBuONO EnaminestBuONO80 °C, DCE12up to 94[5]
I₂ EnaminesTMSN₃100 °C, Dioxane24up to 92[5]

Experimental Protocol: KI-Mediated Synthesis of an Imidazole-4-Carboxylate Derivative [5]

  • Reaction Setup: To a sealed tube, add the starting enamine (0.5 mmol), potassium iodide (KI, 1.0 mmol), and tert-butyl nitrite (tBuONO, 1.0 mmol) in 1,2-dichloroethane (DCE, 2.0 mL).

  • Reaction Execution: Stir the mixture at 80 °C for 12 hours.

  • Workup and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the residue by silica gel column chromatography to yield the desired imidazole-4-carboxylate.

Iodine_Mechanism Enamine Enamine Precursor Intermediate Reactive Intermediate Formation Enamine->Intermediate N_Source Nitrogen Source (e.g., tBuONO) N_Source->Intermediate Mediator KI or I₂ (Mediator) Mediator->Intermediate Mediates Cyclization [4+1] Oxidative Cyclization Intermediate->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Imidazole-4-carboxylate Aromatization->Product

Simplified pathway for iodine-mediated synthesis.

Section 3: Microwave-Assisted Synthesis: Accelerating Discovery

A recurring theme across modern catalytic methods is the use of microwave irradiation as a non-classical energy source. Its application in the synthesis of imidazole-4-carboxylates has been shown to dramatically reduce reaction times and often improve yields compared to conventional heating.[6]

The Causality of Microwave Enhancement: Microwave energy interacts directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. This efficient energy transfer can overcome high activation barriers and minimize the formation of side products that may occur during prolonged heating, leading to cleaner reactions and simpler workups. A one-pot, multi-component synthesis of imidazole-4-carboxylates from 1,2-diaza-1,3-dienes, primary amines, and aldehydes exemplifies the power of this technique, affording good yields in short reaction times.[6]

Section 4: Comparative Analysis & Application Scientist's Insights

Choosing the right catalyst is not merely about achieving the highest yield; it involves a holistic assessment of cost, safety, scalability, and compatibility with the target molecule.

Master Comparison Table: Catalytic Systems for Imidazole Carboxylate Synthesis

ParameterIron (FeCl₃/SiO₂)Copper (CuSO₄)Iodine (KI)
Catalyst Type Heterogeneous Lewis AcidHomogeneous/HeterogeneousHomogeneous Mediator
Cost & Availability Very Low, Highly AbundantLow to ModerateLow to Moderate
Reusability ExcellentPossible with supported versionsNot applicable
Reaction Time Short (0.5 - 2 h)Moderate (Varies)Long (12 - 24 h)
Typical Yields Very Good to ExcellentGood to ExcellentVery Good to Excellent
Green Metrics Excellent (Solvent-free, reusable)Fair to GoodGood (Metal-free)
Key Advantage Scalability, Cost, SustainabilityBroad applicability, diverse mechanismsMetal-free product, mild conditions
Expert Recommendations: Selecting Your Optimal Strategy
  • For High-Throughput Screening & Library Synthesis: The solvent-free, multi-component reaction using a reusable iron catalyst like FeCl₃/SiO₂ is an outstanding choice. Its speed, operational simplicity, and high yields make it ideal for rapidly generating a diverse set of analogues.[1]

  • For Late-Stage Functionalization & Sensitive Substrates: When working with complex molecules bearing sensitive functional groups, the metal-free iodine-mediated synthesis is highly recommended. The absence of transition metals eliminates concerns about product contamination and potential catalyst-induced degradation of the substrate.[5]

  • For Process Development & Scale-Up: Heterogeneous catalysts are king. The demonstrated reusability of Fe₃O₄@SiO₂ or ZnFe₂O₄ nanoparticles makes them economically and environmentally attractive for larger-scale production.[2][3] The ease of separation via filtration or magnetic decantation simplifies downstream processing significantly.

  • For Rapid Protocol Optimization: Employ microwave-assisted synthesis to quickly screen reaction conditions (solvents, bases, temperatures). The dramatic reduction in reaction time allows for a much faster development cycle.[6]

Conclusion

The synthesis of imidazole carboxylates is a mature field supported by a diverse and powerful catalytic toolkit. Modern approaches have increasingly focused on sustainability and efficiency, with reusable iron catalysts and metal-free iodine-mediated pathways offering compelling advantages over classical methods. By understanding the underlying mechanisms and comparative performance of these systems, researchers can make informed, strategic decisions, accelerating the discovery and development of the next generation of pharmaceuticals and advanced materials built upon this invaluable heterocyclic core.

References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 19, 2026, from [Link]

  • Robertson, K., & Taylor, R. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3893-3913. DOI:10.1039/D0OB00350F. Available at: [Link]

  • Grice, K. A., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 129(39), 11958-11975. Available at: [Link]

  • Candeias, M. M., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(1), 335-347. Available at: [Link]

  • Grice, K. A., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. ResearchGate. Available at: [Link]

  • de Oliveira, C. S. M., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6396. Available at: [Link]

  • Bhatnagar, A., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Pharmaceutical, Chemical and Biological Sciences, 6(2), 118-132. Available at: [Link]

  • Mondal, S., et al. (2018). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. Organic & Biomolecular Chemistry, 16(3), 374-383. Available at: [Link]

  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(19), 6667. Available at: [Link]

  • Jencks, W. P., & Carriuolo, J. (1959). Imidazole Catalysis. ResearchGate. Available at: [Link]

  • CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (2016). Google Patents.
  • Reddy, C. R., et al. (2013). Synthesis of Multisubstituted Imidazoles via Copper-Catalyzed [3 + 2] Cycloadditions. The Journal of Organic Chemistry, 78(12), 6294-6301. Available at: [Link]

Sources

A Comparative Guide to Imidazole-Based Alkylating Agents and Their Classical Counterparts in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of imidazole-based DNA alkylating agents with other classical alkylating agents used in cancer research and therapy. While the initial query focused on ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate, it is important to note that this compound is primarily documented as a chemical intermediate in organic synthesis for the development of pharmaceuticals and agrochemicals.[1] There is a notable absence of published data regarding its biological activity as a DNA alkylating agent. Therefore, this guide will pivot to focus on clinically significant and well-characterized imidazole-based alkylating agents, namely Dacarbazine (DTIC) and Temozolomide (TMZ) . These will be compared against representative classical alkylating agents to provide a valuable resource for researchers, scientists, and drug development professionals.

The imidazole scaffold is a crucial pharmacophore in the development of various antitumor drugs.[2][3] The success of dacarbazine spurred interest in developing other imidazole-containing compounds for cancer treatment.[3] This guide will delve into the mechanisms of action, comparative efficacy, resistance profiles, and the experimental evaluation of these potent compounds.

Overview of Selected DNA Alkylating Agents

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching an alkyl group to DNA, which can lead to DNA strand breaks, abnormal base pairing, and ultimately, cell death.[4][5][6] These agents are active in all phases of the cell cycle.[5]

Imidazole-Based Alkylating Agents

Dacarbazine (DTIC) Dacarbazine is a non-classical alkylating agent used in the treatment of metastatic malignant melanoma and Hodgkin's lymphoma.[7][8][9] It is a prodrug that requires activation in the liver by microsomal enzymes.[7][8][9] This metabolic process generates the active monomethyl triazeno imidazole carboxamide (MTIC), which then releases a methyl diazonium ion, the ultimate alkylating species.[7][8]

Temozolomide (TMZ) Temozolomide is an oral alkylating agent used for the treatment of brain cancers like glioblastoma multiforme and anaplastic astrocytoma. Like dacarbazine, it is a prodrug that converts to MTIC at physiological pH, which then methylates DNA.[10] A key advantage of temozolomide is its ability to cross the blood-brain barrier.[11]

Classical Alkylating Agents for Comparison

To provide a broader context, this guide will compare the imidazole-based agents to representatives from two major classes of "classical" alkylating agents:

  • Nitrogen Mustards (e.g., Cyclophosphamide): These are bifunctional agents that can form inter- and intra-strand crosslinks in DNA.

  • Nitrosoureas (e.g., Carmustine): These are also bifunctional agents known for their ability to cross the blood-brain barrier and are often used in the treatment of brain tumors.

Comparative Analysis of Performance

FeatureDacarbazine (DTIC)Temozolomide (TMZ)Classical Alkylating Agents (e.g., Cyclophosphamide, Carmustine)
Activation Hepatic microsomal enzymes (cytochrome P450)[7][8]Spontaneous hydrolysis at physiological pH[10]Enzymatic activation (e.g., cyclophosphamide) or spontaneous decomposition (e.g., carmustine)
Primary Site of DNA Alkylation N7-guanine and O6-guanine[8]N7-guanine, O6-guanine, and N3-adenine[12][13]Primarily N7-guanine, can form DNA crosslinks[14]
Key Cytotoxic Lesion O6-methylguanineO6-methylguanine[12]DNA inter- and intra-strand crosslinks
Primary Resistance Mechanism O6-methylguanine-DNA methyltransferase (MGMT) repair[7]MGMT repair[10][12]Enhanced DNA repair, decreased drug uptake, and increased drug detoxification
Blood-Brain Barrier Penetration PoorExcellentVariable (Carmustine penetrates well)
Common Clinical Applications Malignant melanoma, Hodgkin's lymphoma[8][9]Glioblastoma, anaplastic astrocytoma[11]Wide range of solid tumors and hematological malignancies
Common Side Effects Myelosuppression, severe nausea and vomiting[9]Myelosuppression, nausea, fatigueMyelosuppression, nausea, vomiting, alopecia; specific toxicities vary by agent
Mechanism of Action and Cytotoxicity

The primary cytotoxic lesion for both dacarbazine and temozolomide is the O6-methylguanine adduct.[12] This adduct mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair that can trigger cell cycle arrest and apoptosis.[8] In contrast, classical bifunctional alkylating agents like nitrogen mustards and nitrosoureas induce cell death primarily through the formation of DNA crosslinks, which physically block DNA replication and transcription.[5]

The mechanism of action for Temozolomide is depicted in the following diagram:

Temozolomide Mechanism of Action TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous conversion at physiological pH Methylated_DNA Methylated DNA (O6-MeG, N7-MeG, N3-MeA) MTIC->Methylated_DNA Methylation DNA DNA Apoptosis Cell Death (Apoptosis) Methylated_DNA->Apoptosis DNA damage response

Caption: Metabolic activation and mechanism of action of Temozolomide.

Mechanisms of Resistance

A major mechanism of resistance to both dacarbazine and temozolomide is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[7][10][12] MGMT directly removes the methyl group from the O6 position of guanine, thus repairing the cytotoxic lesion.[12] Tumors with high levels of MGMT expression are often resistant to these agents.[10] Resistance to classical alkylating agents is more multifactorial and can involve enhanced DNA repair mechanisms, decreased drug permeability, and increased detoxification via glutathione conjugation.

Experimental Protocols for Evaluation

The following protocols provide standardized methods for evaluating the performance of alkylating agents in a research setting.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16] It is widely used to determine the cytotoxic potential of anticancer drugs.[15]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the alkylating agents (e.g., Temozolomide, Dacarbazine, Cyclophosphamide) in cell culture medium. Remove the old medium from the wells and add the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[15]

MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with alkylating agents incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 solubilize Add solubilizing agent incubation3->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

DNA Damage Assessment: Comet Assay

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including single- and double-strand breaks, in individual cells.[17][18][19]

Protocol:

  • Cell Preparation: Treat cells with the alkylating agent for a desired time. Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.[18]

  • Alkaline Unwinding: For detecting single-strand breaks and alkali-labile sites, immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.[18]

  • Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with the same alkaline buffer and apply an electric field. Damaged DNA (containing breaks) will migrate out of the nucleus, forming a "comet tail".[18]

  • Neutralization and Staining: Neutralize the slides with a Tris buffer, and then stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[18][19] Quantify the DNA damage using specialized image analysis software.

Comet Assay Workflow start Treat and harvest cells embed Embed cells in agarose on slide start->embed lyse Lyse cells to form nucleoids embed->lyse unwind Unwind DNA in alkaline buffer lyse->unwind electrophoresis Perform electrophoresis unwind->electrophoresis stain Neutralize and stain DNA electrophoresis->stain visualize Visualize and quantify comets stain->visualize

Caption: Workflow for the Comet assay to assess DNA damage.

Conclusion

While the initially queried compound, this compound, lacks data on its alkylating potential, the broader class of imidazole-based alkylating agents, represented by dacarbazine and temozolomide, holds significant clinical importance. Their unique mechanism of action, centered on the O6-methylguanine lesion, distinguishes them from classical alkylating agents that primarily induce DNA crosslinks. Understanding these differences in activation, DNA repair resistance mechanisms, and pharmacokinetic properties is crucial for the rational design of new anticancer therapies and for optimizing their use in the clinic. The experimental protocols provided herein offer standardized methods for the preclinical evaluation and comparison of these and other novel alkylating agents.

References

  • Kaina, B., & Christmann, M. (2019). Temozolomide: mechanisms of action, repair and resistance. British Journal of Cancer, 121(1), 24-32. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Temozolomide? Patsnap. [Link]

  • Wikipedia. (2024). Temozolomide. Wikipedia. [Link]

  • Leigh, S., & McMahon, A. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-2339. [Link]

  • Semantic Scholar. (n.d.). Temozolomide: mechanisms of action, repair and resistance. Semantic Scholar. [Link]

  • Cancer Research UK. (2023). Temozolomide (Temodal). Cancer Research UK. [Link]

  • Azqueta, A., & Collins, A. R. (2013). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics, 4, 288. [Link]

  • Piro, S., et al. (1998). Analysis of DNA alkylation damage and repair in mammalian cells by the comet assay. Mutagenesis, 13(5), 503-507. [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. [Link]

  • S-K. Myrand, et al. (2021). Versatile cell-based assay for measuring DNA alkylation damage and its repair. bioRxiv. [Link]

  • Koppen, A., et al. (2000). Adaptation to alkylation damage in DNA measured by the comet assay. Mutagenesis, 15(6), 513-517. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2015). Alkylating Agents. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Wagner, A. D., et al. (2012). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. Journal of Medicinal Chemistry, 55(15), 6575-6585. [Link]

  • Collins, A. R., et al. (2001). Detection of alkylation damage in human lymphocyte DNA with the comet assay. Acta Biochimica Polonica, 48(3), 611-614. [Link]

  • Kaur, J., et al. (2007). Alkylating agents and cancer therapy. Recent Patents on Anti-Cancer Drug Discovery, 2(3), 213-233. [Link]

  • Al-Ostoot, F. H., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus, 15(10), e47192. [Link]

  • Colvin, M. (2000). Alkylating Agents. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]

  • Hossain, M. S., et al. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • JoVE. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (124), e55734. [Link]

  • Drugs.com. (2023). List of Alkylating agents. Drugs.com. [Link]

  • Myrand, S. K., et al. (2021). Versatile cell-based assay for measuring DNA alkylation damage and its repair. bioRxiv. [Link]

  • Riss, T. L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Assay and Drug Development Technologies, 10(1), 86-94. [Link]

  • ResearchGate. (2021). (PDF) Versatile cell-based assay for measuring DNA alkylation damage and its repair. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12051. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50633. [Link]

  • ResearchGate. (2022). Antitumor activity of imidazole derivatives: Dacarbazine and the new alkylating agent imidazene (Review). ResearchGate. [Link]

  • Myrand, S. K., et al. (2022). Versatile cell-based assay for measuring DNA alkylation damage and its repair. STAR Protocols, 3(1), 101115. [Link]

  • Li, F., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56491. [Link]

  • Oncology. (n.d.). Dacarbazine (DTIC). Oncology. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dacarbazine? Patsnap. [Link]

  • Sharma, A., et al. (2016). Imidazoles as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 48-73. [Link]

  • Wikipedia. (2024). Dacarbazine. Wikipedia. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Tron, G. C., et al. (2007). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 12(11), 2534-2544. [Link]

  • Zhang, L., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6543. [Link]

  • Wang, Y., et al. (2023). Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. RSC Advances, 13(23), 15631-15639. [Link]

  • El-Gindy, A. (2016). Dacarbazine. Profiles of Drug Substances, Excipients, and Related Methodology, 41, 101-165. [Link]

  • AOP-Wiki. (n.d.). Alkylation, DNA. AOP-Wiki. [Link]

  • ResearchGate. (n.d.). DNA Alkylating Agents. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Miller, M. L., et al. (2019). Design, synthesis and evaluation of novel, potent DNA alkylating agents and their antibody-drug conjugates (ADCs). Bioorganic & Medicinal Chemistry Letters, 29(17), 2455-2458. [Link]

  • Reddy, K. I., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1), 113. [Link]

  • Genc, N., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. Molecules, 29(9), 2110. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate, a molecule of interest within the broader class of pharmacologically significant imidazole derivatives.[1][2][3][4] The imidazole nucleus is a common scaffold in many biologically active compounds, known to interact with a variety of biological targets such as enzymes and receptors.[1][4] Therefore, a thorough assessment of off-target interactions is crucial to predict potential side effects and ensure the therapeutic viability of this compound.

This document will not only outline the necessary experimental protocols but also delve into the rationale behind these choices, reflecting a field-proven approach to drug discovery. We will explore a multi-faceted strategy, combining in-silico analysis with robust in-vitro assays to build a comprehensive cross-reactivity profile.

I. Rationale for Cross-Reactivity Assessment

The imidazole ring and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[2][3][4][5][6] This broad bioactivity underscores the potential for this compound to interact with multiple biological targets. Cross-reactivity studies are essential to identify unintended binding to proteins, which could lead to adverse effects or provide opportunities for drug repurposing.[7][8]

II. Selection of Comparator Compounds

To provide meaningful context to our findings, a panel of comparator compounds should be selected. This panel should include:

  • Structurally similar imidazoles: Compounds with minor modifications to the core structure will help elucidate the structure-activity relationship and the impact of specific functional groups on selectivity. Examples include ethyl 1H-imidazole-4-carboxylate and ethyl 1H-imidazole-2-carboxylate.[9][10][11]

  • Known modulators of relevant targets: Based on the known pharmacology of imidazole derivatives, including compounds with known effects on targets like cyclooxygenase (COX) enzymes or various receptors, is crucial.[12][13]

  • A negative control: A structurally distinct and biologically inert molecule will help establish a baseline for non-specific binding.

Table 1: Panel of Comparator Compounds

CompoundRationale
Test Article: this compound The compound of interest.
Comparator 1: Ethyl 1H-imidazole-4-carboxylateStructurally related imidazole derivative lacking the N-alkylation.
Comparator 2: IndomethacinA known non-selective COX inhibitor, relevant due to the anti-inflammatory potential of imidazoles.[13]
Comparator 3: HistamineA biogenic amine with an imidazole ring, a key ligand for histamine receptors.
Negative Control: SucroseA biologically inert molecule to control for non-specific interactions.

III. In-Silico Profiling: The First Tier of Selectivity Assessment

Before embarking on extensive laboratory work, computational methods can provide valuable initial insights into potential off-target interactions.

Workflow for In-Silico Cross-Reactivity Prediction

in_silico_workflow cluster_input Input cluster_analysis Analysis cluster_output Output Input Structure of this compound Homology_Search Homology Search (Sequence Similarity to Known Ligands) Input->Homology_Search Docking Molecular Docking (Binding Pose and Energy Prediction) Input->Docking Target_List Prioritized List of Potential Off-Targets Homology_Search->Target_List Docking->Target_List

Caption: In-silico workflow for predicting potential off-target interactions.

A homology search of the test article against databases of known protein ligands can identify proteins that bind to structurally similar molecules.[14] Subsequently, molecular docking simulations can predict the binding affinity and pose of the compound within the active sites of these potential off-targets. This approach helps in prioritizing which targets to investigate further in wet-lab experiments.

IV. In-Vitro Cross-Reactivity Assays: Experimental Validation

Based on the in-silico predictions and the known pharmacology of imidazole derivatives, a panel of in-vitro assays should be conducted. This typically includes competitive binding assays, enzyme inhibition assays, and cell-based functional assays.[15][16][17]

A. Competitive Radioligand Binding Assays

This technique is invaluable for determining the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[18]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Buffer: Utilize an appropriate buffer system, such as HBSS supplemented with BSA.[19]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound or comparators.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Table 2: Hypothetical Ki Values from Competitive Binding Assays

Target ReceptorThis compound (Ki, µM)Comparator 1 (Ki, µM)Comparator 2 (Ki, µM)Comparator 3 (Ki, µM)
Histamine H1 Receptor> 100> 100> 1000.05
Histamine H2 Receptor25.385.1> 1000.12
Angiotensin II Type 1 Receptor> 100> 1000.01> 100
B. Enzyme Inhibition Assays

Given the prevalence of imidazole-containing compounds as enzyme inhibitors, assessing the effect of our test article on key enzyme families is critical.[1][20]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme and Substrate: Use purified ovine COX-1 and human recombinant COX-2. Arachidonic acid serves as the substrate.

  • Incubation: Pre-incubate the enzyme with varying concentrations of the test compound or comparators in a suitable buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a strong acid.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using an ELISA kit.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression.

Table 3: Hypothetical IC50 Values from Enzyme Inhibition Assays

EnzymeThis compound (IC50, µM)Comparator 1 (IC50, µM)Comparator 2 (IC50, µM)
COX-185.2> 1000.5
COX-215.792.40.2
C. Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant context to assess the functional consequences of compound binding.[15][21][22] These assays can distinguish between agonists and antagonists.[18]

Experimental Protocol: Calcium Flux Assay for GPCR Activation

  • Cell Culture: Culture a cell line stably expressing the G-protein coupled receptor (GPCR) of interest.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound or comparators to the cells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader with an integrated fluid handling system. An increase in fluorescence indicates an increase in intracellular calcium, suggesting receptor activation.

  • Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

Workflow for In-Vitro Assay Cascade

in_vitro_workflow Target_List Prioritized Off-Target List (from In-Silico Analysis) Binding_Assay Competitive Binding Assays (Determine Affinity - Ki) Target_List->Binding_Assay Enzyme_Assay Enzyme Inhibition Assays (Determine Potency - IC50) Target_List->Enzyme_Assay Functional_Assay Cell-Based Functional Assays (Determine Functional Effect - EC50/IC50) Binding_Assay->Functional_Assay Enzyme_Assay->Functional_Assay Cross_Reactivity_Profile Comprehensive Cross-Reactivity Profile Functional_Assay->Cross_Reactivity_Profile

Caption: A tiered approach for in-vitro cross-reactivity assessment.

V. Tissue Cross-Reactivity Studies: Assessing Binding in a Biological Context

For promising lead candidates, tissue cross-reactivity (TCR) studies using immunohistochemistry (IHC) are often required by regulatory agencies.[7][14][23] These studies assess the binding of the test article to a panel of normal human tissues to identify any unexpected on-target or off-target binding.[8]

Experimental Design for Tissue Cross-Reactivity

  • Tissue Panel: A comprehensive panel of frozen human tissues (typically 32-38 different tissues) from at least three unrelated donors should be used.[23]

  • Antibody Generation: If the small molecule is to be used as a therapeutic, a specific antibody against it may be required for IHC. Alternatively, labeled versions of the small molecule could be employed.

  • Controls: Appropriate positive and negative controls are essential for validating the staining procedure.

  • Interpretation: Staining patterns are evaluated by a board-certified pathologist to identify specific and non-specific binding.

VI. Conclusion

The cross-reactivity profiling of this compound requires a systematic and multi-pronged approach. By integrating in-silico predictions with a cascade of in-vitro assays, researchers can build a robust understanding of the compound's selectivity. This comprehensive guide provides a scientifically rigorous framework for these investigations, ensuring that decisions made during the drug discovery process are based on sound experimental evidence.

VII. References

  • Fabgennix International. Competition Assay Protocol. [Link]

  • Bioassay Techniques for Drug Development. Cell-based receptor functional assays. [Link]

  • Journal of Visualized Experiments. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • PubMed. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Assay Service. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

  • National Institutes of Health. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • National Institutes of Health. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • MySkinRecipes. This compound. [Link]

  • European Journal of Pharmaceutical and Medical Research. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • YouTube. functional in vitro assays for drug discovery. [Link]

  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Biobide. What is an Inhibition Assay?. [Link]

  • Medical Herald. Review of pharmacological effects of imidazole derivatives. [Link]

  • National Institutes of Health. Mechanism of Action Assays for Enzymes. [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • International Science Community Association. Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. [Link]

  • Precision For Medicine. Whitepaper: Tissue Cross-Reactivity. [Link]

  • National Institutes of Health. Improving the species cross-reactivity of an antibody using computational design. [Link]

  • OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. [Link]

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • LookChem. Prepartion of Ethyl imidazole-4-carboxylate. [Link]

  • Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

  • PubChem. ethyl 1H-imidazole-2-carboxylate. [Link]

  • PubMed. 2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones: Design, synthesis and antiproliferative activity. [Link]

  • PubChem. Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate. [Link]

  • ResearchGate. Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. [Link]

  • MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives as cytotoxic agents and COX-2/LOX inhibitors. [Link]

  • PubChem. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure in Drug Discovery

In the landscape of modern drug discovery and medicinal chemistry, the imidazole scaffold is a cornerstone, present in numerous biologically active molecules.[1] Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is a promising building block, offering multiple functional handles for synthetic elaboration into novel therapeutic agents.[2] However, before its potential can be explored, its molecular structure must be confirmed with absolute certainty. Isomeric ambiguity, incorrect connectivity, or unforeseen tautomeric forms can derail a research program, leading to wasted resources and misinterpreted biological data.

This guide provides an in-depth, expert-led comparison of analytical techniques for the structural elucidation of this target molecule. We will present a detailed, field-proven protocol for the gold-standard method—Single-Crystal X-ray Diffraction (SCXRD)—and objectively compare its performance against complementary spectroscopic and computational methods. Our focus is not just on the procedural steps, but on the causality behind each experimental choice, ensuring a self-validating and trustworthy workflow for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD stands alone as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[3][4] It provides incontrovertible evidence of atomic connectivity, bond lengths, bond angles, and the absolute configuration of stereocenters, information that other methods can only infer.[5]

Experimental Workflow: From Powder to Definitive Structure

The path from a synthesized powder to a publication-quality crystal structure is a multi-step process where meticulous technique is paramount. Each stage is designed to ensure the final model is both accurate and reliable.

scxrd_workflow cluster_synthesis Phase 1: Material Preparation cluster_growth Phase 2: Crystal Growth cluster_data Phase 3: Data Acquisition & Processing cluster_analysis Phase 4: Structure Determination synthesis Synthesis & Purification crystallization Crystallization (Slow Evaporation / Vapor Diffusion) synthesis->crystallization selection Crystal Selection (Microscopy) crystallization->selection Quality Check mounting Crystal Mounting selection->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (e.g., SHELXS/SHELXT) data_collection->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement Initial Model validation Structure Validation (e.g., PLATON) refinement->validation Refined Model validation->refinement Feedback Loop (Error Correction) cif Final CIF Report validation->cif Validated Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step 1: Synthesis and Purification A prerequisite for successful crystallization is high sample purity (>98%). The target molecule can be synthesized via N-alkylation of ethyl imidazole-4-carboxylate with ethyl bromoacetate.[6] Following the reaction, rigorous purification, typically by column chromatography, is essential to remove starting materials and by-products that can inhibit crystal growth.

Step 2: Growing High-Quality Single Crystals This is often the most challenging step and is considered an art form by many chemists.[7] The goal is to slow down the process of precipitation from a supersaturated solution, allowing molecules to arrange themselves into a well-ordered crystal lattice.[8][9]

  • Causality: Rapid precipitation traps solvent and introduces defects, leading to poorly diffracting or non-single crystals. Slow growth is therefore non-negotiable.

  • Protocol: Vapor Diffusion

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., Dichloromethane, Ethyl Acetate).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., Hexane, Diethyl Ether). The "good" solvent should be more volatile than the "poor" solvent.[7]

    • Over several days to weeks, the "good" solvent will slowly evaporate from the inner vial and diffuse into the "poor" solvent, while the vapor of the "poor" solvent diffuses into the inner vial. This gradually reduces the solubility of the compound, slowly inducing crystallization.

    • Store the setup in a vibration-free location at a constant temperature.

Step 3: Data Collection A suitable crystal (transparent, no visible fractures) is selected under a microscope.[8] It is mounted on a goniometer head and placed into the cold stream (typically 100 K) of a diffractometer. The cold stream minimizes atomic thermal motion, resulting in higher quality diffraction data. X-rays (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å) are directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Step 4: Structure Solution and Refinement The collected diffraction data (intensities and positions of spots) are used to solve and refine the crystal structure using specialized software suites like SHELX.[10][11]

  • Structure Solution (e.g., with SHELXS or SHELXT): The "phase problem" is the initial hurdle, where the phase information of the diffracted X-rays is lost.[12] Direct methods are computational algorithms that statistically determine the most probable phases, generating an initial electron density map and a preliminary molecular model.[10]

  • Structure Refinement (e.g., with SHELXL): This is an iterative process of improving the initial model.[13][14] A least-squares algorithm adjusts atomic coordinates and displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the fit is monitored by the R-factor (R1), with values below 5% (0.05) indicating an excellent refinement for a small molecule.

Step 5: Structure Validation (The Trustworthiness Check) A refined structure is not necessarily a correct one. The final, critical step is validation, for which the program PLATON is the industry standard.[15][16][17] It runs a series of checks on the crystallographic information file (CIF) to identify potential errors, inconsistencies, or unusual geometric features.[18][19]

  • Causality: This step is a self-validating system that prevents the publication of erroneous structures, such as those with incorrect atom assignments, missed symmetry, or misplaced hydrogen atoms.[15][16]

  • Key Validation Checks:

    • Missed Symmetry: Checks if the structure could be described in a higher symmetry space group.

    • Unusual Displacement Parameters: Flags atoms with unusually large or small thermal motion, which could indicate disorder or incorrect atom type assignment.

    • Hole Analysis: Searches for voids in the crystal lattice that might contain disordered solvent molecules.

    • Geometric Checks: Verifies bond lengths, angles, and intermolecular contacts against expected values.

A structure that passes these validation checks with no major "Alerts" can be considered definitively confirmed.

Comparative Analysis: Orthogonal and Complementary Techniques

While SCXRD is definitive, other techniques provide valuable, often complementary, information. A multi-faceted approach ensures the most comprehensive characterization of a new chemical entity.

comparison_diagram Molecule Ethyl 1-(2-ethoxy-2-oxoethyl) -1H-imidazole-4-carboxylate SCXRD SCXRD (Single Crystal) Molecule->SCXRD NMR NMR (Solution) Molecule->NMR MS Mass Spectrometry (Gas Phase) Molecule->MS CompChem Computational (In Silico) Molecule->CompChem Info_SCXRD Definitive 3D Structure Absolute Stereochemistry Bond Lengths/Angles SCXRD->Info_SCXRD Info_NMR Atomic Connectivity Chemical Environment Solution Conformation NMR->Info_NMR Info_MS Molecular Weight Elemental Formula (HRMS) MS->Info_MS Info_CompChem Predicted Geometry Thermodynamic Stability Predicted Spectra CompChem->Info_CompChem

Caption: Relationship between the molecule and analytical techniques.

Performance Comparison Table
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Computational Chemistry
Sample State Solid (Single Crystal)SolutionGas Phase (Ionized)In Silico (Model)
Information Yield Unambiguous 3D structure, connectivity, bond parameters, absolute configuration.[4]Connectivity, chemical environment of nuclei, relative stereochemistry, dynamic processes.[12][20]Molecular weight, elemental composition (with HRMS), fragmentation patterns.[21][22]Predicted 3D geometry, relative energies of conformers, predicted spectral properties.[23][24]
Key Strength Definitive. Provides an absolute, high-resolution spatial map of the molecule.Excellent for determining connectivity and behavior in a biologically relevant solution state.[25]High sensitivity and accuracy for confirming molecular formula.[26]Predictive power for guiding synthesis and interpreting experimental data.[27]
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to grow.[28][29]Does not provide absolute 3D structure or precise bond parameters. Can be complex for large molecules.[30][31]Provides no isomeric or stereochemical information.[32]It is a theoretical model, not a direct measurement. Accuracy depends heavily on the chosen method.
Role in Confirmation Primary / Gold Standard Confirmatory / Complementary Confirmatory (Formula) Supportive / Predictive
In-Depth Analysis of Alternatives
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the target molecule, ¹H and ¹³C NMR are essential. One would expect to see distinct signals for the two different ethyl groups and the imidazole ring protons.[33][34] 2D NMR experiments like COSY (H-H correlation) and HMBC (long-range C-H correlation) would be used to piece together the molecular skeleton.[20] While this confirms the connectivity, it cannot definitively distinguish between certain positional isomers without ambiguity or provide the precise bond angles and solid-state conformation that SCXRD delivers.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is indispensable.[21] It would be used to obtain a mass accurate to within a few parts per million (ppm), which confirms the elemental composition (e.g., C₁₁H₁₆N₂O₄) and rules out many alternative structures. However, it cannot distinguish between isomers that share the same formula.

  • Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate the lowest-energy 3D structure of the molecule.[24] The results can be compared with experimental data; for instance, calculated NMR chemical shifts can be correlated with the experimental spectrum to support assignments.[35] This is a powerful supportive tool, but it is a prediction, not an experimental observation, and cannot replace the definitive proof provided by crystallography.

Conclusion

For the unequivocal structural confirmation of a novel chemical entity like this compound, single-crystal X-ray diffraction is the authoritative and indispensable gold standard. Its ability to provide a precise, high-resolution 3D map of the molecule is unparalleled. While techniques like NMR and high-resolution mass spectrometry are crucial for confirming connectivity and molecular formula, respectively, they serve as orthogonal, complementary methods. A comprehensive characterization package for regulatory submission or high-impact publication should always include data from these complementary techniques, but the definitive structural proof rests upon a high-quality, validated crystal structure. This rigorous, multi-faceted approach embodies scientific integrity and provides the trustworthy foundation upon which successful drug development programs are built.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]

  • Institute of Chemistry, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2156. [Link]

  • University of Florida. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • Gao, X., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Mass Spectrometry, 4(S0043). [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Academia.edu. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • EPFL. (n.d.). Crystallization of small molecules. [Link]

  • International Union of Crystallography. (n.d.). PLATON data validation tests. [Link]

  • Utrecht University. (n.d.). PLATON/VALIDATION. [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • MIT OpenCourseWare. (n.d.). The SHELX package. [Link]

  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Williams, M. A., & Goodfellow, J. M. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(19), R687-R690. [Link]

  • Sheldrick, G. M. (n.d.). SHELXL-97. University of Göttingen. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Elyashberg, M., et al. (2012). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 4(1), 9. [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]

  • ResearchGate. (2025). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]

  • Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • Gault, J., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 77. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • Quora. (2017). What are the differences between NMR and x-ray crystallography? [Link]

  • ResearchGate. (n.d.). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. [Link]

  • ResearchGate. (n.d.). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • J-Star Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. [Link]

  • Padwa, A., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(10), 8329–8345. [Link]

  • Bistoni, G., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(28), e202112437. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives. [Link]

  • L-A. Ghenea, A., & L. M. Ghiringhelli. (2015). First-principles molecular structure search with a genetic algorithm. arXiv. [Link]

  • Zakharov, L. N. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • TSI Journals. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. [Link]

Sources

Introduction to Imidazole Derivatives and Their Analytical Significance

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Analytical Methods for Imidazole Derivatives

Imidazole derivatives represent a crucial class of heterocyclic compounds that are fundamental to numerous biological processes and pharmaceutical applications. The imidazole ring is a key structural motif in the essential amino acid histidine, purines, and many coenzymes. This prevalence in biological systems has led to the development of a vast array of synthetic imidazole-containing drugs with diverse therapeutic activities, including antifungal, antibacterial, anticancer, and antihypertensive properties.

The accurate and sensitive determination of these compounds in various matrices, such as pharmaceutical formulations, biological fluids, and environmental samples, is paramount for quality control, pharmacokinetic studies, and safety assessments. The selection of an appropriate analytical method is a critical decision, dictated by the specific properties of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity of the assay. This guide provides a comparative analysis of the most prevalent analytical techniques employed for the quantification and characterization of imidazole derivatives, offering insights into the experimental rationale and performance of each method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Imidazole Analysis

High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted technique for the analysis of imidazole derivatives due to its versatility, high resolution, and sensitivity. The choice between reversed-phase (RP) and normal-phase (NP) chromatography is primarily governed by the polarity of the target analyte.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the predominant mode used for the separation of a wide range of imidazole derivatives. The separation mechanism is based on the hydrophobic partitioning of the analytes between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

Experimental Protocol: Determination of Ketoconazole in Pharmaceutical Creams by RP-HPLC

  • Sample Preparation:

    • Accurately weigh 1.0 g of the ketoconazole cream into a 50 mL volumetric flask.

    • Add 30 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

    • Bring the solution to volume with methanol and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Rationale for Method Selection:

    • The C18 column provides sufficient hydrophobicity to retain the moderately nonpolar ketoconazole.

    • The acetonitrile/water mobile phase offers good salvation for the analyte while allowing for effective partitioning.

    • Adjusting the pH to 3.0 ensures the imidazole nitrogen is protonated, leading to sharper peaks and improved peak shape.

    • UV detection at 254 nm is suitable as ketoconazole possesses a strong chromophore.

Workflow for RP-HPLC Analysis of Ketoconazole

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh 1.0g Cream dissolve Dissolve in 30mL Methanol & Sonicate weigh->dissolve volume Bring to 50mL Volume dissolve->volume filter Filter (0.45µm) volume->filter inject Inject 20µL into HPLC filter->inject separate Separation on C18 Column (ACN:H2O, 1mL/min) inject->separate detect UV Detection at 254nm separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify Ketoconazole chromatogram->quantify cluster_spe Solid-Phase Extraction cluster_gcms GC-MS Analysis cluster_data Data Analysis dilute Dilute Caramel Sample load Load onto C18 SPE Cartridge dilute->load wash Wash with Water load->wash elute Elute with Methanol wash->elute evap Evaporate & Reconstitute elute->evap inject Inject into GC-MS evap->inject separate GC Separation (DB-5ms column) inject->separate detect MS Detection (SIM Mode) separate->detect tic Generate Total Ion Chromatogram detect->tic identify Identify & Quantify 4-MeI tic->identify

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for laboratory personnel working with ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate. As a Senior Application Scientist, my objective is to offer a framework that moves beyond mere compliance, embedding a deep understanding of the why behind each safety measure. The procedures outlined here are designed to be a self-validating system, ensuring the protection of researchers while maintaining experimental integrity.

Immediate Hazard Assessment & Chemical Profile

Causality of Hazards : The imidazole ring system can exhibit corrosive properties and may interfere with biological processes, while ester groups can act as irritants.[5][6][7] Therefore, we must assume this compound presents, at a minimum, the following risks until proven otherwise.

Anticipated Hazard Profile

Hazard TypeAnticipated RiskRationale based on Analogous Compounds
Skin Contact Causes skin irritation. Potentially corrosive, causing burns with prolonged contact.[1][2][5]Imidazole itself is classified as a corrosive material that causes severe skin burns.[5][6][7] Related carboxylated esters are known skin irritants.[1][2]
Eye Contact Causes serious eye irritation. Potential for severe eye damage.[1][2][3]Direct contact with imidazole derivatives can cause severe and potentially irreversible eye damage.[5][7]
Inhalation May cause respiratory tract irritation. [2][4][8]Handling the compound as a solid powder can generate dust, which is a known respiratory irritant for similar molecules.[2][4]
Ingestion Harmful if swallowed. [6][7]The parent imidazole compound is classified as harmful if swallowed.[6][7]
Chronic/Other Potential for reproductive harm. [6][7]Imidazole has been identified as a substance that may damage an unborn child.[6][7] This risk must be extended to its derivatives in the absence of contrary data.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is your primary barrier against exposure. Each component is chosen to counteract a specific, identified hazard.

Summary of Mandatory PPE

EquipmentSpecificationWhy This is Necessary
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified).[9] Face shield required when handling >50 mL of solution or during splash-risk procedures.[9][10]Goggles provide a seal against splashes and airborne particles.[10] A face shield protects the entire face from larger volume splashes or unexpected energetic reactions.[9][11]
Hand Protection Nitrile gloves (minimum).[10] Consider double-gloving for extended operations.Nitrile offers excellent protection against incidental splashes from a wide range of chemicals, including esters and many corrosives.[10] Latex is not recommended due to potential degradation and allergies.
Body Protection Fully-buttoned, long-sleeved laboratory coat.A lab coat protects your skin and personal clothing from chemical splashes and spills.[11][12]
Respiratory Protection All handling of the solid or its solutions must occur within a certified chemical fume hood.A fume hood is an engineering control that provides the primary method of preventing respiratory exposure to chemical dust and vapors.[2][5]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and dropped objects, which is a minimum requirement for any laboratory setting.[9][10]

Procedural Workflow for Safe Handling

This step-by-step workflow integrates the use of PPE at every stage, from preparation to disposal, creating a closed loop of safety.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Gowning cluster_handling Phase 3: Chemical Handling (in Fume Hood) cluster_cleanup Phase 4: Decontamination & Disposal cluster_degown Phase 5: De-gowning A Review SDS of Analogs & Verify Emergency Equipment (Eyewash, Shower, Spill Kit) B Prepare & Certify Chemical Fume Hood A->B C Don Lab Coat, Closed-Toe Shoes B->C D Don Safety Goggles (and Face Shield if needed) C->D E Don Nitrile Gloves D->E F Weigh Solid Compound (Minimize Dust Generation) E->F G Prepare Solution or Add to Reaction F->G H Perform Experiment G->H I Quench Reaction & Segregate Waste H->I J Decontaminate Glassware & Work Surfaces I->J K Label & Store Hazardous Waste Container Securely J->K L Remove Gloves (Dispose as Hazardous Waste) K->L M Remove Goggles/Face Shield L->M N Remove Lab Coat M->N O Wash Hands Thoroughly N->O

Caption: Safe Handling Workflow for this compound.

Step-by-Step Methodology

Phase 1: Preparation & Pre-Handling Checks

  • Information Review: Before entering the lab, review the safety information for structural analogs like imidazole and ethyl imidazole carboxylates.[1][2][7]

  • Emergency Readiness: Confirm that an emergency eyewash station and safety shower are unobstructed and have been tested within the last month.[5] Locate the appropriate chemical spill kit.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a valid certification. The sash should be lowered to the indicated safe working height.

Phase 2: Donning PPE

  • Core Attire: Put on your fully buttoned lab coat and ensure you are wearing long pants and closed-toe shoes.[9][10]

  • Eye Protection: Don your chemical splash goggles. Add a face shield if the procedure involves a significant splash hazard.[9][10]

  • Hand Protection: Put on a pair of nitrile gloves. Inspect them for any tears or defects.

Phase 3: Handling the Compound (Inside the Fume Hood)

  • Weighing: When weighing the solid, use a spatula to gently transfer the material. Avoid any actions that could create airborne dust.[6][8]

  • Dissolving/Transfer: If dissolving, add the solvent to the solid slowly to prevent splashing. If adding to a reaction, do so in a controlled manner.

  • Execution: Keep all containers with the compound capped when not in immediate use. Perform all manipulations well within the fume hood to ensure containment.

Phase 4: Post-Handling & Decontamination

  • Waste Segregation: At the end of the procedure, all materials contaminated with the compound (e.g., disposable pipettes, contaminated paper towels, used gloves) must be disposed of as hazardous chemical waste.[5][13]

  • Surface Cleaning: Decontaminate the work surface within the fume hood according to your laboratory's standard operating procedures.

  • Apparatus Cleaning: Carefully clean any non-disposable glassware.

Phase 5: Doffing PPE

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface with your bare skin) and dispose of them in the designated hazardous waste container.[14]

  • Eyewear Removal: Remove your face shield (if used), followed by your goggles.

  • Lab Coat Removal: Remove your lab coat. If you suspect it is contaminated, it must be professionally decontaminated before reuse.

  • Final Step: Wash your hands thoroughly with soap and water.[1][5]

Emergency & Disposal Protocols

Spill Response

  • Small Spill (in fume hood): Use an appropriate absorbent material from a chemical spill kit to contain and clean up the material. Place all cleanup materials in a sealed, labeled hazardous waste bag.[5]

  • Large Spill or Spill Outside Hood: Evacuate the immediate area. Secure the lab to prevent entry and notify your institution's Environmental Health & Safety (EH&S) department immediately.[5]

Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Waste Disposal Plan

  • Waste Collection: All waste containing this compound, including crude material, excess reagents, and contaminated disposables, must be collected in a dedicated, sealable, and chemically compatible hazardous waste container.[5][13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials such as strong oxidizers, acids, and acid chlorides.[5][13]

  • Pickup: Arrange for waste disposal through your institution's EH&S department. Do not pour this chemical waste down the drain.[6][15]

References

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • Imidazole - Standard Operating Procedure. (2025). University of Washington. Retrieved from [Link]

  • Imidazole - Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]

  • Safety Data Sheet IMIDAZOLE. (2023). ChemSupply Australia. Retrieved from [Link]

  • ethyl 1H-imidazole-2-carboxylate | C6H8N2O2. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet Imidazole. (2020). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Berkeley Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Miami University. Retrieved from [Link]

  • Safety Data Sheet Imidazole. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet Ethyl imidazole-2-carboxylate. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. (2017). Westlab. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.